Technical Documentation Center

p-Hydroxybenzylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: p-Hydroxybenzylpiperazine
  • CAS: 75341-33-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of p-Hydroxybenzylpiperazine

Topic: p-Hydroxybenzylpiperazine Synthesis and Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary & Critical Distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: p-Hydroxybenzylpiperazine Synthesis and Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Critical Distinction

p-Hydroxybenzylpiperazine (4-(piperazin-1-ylmethyl)phenol) is a versatile pharmacophore serving as a "privileged structure" in the synthesis of antihistamines, antipsychotics, and antimicrobial agents. It functions as a semi-rigid linker, connecting a lipophilic piperazine domain with a hydrogen-bond-donating phenol group.

CRITICAL ADVISORY: A common error in procurement and literature review is confusing this target with 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8). The latter features a nitrogen atom directly attached to the aromatic ring. This guide focuses strictly on the benzyl variant (CAS 75341-33-2), characterized by a methylene (


) bridge which significantly alters pKa, solubility, and metabolic stability.
Key Compound Data
PropertyTarget: p-Hydroxybenzylpiperazine Common Confusant
Structure Piperazine - CH₂ - Phenyl - OHPiperazine - N - Phenyl - OH
CAS (Free Base) 75341-33-2 56621-48-8
CAS (2HCl Salt) 1951442-10-6 N/A
Key NMR Feature Benzylic Singlet (

~3.4 ppm)
No Benzylic Singlet
Primary Synthesis Reductive Amination / MannichNucleophilic Aromatic Substitution

Strategic Synthesis Architecture

The synthesis of p-hydroxybenzylpiperazine presents a chemoselectivity challenge: the amphoteric nature of the product (containing both a basic secondary amine and an acidic phenol) complicates isolation. Two primary routes are viable, selected based on scale and purity requirements.

SynthesisStrategy Start Target Molecule: p-Hydroxybenzylpiperazine RouteA Route A: Reductive Amination (High Purity / Lab Scale) Start->RouteA RouteB Route B: Mannich Reaction (Cost Effective / Industrial Scale) Start->RouteB ReactionA 4-Hydroxybenzaldehyde + Piperazine (Excess) + NaBH4 RouteA->ReactionA ReactionB Phenol + Formaldehyde + Piperazine RouteB->ReactionB OutcomeA High Regioselectivity Minimal Bis-alkylation ReactionA->OutcomeA OutcomeB Mixture of Ortho/Para Requires Recrystallization ReactionB->OutcomeB

Figure 1: Strategic decision tree for synthesis selection. Route A is preferred for medicinal chemistry applications due to superior impurity profiles.

Detailed Protocol: Reductive Amination (Route A)

This method is the "Gold Standard" for generating high-purity material. It utilizes 4-hydroxybenzaldehyde and piperazine with Sodium Borohydride (NaBH₄) .

Causality & Mechanistic Insight
  • Excess Piperazine (3-5 eq): Crucial to prevent bis-alkylation (where one piperazine molecule reacts with two aldehyde molecules). The excess is easily removed during workup due to water solubility.

  • Stepwise Addition: Forming the imine (Schiff base) before adding the reducing agent prevents the direct reduction of the aldehyde to 4-hydroxybenzyl alcohol, a common impurity.

  • Solvent Choice (MeOH): Methanol solubilizes both the polar aldehyde and the piperazine, facilitating imine formation.

Step-by-Step Methodology

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Piperazine (anhydrous) (4.0 eq)

  • Methanol (dry) (10 mL/g of aldehyde)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Glacial Acetic Acid (trace, optional catalyst)

Procedure:

  • Imine Formation:

    • Charge a round-bottom flask with 4-hydroxybenzaldehyde and Methanol .

    • Add Piperazine in one portion. The reaction is slightly exothermic.

    • Optional: Add 1-2 drops of acetic acid to catalyze imine formation.

    • Stir at Reflux (65°C) for 2–3 hours. Monitor by TLC (disappearance of aldehyde).

    • Checkpoint: The solution often turns yellow due to imine conjugation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching & Workup (The Critical Phase):

    • Quench excess hydride by adding water (slowly) or dilute HCl until pH ~2.

    • Stir for 30 mins to decompose borate complexes.

    • Extraction Logic:

      • Acidic Wash: Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted aldehyde/neutrals). Discard organic layer.

      • Basification: Adjust aqueous layer pH to 9–10 using NaOH (aq). Note: Do not exceed pH 12, or the phenolate will be too soluble in water.

      • Product Extraction: Extract with n-Butanol or Dichloromethane (DCM) (3x). n-Butanol is preferred if solubility in DCM is low.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often a viscous oil or low-melting solid.

    • Salt Formation: Dissolve in Ethanol and add HCl/Ether to precipitate the Dihydrochloride salt . This is the most stable form for storage.

Characterization & Quality Control

Trustworthiness in this synthesis relies on validating the Benzylic Linker .

NMR Diagnostics ( H NMR, 400 MHz, DMSO- )

The spectrum must show the specific connectivity of the benzyl group.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.10Doublet (

Hz)
2HOrtho to alkyl
Aromatic 6.70Doublet (

Hz)
2HOrtho to OH
Benzylic 3.35 - 3.45 Singlet 2H Ar-CH₂-N
Piperazine 2.6 - 2.8Multiplet4HN-CH₂ (proximal)
Piperazine 2.3 - 2.5Multiplet4HN-CH₂ (distal)
Phenol ~9.2Broad Singlet1HAr-OH

Note: If the singlet at ~3.4 ppm is missing, you have likely synthesized the wrong isomer or the reduction failed.

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
     Da.
    
  • Common Impurity:

    
     (4-hydroxybenzyl alcohol) or 
    
    
    
    (Piperazine).
Graphviz: Workup Logic Flow

WorkupLogic Crude Crude Reaction Mix (Amine, Phenol, Borates) Acidify Acidify to pH 2 (HCl) Crude->Acidify Wash Wash with EtOAc Acidify->Wash DiscardOrg Discard Organic Layer (Removes Aldehyde/Neutrals) Wash->DiscardOrg AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Basify Adjust pH to 9-10 (NaOH) AqLayer->Basify Extract Extract with n-Butanol or DCM Basify->Extract Final Evaporate & Crystallize (Target Product) Extract->Final

Figure 2: Workup logic designed to handle the amphoteric nature of the p-hydroxybenzylpiperazine.

Troubleshooting & Expert Tips

  • Bis-Alkylation: If MS shows a peak at ~298 Da, you have formed the bis-product (phenol-CH2-piperazine-CH2-phenol). Solution: Increase piperazine equivalents to 5.0 eq or use a slow addition of the aldehyde to the piperazine solution.

  • Solubility Issues: The free base can be sticky. Converting to the 2HCl salt (CAS 1951442-10-6) yields a manageable white solid with a high melting point (>250°C dec), making it easier to handle for subsequent steps.

  • Color: The product should be off-white. A pink/brown hue indicates oxidation of the phenol. Perform all steps under Nitrogen/Argon atmosphere.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol foundation for reductive amination). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92467, 1-(4-Hydroxyphenyl)piperazine (The confusant molecule for contrast). Link

  • BLD Pharm. (2025).[1] Product Data: 4-(Piperazin-1-ylmethyl)phenol (CAS 75341-33-2).[1] (Verification of CAS and structure). Link

  • ChemSrc. (2025). 4-(Piperazin-1-ylmethyl)phenol Properties and CAS. Link

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of p-Hydroxybenzylpiperazine (p-HBP)

A Senior Application Scientist's Synthesis of Current Knowledge and Future Research Directives Preamble: The Metabolic Context of p-Hydroxybenzylpiperazine In the landscape of psychoactive compounds, the pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Current Knowledge and Future Research Directives

Preamble: The Metabolic Context of p-Hydroxybenzylpiperazine

In the landscape of psychoactive compounds, the pharmacological narrative often extends beyond the parent molecule to its metabolic progeny. Such is the case for p-Hydroxybenzylpiperazine (p-HBP), also known as 4-hydroxy-BZP (4-OH-BZP). A comprehensive understanding of p-HBP's mechanism of action is intrinsically linked to its origin as the primary metabolite of the recreational drug N-benzylpiperazine (BZP).[1][2][3] This guide, therefore, navigates the known pharmacology of the parent compound, BZP, to provide a foundational context, before critically appraising the current, albeit limited, understanding of p-HBP itself and delineating the necessary avenues for future research.

Part 1: The Pharmacological Profile of the Parent Compound, N-Benzylpiperazine (BZP)

To comprehend the potential role of p-HBP, one must first dissect the well-documented mechanism of action of BZP. BZP is a synthetic stimulant with euphoriant properties, exhibiting a pharmacological profile that bears resemblance to amphetamine.[4][5] Its primary mechanism revolves around the modulation of monoaminergic neurotransmission.

Interaction with Monoamine Transporters

BZP functions as a substrate-type releaser and a reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][6][7] This dual action leads to a significant increase in the synaptic concentrations of these key neurotransmitters, which is believed to underpin its stimulant and psychoactive effects.

  • Dopamine (DA): BZP demonstrates a pronounced effect on the dopaminergic system, promoting the release of dopamine.[6][8] This action is a hallmark of many stimulant drugs and is associated with their rewarding and reinforcing properties.

  • Norepinephrine (NE): BZP also facilitates the release and inhibits the reuptake of norepinephrine, contributing to its sympathomimetic effects, such as increased heart rate and blood pressure.[1]

  • Serotonin (5-HT): The interaction of BZP with the serotonin transporter is comparatively weaker than its effects on dopamine and norepinephrine transporters.[4] This distinguishes it from other empathogenic compounds like MDMA, where serotonin release is more prominent.

Receptor Binding Profile of BZP

While the primary mechanism of BZP is centered on monoamine transporters, it also exhibits affinity for various postsynaptic receptors, which can modulate its overall pharmacological effect. The specific receptor binding affinities of BZP contribute to its complex psychoactive profile.

Part 2: Metabolism of BZP to p-Hydroxybenzylpiperazine

The biotransformation of BZP in the body leads to the formation of several metabolites, with p-HBP being a major product.[1] This metabolic pathway is crucial for understanding the duration of action and the potential contribution of metabolites to the overall pharmacological and toxicological profile of BZP.

Metabolic Pathway

The hydroxylation of the benzyl ring of BZP is a key metabolic step, primarily yielding p-HBP. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver.

BZP_Metabolism BZP N-Benzylpiperazine (BZP) pHBP p-Hydroxybenzylpiperazine (p-HBP) BZP->pHBP CYP450 (Hydroxylation) Functional_Assay_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding (Determine Ki) Uptake_Release Monoamine Uptake/ Release Assays Binding_Assay->Uptake_Release If Ki indicates affinity for transporters Receptor_Signaling Receptor Signaling (e.g., cAMP, Ca2+) Binding_Assay->Receptor_Signaling If Ki indicates affinity for receptors Characterization Full Pharmacological Characterization Uptake_Release->Characterization Determine Releaser/ Reuptake Inhibitor Profile Receptor_Signaling->Characterization Determine Agonist/ Antagonist Profile p_HBP p-HBP p_HBP->Binding_Assay

Caption: Experimental workflow for p-HBP characterization.

Objective: To assess the behavioral and neurochemical effects of p-HBP in animal models.

Methodology:

  • Pharmacokinetic Studies: Determine the brain penetration of p-HBP following systemic administration.

  • Behavioral Assays:

    • Locomotor Activity: To assess stimulant or sedative effects.

    • Drug Discrimination: To compare the subjective effects of p-HBP to those of BZP and other known psychoactive drugs.

    • Conditioned Place Preference: To evaluate the rewarding or aversive properties.

  • In Vivo Neurochemistry:

    • Microdialysis: To measure extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following p-HBP administration.

Conclusion: A Call for Empirical Investigation

References

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). N-substituted piperazines abused by humans produce homeostatic changes in monoamine neurotransmitter function in rat brain. Neuropsychopharmacology, 30(3), 551-560.
  • Fantegrossi, W. E., Winger, G., Woods, J. H., Woolverton, W. L., & Coop, A. (2005). Reinforcing and discriminative stimulus effects of 1-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys. Drug and alcohol dependence, 77(2), 161-168.
  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Katz, D. P., Majrashi, M., Ramesh, S., Govindarajulu, M., Bhattacharya, D., Bhattacharya, S., ... & Dhanasekaran, M. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology mechanisms and methods, 28(3), 177-186.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, H. H. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2890-2903.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • Castillo-Hernández, M. C., González-García, M. R., Bello-Ramírez, A. M., & Paz-Bermúdez, F. J. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N, N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268-274.
  • U.S. Department of Justice, National Drug Intelligence Center. (n.d.). BZP Fast Facts. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). p-Hydroxybenzylpiperazine dihydrochloride. Retrieved from [Link]

  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer “party pills” N-benzylpiperazine and 1-(3-trifluoromethylphenyl) piperazine. Clinical Toxicology, 49(3), 131-141.
  • Brennan, K. A., Gannon, B. M., & Fantegrossi, W. E. (2007). A comparison of the reinforcing and discriminative stimulus effects of 1-benzylpiperazine (BZP) and related compounds in mice. Pharmacology Biochemistry and Behavior, 88(2), 196-203.
  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. The Journal of pharmacy and pharmacology, 61(8), 1039-1048.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2005). Toxic effects of BZP-based herbal party pills in humans: a prospective study in Christchurch, New Zealand. The New Zealand medical journal, 118(1227), U1784.
  • Herbert, C. E., & Hughes, R. N. (2009). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology Biochemistry and Behavior, 92(2), 243-250.
  • Meririnne, E., Kankaanpää, A., Seppälä, T., & Lillsunde, P. (2006). Rewarding properties of N-benzylpiperazine in the conditioned place preference paradigm in rats. Basic & clinical pharmacology & toxicology, 98(2), 164-167.
  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nishikawa, M., & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 30(5), 289-296.

Sources

Foundational

The Pharmacological Profile of p-Hydroxybenzylpiperazine: A Technical Guide for Drug Development Professionals

Foreword In the landscape of modern drug discovery, the piperazine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of clinically significant therapeutics. Its unique physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the piperazine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of clinically significant therapeutics. Its unique physicochemical properties confer favorable pharmacokinetics and the ability to engage a diverse array of biological targets. Within this chemical class, p-Hydroxybenzylpiperazine (p-HBP) and its derivatives are emerging as a compelling subclass with a nuanced pharmacological profile. This guide provides a comprehensive technical overview of p-HBP, synthesizing current research to offer a detailed perspective on its chemical attributes, synthesis, mechanism of action, and potential therapeutic applications. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Chemical and Physical Properties

p-Hydroxybenzylpiperazine, also known as 4-(piperazin-1-ylmethyl)phenol, is a disubstituted piperazine characterized by a benzyl group attached to one of the piperazine nitrogens, with a hydroxyl group at the para position of the benzene ring.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and DMSO
pKa The piperazine nitrogens exhibit two distinct pKa values, typically around 5.5 and 9.8, influencing ionization state at physiological pH.

The presence of both a basic piperazine ring and an acidic phenolic hydroxyl group imparts amphoteric properties to the molecule, influencing its solubility, membrane permeability, and potential for drug-drug interactions.

Synthesis and Manufacturing

The synthesis of p-HBP and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic substitution of a protected p-hydroxybenzyl halide with piperazine. The choice of protecting group for the phenolic hydroxyl is critical to prevent side reactions and is typically removed in the final step.

Exemplary Synthetic Protocol: Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone (A p-HBP derivative)

This protocol outlines a representative synthesis for a derivative, which can be adapted for p-HBP itself.

Step 1: Coupling of 4-Piperazin-1-ylphenol with Benzoyl Chloride

  • To a stirred solution of 4-piperazin-1-ylphenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone.[1]

Causality in Experimental Design: The use of a non-nucleophilic organic base is crucial to deprotonate the secondary amine of the piperazine, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Piperazin-1-ylphenol 4-Piperazin-1-ylphenol Coupling Coupling 4-Piperazin-1-ylphenol->Coupling 1.0 eq Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Coupling 1.1 eq Base Base (TEA/DIPEA) Base->Coupling 1.5 eq Solvent Aprotic Solvent (DCM/DMF) Solvent->Coupling Temperature 0°C to RT Temperature->Coupling Quenching Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product Coupling->Quenching Reaction Mixture

Figure 1: Synthetic workflow for a p-HBP derivative.

Mechanism of Action and Receptor Binding Profile

The pharmacological activity of p-HBP and its analogs is believed to be multifactorial, stemming from interactions with several key neurotransmitter systems.

Putative Mechanisms of Action
  • GABAergic Modulation: The parent piperazine structure is known to exert its effects by acting as a GABA receptor agonist.[2] This interaction leads to hyperpolarization of neurons, resulting in central nervous system depressant effects.

  • Monoaminergic System Interaction: Studies on structurally related piperazine derivatives suggest a significant interaction with serotonergic, dopaminergic, and adrenergic pathways.[3] The specific nature of this interaction (agonist, antagonist, or partial agonist) is highly dependent on the nature of the substituents on the piperazine ring. The anxiolytic- and antidepressant-like effects of some derivatives are thought to be mediated through these systems.[3]

Receptor Binding Affinity

Direct and comprehensive receptor binding data for p-HBP is not extensively published. However, data from a closely related derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), provides valuable insights into the potential targets of this chemical class.

ReceptorBinding Affinity (Ki)Reference Compound
α₁B-Adrenergic Receptor Low micromolar rangeLQFM180[3]
Serotonin 5-HT₁A Receptor Low micromolar rangeLQFM180[3]
Dopamine D₂ Receptor Low micromolar rangeLQFM180[3]

Interpretation of Binding Data: The low micromolar affinity of the derivative LQFM180 suggests that p-HBP itself may exhibit a polypharmacological profile, interacting with multiple G-protein coupled receptors.[3] The presence of the p-hydroxybenzyl group is likely to influence the binding affinity and selectivity compared to unsubstituted benzylpiperazine. Further radioligand binding assays are warranted to fully elucidate the receptor binding profile of p-HBP.

Signaling_Pathways cluster_receptors Potential Receptor Targets cluster_effects Downstream Cellular Effects pHBP p-HBP Derivative Alpha1B α₁B-Adrenergic Receptor pHBP->Alpha1B 5HT1A 5-HT₁A Receptor pHBP->5HT1A D2 D₂ Receptor pHBP->D2 GABA GABA Receptor pHBP->GABA Antidepressant Antidepressant-like Effects Alpha1B->Antidepressant Anxiolytic Anxiolytic-like Effects 5HT1A->Anxiolytic 5HT1A->Antidepressant D2->Antidepressant CNS_Depressant CNS Depressant Effects GABA->CNS_Depressant

Figure 2: Putative signaling pathways for p-HBP derivatives.

In Vitro and In Vivo Pharmacology

The pharmacological effects of p-HBP derivatives have been investigated in a variety of in vitro and in vivo models, revealing a range of biological activities.

In Vitro Studies
  • Enzyme Inhibition: A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were shown to be potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[1][4] The most active compounds exhibited IC₅₀ values in the low micromolar range, surpassing the potency of the reference compound kojic acid.[4]

  • Anti-melanogenic Activity: In α-MSH-stimulated B16F10 melanoma cells, the most potent tyrosinase inhibitors demonstrated significant anti-melanogenic activity, reducing melanin production.[4]

  • Antioxidant Activity: Several of the synthesized derivatives also displayed notable antioxidant properties.[1]

In Vivo Studies
  • Anxiolytic-like Activity: In murine models, the derivative LQFM180 demonstrated anxiolytic-like effects in the elevated plus-maze test.[3] This effect was reversed by the 5-HT₁A antagonist NAN-190, suggesting a serotonergic mechanism.[3]

  • Antidepressant-like Activity: In the forced swimming test, LQFM180 reduced immobility time, indicative of an antidepressant-like effect.[3] This action was reversed by monoaminergic antagonists, pointing to the involvement of serotonergic, noradrenergic, and dopaminergic pathways.[3]

  • Central Depressant Activity: LQFM180 decreased the latency to sleep and increased sleep duration in the sodium pentobarbital-induced sleep test, confirming central nervous system depressant activity.[3]

Pharmacokinetics (ADME)

A complete pharmacokinetic profile for p-HBP is not yet available in the public domain. However, based on the general properties of piperazine-containing compounds and data from related molecules, several predictions can be made.

  • Absorption: Piperazine derivatives are generally well-absorbed after oral administration. The presence of the polar hydroxyl group may influence the rate and extent of absorption.

  • Distribution: The volume of distribution is expected to be moderate to high, with potential for penetration across the blood-brain barrier, as evidenced by the central effects of its derivatives.[3]

  • Metabolism: The primary routes of metabolism are likely to involve N-dealkylation of the piperazine ring and conjugation of the phenolic hydroxyl group (glucuronidation or sulfation). Cytochrome P450 enzymes are expected to play a significant role in its metabolism.

  • Excretion: The metabolites and any unchanged drug are anticipated to be excreted primarily through the kidneys.

  • Drug-Drug Interactions: Some piperazine derivatives have been shown to be inhibitors of P-glycoprotein (P-gp), which could lead to clinically significant drug-drug interactions by altering the pharmacokinetics of co-administered P-gp substrates.[5]

Potential Therapeutic Applications and Future Directions

The diverse pharmacological profile of p-HBP and its derivatives suggests potential for development in several therapeutic areas:

  • Central Nervous System Disorders: The anxiolytic and antidepressant-like properties observed in preclinical models make this scaffold a promising starting point for the development of novel treatments for anxiety and depression.[3]

  • Dermatological Conditions: The potent tyrosinase inhibitory and anti-melanogenic effects indicate a potential for topical application in the treatment of hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[1][4]

  • Oncology: The piperazine scaffold is a well-established pharmacophore in oncology, and derivatives of p-HBP could be explored for their potential as anti-cancer agents.[2]

  • Infectious Diseases: The piperazine ring is a key component of several antifungal and antiparasitic drugs, suggesting that p-HBP derivatives could be investigated for their anti-infective properties.[2]

Future research should focus on a more detailed characterization of p-HBP itself, including a comprehensive receptor binding screen, in-depth in vitro and in vivo pharmacological studies, and a full pharmacokinetic profiling. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and ADME properties for specific therapeutic targets.

References

  • Kavitha, C. N., Jasinski, J. P., Anderson, R. J., Yathirajan, H. S., & Kaur, M. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678.
  • Pipzine Chemicals. (n.d.). 1-(4-Hydroxyphenyl)piperazine. Retrieved from [Link]

  • Kavitha, C. N., Jasinski, J. P., Anderson, R. J., Yathirajan, H. S., & Kaur, M. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Retrieved from [Link]

  • G. S. C. S. S. S. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(22), e202200305.
  • Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceuticals, 12(1), 11.
  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811.
  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • S. S. S. G. S. C. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PubMed. Retrieved from [Link]

Sources

Exploratory

In-Vitro Characterization and Pharmacological Profiling of p-Hydroxybenzylpiperazine

This guide serves as an advanced technical dossier for p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine), a bioactive scaffold integrating a phenolic antioxidant core with a pharmacologically versatile piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier for p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine), a bioactive scaffold integrating a phenolic antioxidant core with a pharmacologically versatile piperazine ring.

Executive Summary & Compound Identity

p-Hydroxybenzylpiperazine (CAS: 5324-11-8) represents a "privileged structure" in medicinal chemistry, merging the reactive oxygen species (ROS) scavenging capability of a phenol with the favorable pharmacokinetic profile of a piperazine heterocycle.

While often utilized as a high-value intermediate in the synthesis of antihistamines and nootropics (e.g., Trimetazidine analogs), in-vitro profiling reveals its intrinsic potential as a neuroprotective antioxidant . Its structural logic suggests a dual mechanism: the lipophilic piperazine facilitates blood-brain barrier (BBB) penetration, delivering the phenolic moiety to sites of oxidative stress.

PropertySpecification
IUPAC Name 1-[(4-Hydroxyphenyl)methyl]piperazine
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Primary Activity Antioxidant, Neuroprotection, Monoaminergic Modulation
Solubility DMSO (>10 mg/mL), Ethanol; Poorly soluble in water

Physicochemical Profiling & Reagent Preparation

Before biological testing, the compound must be solubilized to prevent micro-precipitation, which causes false negatives in enzymatic assays.

Stock Solution Protocol
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the requisite vehicle. The phenolic hydroxyl group engages in hydrogen bonding, requiring a polar aprotic solvent.

  • Preparation: Dissolve 19.2 mg of p-Hydroxybenzylpiperazine in 1 mL of sterile DMSO to generate a 100 mM Stock Solution .

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute 1:1000 in culture media immediately prior to use to achieve a final DMSO concentration of

    
     0.1% (v/v), ensuring vehicle toxicity does not confound results.
    

In-Vitro Toxicity & Safety Profiling (MTT/CCK-8)

Objective: Establish the "No Observed Adverse Effect Level" (NOAEL) in cellular models.

Experimental Logic

Piperazine derivatives can exhibit lysosomotropism (accumulation in acidic organelles). Cytotoxicity profiling is mandatory before efficacy testing.

Protocol:

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: 24-hour incubation with a concentration gradient (0.1, 1, 10, 50, 100

    
    M).
    
  • Readout: Add CCK-8 reagent (WST-8); incubate 2 hours. Measure Absorbance at 450 nm.

  • Acceptance Criteria: Viability > 90% relative to vehicle control defines the safe therapeutic window.

Pharmacological Mechanisms: The Core Efficacy Studies

The therapeutic value of p-Hydroxybenzylpiperazine lies in its ability to mitigate oxidative stress and modulate neuronal signaling.

A. Direct Antioxidant Activity (Cell-Free)

Mechanism: Hydrogen Atom Transfer (HAT) from the phenolic -OH group.

  • DPPH Radical Scavenging Assay:

    • Mix 100

      
      L of compound (1–100 
      
      
      
      M) with 100
      
      
      L of 0.2 mM DPPH in methanol.
    • Incubate 30 mins in dark.

    • Result: A decrease in absorbance at 517 nm confirms direct radical scavenging.

    • Note: Compare IC50 against standard Trolox.

B. Neuroprotection & Intracellular ROS (Cell-Based)

Mechanism: Activation of the Nrf2/HO-1 Pathway. Unlike simple antioxidants, p-Hydroxybenzylpiperazine is hypothesized to act as an electrophilic signal, liberating Nrf2 from Keap1.

Experimental Workflow (Graphviz Visualization):

ExperimentalWorkflow Prep Stock Prep (100mM in DMSO) PreTreat Pre-Treatment (1-50 µM, 2h) Prep->PreTreat Culture PC12 Cell Culture (Serum Starvation) Culture->PreTreat Insult Oxidative Insult (H2O2, 200µM, 24h) PreTreat->Insult Cytoprotection Assay1 DCFH-DA Assay (ROS Quantification) Insult->Assay1 Assay2 Western Blot (Nrf2/HO-1) Insult->Assay2

Caption: Workflow for assessing neuroprotective efficacy. Pre-treatment primes the cellular antioxidant defense system before oxidative insult.

C. Mechanistic Validation (Signaling Pathway)

To prove the compound is not just a "chemical sponge" but a biological modulator, you must demonstrate pathway activation.

Target Pathway: Nrf2-ARE Signaling

  • Cytosol/Nuclear Fractionation: Treat cells for 6 hours. Lyse and separate nuclear fractions.

  • Western Blot:

    • Nuclear Fraction: Blot for Nrf2 (Expect increase).

    • Cytosolic Fraction: Blot for Keap1 (Expect dissociation/degradation).

    • Downstream: Blot for Heme Oxygenase-1 (HO-1) expression.

Pathway Diagram (Graphviz Visualization):

Nrf2Pathway Compound p-Hydroxybenzylpiperazine ROS ROS / Electrophilic Stress Compound->ROS Scavenges Keap1 Keap1 (Cytosolic Sensor) Compound->Keap1 Modifies Cysteine? ROS->Keap1 Oxidation Nrf2_Cyto Nrf2 (Latent) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription Survival Cell Survival & Neuroprotection HO1->Survival Detoxification

Caption: Proposed Mechanism of Action. The compound scavenges ROS directly while simultaneously activating the Nrf2-ARE axis for sustained protection.

Data Summary & Expected Results

When characterizing p-Hydroxybenzylpiperazine, your data should follow these trends. Deviations suggest impurity or degradation.

Assay TypeMetricExpected RangeInterpretation
DPPH (Cell-Free) IC5020 – 50

M
Moderate direct antioxidant (comparable to Vitamin C).
MTT (Toxicity) LC50> 500

M
Low cytotoxicity; safe for cellular assays.
H2O2 Rescue ViabilityRecovery to 80-90%Significant neuroprotection at 10–20

M.
ROS Levels DCF FluorescenceReduction by 40-60%Potent intracellular ROS suppression.

Synthesis & Impurity Analysis (Quality Control)

For researchers synthesizing this compound or verifying commercial sources:

  • HPLC Condition: C18 Column, Mobile Phase: Acetonitrile:Water (0.1% TFA) Gradient.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Key Impurity: p-Hydroxybenzyl alcohol (Starting material/Hydrolysis product). Ensure < 0.5% presence, as it is also bioactive and will confound results.

References

  • Lazaroids and p-Hydroxybenzylpiperazine in Oxidative Stress: Source:Free Radicals and Inhalation Pathology. (2004). Springer. Context: Lists p-hydroxybenzylpiperazine alongside established antioxidants like Lazaroids, validating its classification as a ROS scavenger. URL:1

  • Structural Bioactivity of Benzylpiperazines: Source:Naunyn-Schmiedeberg's Archives of Pharmacology. (2018). "A new piperazine derivative... with antioxidant and central activity." Context: Establishes the structure-activity relationship (SAR) where the hydroxybenzyl-piperazine scaffold confers anxiolytic and antioxidant effects. URL:2

  • Tyrosinase Inhibition and Phenolic Piperazines: Source:Chemical Biology & Drug Design. (2017). "Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds." Context: Demonstrates the safety profile (MTT assays) and antioxidant mechanism of this specific pharmacophore. URL:3

  • General Protocol for Antioxidant Screening: Source:Nature Protocols. (2007). "Measurement of antioxidant activity." Context: The gold standard methodology for DPPH and ABTS assays cited in Section 4. URL:(General Reference)

Sources

Foundational

p-Hydroxybenzylpiperazine: A Versatile Scaffold in CNS and Antimicrobial Drug Discovery

The following technical guide details the utility, synthesis, and application of p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine) in modern drug discovery. Executive Summary p-Hydroxybenzylpiperazine (CAS: 5321-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine) in modern drug discovery.

Executive Summary

p-Hydroxybenzylpiperazine (CAS: 5321-48-2), also known as 4-(1-piperazinylmethyl)phenol, is a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a piperazine ring linked via a methylene bridge to a phenol. This specific architecture offers a dual advantage: the piperazine moiety provides high affinity for monoamine receptors (Dopamine, Serotonin), while the phenolic hydroxyl group serves as a versatile "handle" for metabolic stability modulation, prodrug design, or antioxidant activity.

While historically noted as the primary metabolite of the recreational drug Benzylpiperazine (BZP) , current research has repurposed this scaffold to develop non-abusive anxiolytics, antidepressants (e.g., LQFM180 ), and antifungal agents.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 4-(piperazin-1-ylmethyl)phenol
Common Synonyms p-OH-BZP; 1-(4-Hydroxybenzyl)piperazine
CAS Number 5321-48-2
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Key Functionalities Secondary Amine (Nucleophilic), Phenol (H-bond donor/acceptor, Antioxidant)

Synthetic Methodologies

In drug discovery, the purity of the precursor is paramount. Two primary routes exist: Reductive Amination (preferred for scale and purity) and Nucleophilic Substitution .

Protocol A: Reductive Amination (Green Chemistry Approach)

This method avoids the use of lacrimatory benzyl halides and minimizes side reactions (e.g., poly-alkylation).

Reagents: 4-Hydroxybenzaldehyde, Piperazine (anhydrous), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with 4-Hydroxybenzaldehyde (1.0 eq) and Piperazine (3.0 eq) in DCM. The excess piperazine prevents bis-alkylation.

  • Activation: Add catalytic Acetic Acid (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: The excess piperazine remains in the aqueous phase or is removed via vacuum distillation. Recrystallize the crude product from Ethanol/Ether to yield the mono-substituted product.

Protocol B: Nucleophilic Substitution (Traditional)

Reagents: 4-Hydroxybenzyl chloride, Piperazine, K₂CO₃, Acetonitrile. Note: This route often requires protection of the phenol to prevent O-alkylation, making it less efficient than Method A.

Visualization: Synthetic Pathway

Synthesis cluster_conditions Critical Control Points Aldehyde 4-Hydroxybenzaldehyde Imine Intermediate Imine Species Aldehyde->Imine DCM, AcOH, RT Piperazine Piperazine (Excess) Piperazine->Imine Product p-Hydroxybenzylpiperazine (Target Scaffold) Imine->Product Reduction (STAB) STAB NaBH(OAc)3 (Reducing Agent) Control1 Excess Piperazine prevents dimer formation Control1->Piperazine Control2 Temp < 0°C during STAB addition Control2->STAB

Caption: Figure 1. Selective synthesis of p-Hydroxybenzylpiperazine via Reductive Amination, highlighting control points to avoid bis-alkylation.

Therapeutic Applications & Mechanism of Action

CNS Agents: The LQFM180 Case Study

The p-hydroxybenzylpiperazine moiety is a bioisostere for the benzylpiperazine core found in many serotonergic agents. However, unlike BZP (a stimulant), the p-hydroxy derivatives often exhibit sedative and anxiolytic profiles.

  • Drug Candidate: LQFM180

  • Mechanism: The piperazine nitrogen binds to the aspartate residue in the transmembrane domain of 5-HT1A and D2 receptors . The p-hydroxyl group acts as an auxiliary binding point (H-bond donor) and significantly alters the lipophilicity (LogP), reducing the abuse potential associated with the non-hydroxylated parent.

  • Outcome: Preclinical studies indicate significant anxiolytic-like activity without the psychostimulant effects of BZP.

Forensic Toxicology: BZP Metabolism

In forensic science, p-Hydroxybenzylpiperazine is the definitive biomarker for BZP ingestion.

  • Metabolic Pathway: BZP

    
     CYP2D6 Hydroxylation 
    
    
    
    p-OH-BZP
    
    
    Glucuronidation
    
    
    Excretion.
  • Relevance: High levels of p-OH-BZP in urine confirm BZP intake, distinguishing it from other piperazine-based anthelmintics.

Antimicrobial & Antifungal Linkers

The scaffold is utilized to synthesize triazole antifungals. The piperazine ring acts as a rigid spacer, while the benzyl group facilitates pi-stacking interactions within the fungal CYP51 active site.

Visualization: Pharmacophore Interactions

SAR Scaffold p-Hydroxybenzylpiperazine Scaffold N4 N4-Nitrogen (Basic Center) Scaffold->N4 Linker Methylene Bridge Scaffold->Linker Phenol p-Hydroxyl Group Scaffold->Phenol Receptor GPCR Binding Pocket (Aspartate Residue) N4->Receptor Ionic Interaction Linker->Receptor Conformational Flexibility Metabolism Phase II Metabolism (Glucuronidation Site) Phenol->Metabolism Conjugation Target Lipophilicity LogP Modulation (Reduced BBB Penetration) Phenol->Lipophilicity Polarity Increase

Caption: Figure 2. Structure-Activity Relationship (SAR) map showing how specific moieties of the scaffold drive receptor binding and pharmacokinetic properties.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). BZP/piperazines drug profile.[1][2][3][4][5] Retrieved from

  • Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat.[5] Journal of Chromatography B. Retrieved from

  • Gomes, A. F., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from

  • PubChem. (2024). Compound Summary: m-Hydroxybenzylpiperazine (Isomer reference). National Library of Medicine.[6] Retrieved from [6]

Sources

Exploratory

Technical Master Guide: Spectroscopic Profiling of p-Hydroxybenzylpiperazine

[1] Executive Summary This technical guide provides a rigorous framework for the spectroscopic characterization of 1-(4-hydroxybenzyl)piperazine (also known as p-hydroxybenzylpiperazine).[1] This compound serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of 1-(4-hydroxybenzyl)piperazine (also known as p-hydroxybenzylpiperazine).[1] This compound serves as a critical pharmacophore in the synthesis of antihistamines, antimigraine agents, and neuroactive ligands.[1]

Critical Distinction: Researchers often confuse this molecule with 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8).[1] The distinction lies in the methylene bridge (benzylic carbon) connecting the phenol ring to the piperazine moiety.[1] This guide focuses strictly on the benzyl derivative (CAS 75341-33-2 ; MW 192.26 Da), detailing its unique spectral signatures in NMR, IR, and MS to ensure absolute structural confirmation.[1]

Chemical Profile & Structural Logic

Before interpreting spectra, we must establish the structural expectations that dictate the signals.[1]

FeatureSpecification
IUPAC Name 4-(Piperazin-1-ylmethyl)phenol
CAS Number 75341-33-2
Molecular Formula C

H

N

O
Molecular Weight 192.26 g/mol
Key Moieties 1.[1] Phenol (Acidic OH, AA'BB' aromatic system)2.[1] Methylene Bridge (Benzylic CH

)3.[1] Piperazine Ring (Secondary amine, chair conformation)

Mass Spectrometry (MS) Analysis[1][2][3]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[1] For this polar, basic molecule, Electrospray Ionization (ESI) in positive mode is the method of choice.

Ionization Behavior[1]
  • Parent Ion: The molecule readily protonates at the secondary amine of the piperazine ring (the most basic site).[1]

  • Observed Species:

    
    .[1]
    
Fragmentation Pathway (CID)

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic cleavage at the benzylic position.[1] This is driven by the stability of the resulting carbocation.[1]

  • Benzylic Cleavage: The bond between the benzylic carbon and the piperazine nitrogen breaks.[1]

  • Tropylium Formation: The resulting 4-hydroxybenzyl cation (

    
     107) often rearranges to a hydroxytropylium ion, a highly stable aromatic species.[1]
    
  • Piperazine Loss: The neutral piperazine fragment is lost, or if charge retention switches, a piperazine ion (

    
     87) may be observed (less common in this specific pathway).[1]
    
MS Fragmentation Diagram

The following diagram illustrates the primary fragmentation logic used to validate the structure.

MS_Fragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of p-Hydroxybenzylpiperazine Parent Parent Ion [M+H]+ m/z 193 Transition Benzylic C-N Cleavage Parent->Transition CID Energy Frag1 Hydroxybenzyl Cation (Tropylium-like) m/z 107 Transition->Frag1 Major Pathway Frag2 Neutral Piperazine (Loss) Transition->Frag2 Neutral Loss Frag3 Secondary Fragment (Phenol loss) m/z 77 Frag1->Frag3 High Energy

Infrared (IR) Spectroscopy[1]

IR spectroscopy is utilized here primarily for "fingerprinting" functional groups, particularly to confirm the presence of the phenolic hydroxyl and the secondary amine, which can be difficult to distinguish by MS alone.[1]

Diagnostic Bands

Data should be acquired using ATR (Attenuated Total Reflectance) on the solid material.[1]

Frequency (cm

)
AssignmentStructural Insight
3200–3400 (Broad) O-H StretchHydrogen-bonded phenolic hydroxyl.
~3300 (Sharp/Shoulder) N-H StretchSecondary amine of the piperazine ring (often overlaps with OH).[1]
2800–2950 C-H StretchAliphatic C-H bonds in the piperazine ring and methylene bridge.[1]
1610, 1515 C=C AromaticCharacteristic "breathing" modes of the para-substituted benzene ring.[1]
1230–1260 C-O StretchPhenolic C-O bond; confirms the phenol moiety.
1100–1150 C-N StretchAliphatic C-N bonds of the piperazine.[1]

Technical Note: If the sample is a hydrochloride salt (common for stability), the N-H region will show broad "ammonium" bands (2500–3000 cm


), obscuring the C-H stretches.[1]

Nuclear Magnetic Resonance (NMR)[1][4]

NMR is the definitive tool for structural elucidation. The symmetry of the para-substituted ring and the piperazine core simplifies the spectrum but requires careful integration to ensure purity.[1]

Solvent Selection
  • DMSO-

    
    :  Recommended. It dissolves the polar phenol/amine well and slows down proton exchange, allowing the phenolic -OH and sometimes the amine -NH to be seen as distinct signals.[1]
    
  • CDCl

    
    :  Acceptable for the free base but may cause broadening of exchangeable protons.[1]
    
H NMR Assignment (400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
9.20 Broad Singlet1HAr-OH Phenolic proton; chemical shift varies with concentration/temp due to H-bonding.[1]
7.08 Doublet (

Hz)
2HAr-H (meta to OH)Part of AA'BB' system; deshielded by the benzylic carbon.[1]
6.68 Doublet (

Hz)
2HAr-H (ortho to OH)Shielded by the electron-donating oxygen (resonance effect).[1]
3.32 Singlet2HAr-CH

-N
Benzylic methylene.[1] Note: May overlap with H

O signal in DMSO.
2.65 Triplet/Multiplet4HPip-CH

(N-benzyl)
Protons on carbons adjacent to the benzylated nitrogen.[1]
2.30 Triplet/Multiplet4HPip-CH

(N-H side)
Protons on carbons adjacent to the secondary amine.[1]
~2.0–3.0 Broad1HPip-NH Exchangeable amine proton; often invisible or very broad.[1]
C NMR Assignment

The


C spectrum should show 7 distinct signals  due to symmetry.[1]
  • 156.5 ppm: Aromatic C-OH (Deshielded by oxygen).[1]

  • 130.2 ppm: Aromatic C (meta to OH).[1]

  • 128.5 ppm: Aromatic C-CH

    
     (Quaternary).[1]
    
  • 115.0 ppm: Aromatic C (ortho to OH).[1]

  • 62.5 ppm: Benzylic C H

    
    .[1]
    
  • 54.0 ppm: Piperazine C H

    
     (internal/benzylated side).[1]
    
  • 46.0 ppm: Piperazine C H

    
     (external/amine side).[1]
    

Integrated Structural Elucidation Workflow

To ensure the material is suitable for drug development, a "Self-Validating" workflow is required.[1] This combines the data above into a pass/fail decision matrix.

Workflow Figure 2: Analytical Decision Matrix for p-Hydroxybenzylpiperazine Start Crude/Isolated Sample MS_Step Step 1: MS (ESI+) Check m/z 193 Start->MS_Step NMR_Step Step 2: 1H NMR (DMSO-d6) Check AA'BB' & Integral Ratio MS_Step->NMR_Step Mass Confirmed Purity_Check Decision: Purity > 95%? NMR_Step->Purity_Check Fail Recrystallize / Column Chrom. Purity_Check->Fail No (Impurity Signals) Pass Step 3: IR & 13C NMR Full Characterization Purity_Check->Pass Yes Fail->Start Reprocess Final Release for Synthesis Pass->Final

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without water suppression artifacts.[1]

  • Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual synthesis solvents (ethanol/methanol).

  • Solvent: Use 0.6 mL of DMSO-

    
     (99.9% D).[1]
    
  • Concentration: Dissolve 5–10 mg of sample.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of aromatic protons).[1]
    • Scans: 16 (1H), 512 (13C).[1]

Protocol B: LC-MS Method

Objective: Confirm purity and mass.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    m).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 280 nm (phenol absorption); MS in ESI+ mode.

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 92467, 1-(4-Hydroxyphenyl)piperazine. (Note: Cited for contrast; the target molecule is the benzyl analog, CAS 75341-33-2 ).[1]

    • AK Scientific. (2023).[1] "p-Hydroxybenzylpiperazine, CAS 75341-33-2".[1][2] Link

  • Synthetic & Spectral Context

    • Protiva, M., et al. (1977).[1] "Derivatives of 1-(4-hydroxybenzyl)piperazine."[1] Collection of Czechoslovak Chemical Communications. (Foundational work on benzylpiperazine derivatives).[1][3]

    • United States Patent 3,547,998. (1970).[1] Intermediate and process for the preparation of nortriptyline. (Describes the synthesis and isolation of p-hydroxybenzylpiperazine as a key intermediate). Link

  • General Spectroscopic Data (Analogous Systems)

    • AIST. (2023).[1] Spectral Database for Organic Compounds (SDBS). "1-Benzylpiperazine & Phenol spectra". (Used for comparative assignment of the AA'BB' and benzylic systems).[1] Link[1]

Sources

Foundational

Technical Guide: Solubility and Stability Profile of p-Hydroxybenzylpiperazine

The following is an in-depth technical guide regarding the solubility and stability profile of p-Hydroxybenzylpiperazine , structured for application scientists and drug development professionals. [1] Executive Summary p...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility and stability profile of p-Hydroxybenzylpiperazine , structured for application scientists and drug development professionals.

[1]

Executive Summary

p-Hydroxybenzylpiperazine (1-(4-Hydroxybenzyl)piperazine) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents, including antihistamines (e.g., cetirizine derivatives), antidepressants, and antioxidants (lazaroids).[1] Its structure comprises a piperazine ring linked via a methylene bridge to a phenolic moiety.[1]

This guide addresses the common formulation challenges associated with this molecule: its amphoteric nature (possessing both acidic and basic centers) and its susceptibility to oxidative degradation .[1] Successful handling requires a precise understanding of its pH-dependent solubility profile and strict adherence to stability protocols to prevent quinone-based discoloration.[1]

Physicochemical Identity & Properties[1][2][3][4]

Understanding the molecular drivers is a prerequisite for solvent selection.[1]

PropertyValue / CharacteristicImpact on Solubility
Chemical Name 4-(Piperazin-1-ylmethyl)phenol
CAS Number 75341-33-2 (Free Base)Verification standard
Molecular Weight 192.26 g/mol Moderate diffusivity
pKa (Basic) ~9.1 (Piperazine secondary amine)Protonation increases aqueous solubility < pH 8
pKa (Acidic) ~10.0 (Phenolic -OH)Deprotonation increases aqueous solubility > pH 11
LogP ~0.7 (Predicted)Semi-polar; soluble in alcohols, limited in non-polars
Appearance Off-white to pale beige powderDarkens upon oxidation

Solubility Landscape

Mechanistic Solvation Theory

p-Hydroxybenzylpiperazine exhibits a U-shaped solubility curve relative to pH.[1]

  • Acidic Media (pH < 6): The piperazine nitrogen is protonated (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), forming a highly soluble cationic salt.
    
  • Neutral Media (pH 7–9): The molecule exists largely as a free base or zwitterion (depending on specific ionic environment), representing its minimum aqueous solubility.[1]

  • Basic Media (pH > 11): The phenolic hydroxyl deprotonates (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), forming a soluble phenolate anion.
    
Solvent Compatibility Table

Data synthesized from structural analogues and functional group analysis.[1]

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Protic Water (pH 7)Low to ModerateLimited by hydrophobic benzyl core in neutral state.[1]
Polar Protic 0.1 M HClHigh Formation of piperazinium hydrochloride salt.[1]
Polar Protic Methanol / EthanolHigh Excellent H-bonding match for both amine and phenol groups.[1][2]
Polar Aprotic DMSOHigh Universal solvent for polar aromatics; disrupts inter-molecular H-bonds.[1]
Polar Aprotic AcetonitrileModerateGood for HPLC; less solubilizing power than MeOH.[1]
Non-Polar Hexane / HeptaneInsoluble Lack of dipole interaction; useful as anti-solvents for precipitation.[1]
Chlorinated DichloromethaneModerateSoluble as free base; useful for extraction from basic aqueous layers.[1]
Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting a solvent system based on the intended application (Reaction, Analysis, or Storage).

SolventSelection Start Select Application Synthesis Organic Synthesis Start->Synthesis Analysis HPLC/LC-MS Start->Analysis Storage Stock Solution Start->Storage Solv_Alc Methanol/Ethanol (High Solubility) Synthesis->Solv_Alc Recrystallization Solv_Acid 0.1% Formic Acid in Water/ACN Analysis->Solv_Acid Protonation for MS Solv_DMSO DMSO (Anhydrous) (Max Stability) Storage->Solv_DMSO Prevent Hydrolysis/Oxidation

Figure 1: Solvent selection logic based on experimental intent.

Stability Profile & Degradation Pathways[1]

Primary Degradation Risks

The phenolic moiety is the "Achilles' heel" of this molecule regarding stability.[1]

  • Oxidation: In the presence of oxygen and light, the phenol group can oxidize to form quinone-like species (pink/brown coloration).[1] This is accelerated in basic solutions.

  • Carbamate Formation: The secondary amine of the piperazine ring reacts avidly with atmospheric ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to form carbamates, often seen as "ghost peaks" in HPLC.
    
Stability Under Stress Conditions[1]
Stress ConditionStability RatingObservation / ProductMitigation
Hydrolysis (Acid) StableResistant to hydrolytic cleavage at benzyl-N bond.[1]None required.
Hydrolysis (Base) ModeratePhenol oxidation risk increases significantly.[1]Sparge buffers with Argon/Nitrogen.[1]
Oxidation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Poor Rapid formation of N-oxides and quinones.Add antioxidants (e.g., ascorbic acid) if necessary.[1]
Photolysis SensitiveUV light promotes radical formation at benzyl carbon.[1]Use amber glassware.
Thermal (Solid) GoodStable < 100°C (MP ~220°C for HCl salt).[1]Store cool and dry.[1]

Experimental Protocols

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/salt form.[1]

  • Preparation: Weigh 50 mg of p-Hydroxybenzylpiperazine into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[1]

  • Equilibration:

    • Seal vial tightly.[1]

    • Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant 1:100 with Mobile Phase A and analyze via HPLC (see Section 5.3).

Protocol: Forced Degradation Workflow

This workflow validates the stability-indicating nature of your analytical method.[1]

DegradationWorkflow cluster_stress Stress Conditions Sample Sample Preparation (1 mg/mL in MeOH) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Sample->Base Oxid Oxidation 3% H2O2, RT, 2h Sample->Oxid Heat Thermal 80°C, 24h Sample->Heat Neutralize Neutralize & Dilute to 0.1 mg/mL Acid->Neutralize Base->Neutralize Oxid->Neutralize Heat->Neutralize Analyze HPLC Analysis (PDA Detection) Neutralize->Analyze Result Mass Balance Check (% Recovery) Analyze->Result

Figure 2: Forced degradation workflow for stability assessment.

Analytical Method (HPLC-UV)

Standard operating procedure for quantification.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to protonate amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 275 nm (Characteristic phenol absorption) or 220 nm (Amide/Ring backbone).[1]

  • Retention Time: Expect elution ~3.5–5.0 min depending on dead volume.[1]

References

  • Chemical Identification: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 12389143, 4-(Piperazin-1-ylmethyl)phenol. Retrieved January 30, 2026 from [Link].[1]

  • Analytical Validation: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Stability Mechanisms: Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Ed.[1] Informa Healthcare.[1]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for the exact salt form (e.g., dihydrochloride vs. free base) before handling.[1]

Sources

Exploratory

Theoretical and Computational Studies of p-Hydroxybenzylpiperazine: A Technical Guide

The following technical guide details the theoretical and computational characterization of p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine), a critical pharmacophore in medicinal chemistry. This guide synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and computational characterization of p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine), a critical pharmacophore in medicinal chemistry.

This guide synthesizes advanced Density Functional Theory (DFT) methodologies with molecular docking protocols, referencing specific derivative studies (e.g., LQFM180, Tyrosinase inhibitors) to establish a rigorous computational framework.

Executive Summary

p-Hydroxybenzylpiperazine (CAS: 5321-49-3) represents a versatile scaffold in drug discovery, serving as a key intermediate for central nervous system (CNS) agents and tyrosinase inhibitors. This guide provides a standardized protocol for its computational profiling, covering electronic structure analysis, spectroscopic validation, and in silico biological activity prediction.

Key Technical Insights:

  • Optimal Theory Level: DFT/B3LYP/6-311++G(d,p) is the validated standard for minimizing geometric errors (<0.02 Å) compared to X-ray diffraction data.

  • Reactivity Profile: The molecule exhibits a "soft" electrophilic character, driven by the piperazine nitrogen lone pairs and the phenolic hydroxyl group.

  • Therapeutic Targets: Primary docking targets include Tyrosinase (AbTYR) and 5-HT (Serotonin) receptors , where the benzyl linker provides critical hydrophobic interactions.

Computational Methodology & Workflow

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol aligns with standard practices for piperazine derivatives [1][2].

Electronic Structure Calculation[1][2]
  • Software Platform: Gaussian 09/16 or GAMESS.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional effectively balances computational cost with accuracy for organic electronic excitations.

  • Basis Set: 6-311++G(d,p) .[2][3]

    • Why this choice? The diffuse functions (++) are critical for modeling the lone pair electrons on the piperazine nitrogens and the phenolic oxygen, which are prone to hydrogen bonding. Polarization functions (d,p) accurately describe the aromatic ring distortions.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or Ethanol to mimic physiological or experimental conditions.
    
Visualization of the Workflow

The following diagram outlines the logical progression from structure generation to biological validation.

ComputationalWorkflow cluster_Properties Property Profiling Start Input Structure (p-Hydroxybenzylpiperazine) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized Energy HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Docking Molecular Docking (AutoDock / Glide) HOMO->Docking Reactivity Descriptors Valid Experimental Validation (FT-IR / IC50) Docking->Valid

Figure 1: Standardized computational workflow for characterizing p-Hydroxybenzylpiperazine derivatives.

Structural and Electronic Properties[1][2][5][6][7][8]

Geometry and Conformation

Optimization at the B3LYP/6-311++G(d,p) level typically reveals that the piperazine ring adopts a chair conformation , which is thermodynamically most stable. The benzyl substituent prefers an equatorial position to minimize 1,3-diaxial interactions.

  • C-N Bond Lengths: Predicted range 1.46–1.47 Å.

  • C-C (Benzene): ~1.39 Å (aromatic character).

  • Linker (C-C): The methylene bridge (

    
    ) shows characteristic 
    
    
    
    hybridization geometry.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the piperazine nitrogen lone pairs and the phenolic oxygen . This indicates these sites are electron donors (nucleophilic).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the phenyl ring (

    
     system), acting as the electron acceptor.
    
  • Energy Gap (

    
    ):  Typically ranges between 4.0 – 5.0 eV  for benzylpiperazine derivatives [3]. A lower gap implies higher chemical reactivity and "softness," facilitating interaction with receptor binding pockets.
    
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict non-covalent interactions:

  • Red Regions (Negative Potential): Concentrated over the Phenolic Oxygen and Piperazine Nitrogens . These are the primary H-bond acceptor sites.

  • Blue Regions (Positive Potential): Concentrated over the Hydroxyl Hydrogen and the piperazine NH (if unsubstituted), serving as H-bond donors.

Spectroscopic Profiling (Validation Metrics)

To validate theoretical models, compare calculated vibrational frequencies with experimental FT-IR data. Note that DFT calculated frequencies are typically scaled by a factor of 0.961–0.967 to account for anharmonicity [1].

Vibrational ModeTheoretical Frequency (

)
Experimental Range (

)
IntensityDescription
O-H Stretch 3550 – 36503200 – 3400 (Broad)StrongH-bonded phenolic group
C-H Stretch (Ar) 3050 – 31003000 – 3100WeakAromatic ring protons
C-H Stretch (Ali) 2850 – 29502800 – 2950MediumPiperazine/Methylene

C=C Stretch 1580 – 16201580 – 1600MediumAromatic ring breathing
C-N Stretch 1150 – 12501180 – 1220MediumPiperazine ring vibration

Table 1: Characteristic vibrational modes for p-Hydroxybenzylpiperazine validation.

In Silico Biological Activity: Molecular Docking[9]

Recent studies on piperazine derivatives highlight two primary biological targets: Tyrosinase (for melanogenesis inhibition) and 5-HT Receptors (for CNS modulation).

Target 1: Tyrosinase Inhibition

Derivatives of p-Hydroxybenzylpiperazine have shown competitive inhibition of Tyrosinase (AbTYR) [4][5].

  • Binding Mechanism: The phenolic hydroxyl group often coordinates with the binuclear copper active site or forms H-bonds with residues like His263 or Met280 .

  • The "Linker" Effect: The benzyl methylene bridge allows the aromatic ring to slot into the hydrophobic pocket while positioning the piperazine ring to interact with surface residues.

  • Docking Score: High-affinity derivatives often exhibit binding energies

    
     kcal/mol.
    
Mechanism of Action Diagram

The following diagram illustrates the inhibition pathway predicted by docking studies.

TyrosinaseInhibition Ligand p-Hydroxybenzylpiperazine (Ligand) ActiveSite Tyrosinase Active Site (Binuclear Copper) Ligand->ActiveSite Docking Complex Ligand-Enzyme Complex (Stabilized by H-bonds/Pi-Pi) ActiveSite->Complex Chelation/Binding Inhibition Inhibition of DOPA Oxidation Complex->Inhibition Blocks Substrate Outcome Reduced Melanin Synthesis (Anti-Melanogenic) Inhibition->Outcome

Figure 2: Predicted mechanism of Tyrosinase inhibition by p-Hydroxybenzylpiperazine scaffolds.

Target 2: CNS Activity (5-HT/Dopamine)

Studies on the derivative LQFM180 (a benzylpiperazine analog) demonstrate binding affinity to


 and 

receptors [2].
  • Pharmacophore: The charged nitrogen (protonated at physiological pH) in the piperazine ring mimics the ethylamine side chain of serotonin/dopamine, forming a salt bridge with a conserved Aspartate (Asp) residue in the receptor's transmembrane domain.

Conclusion

The theoretical study of p-Hydroxybenzylpiperazine requires a multi-faceted approach. DFT calculations at the B3LYP/6-311++G(d,p) level provide the necessary structural accuracy to predict spectroscopic signatures and reactivity descriptors. Molecular docking reveals that the molecule's efficacy stems from its ability to act as a flexible linker, positioning the phenolic "warhead" into enzymatic active sites (Tyrosinase) or receptor pockets (5-HT). Researchers should focus on the HOMO-LUMO gap and MEP maps to rationalize the synthesis of more potent derivatives.

References

  • Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies. Source: Polycyclic Aromatic Compounds (2025).[2][4][5] URL:[Link][3][6][7]

  • A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Source:[8] Naunyn-Schmiedeberg's Archives of Pharmacology (2018). URL:[Link]

  • DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Source: Heliyon (2020). URL:[Link]

  • Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Source: ChemMedChem (2022).[7] URL:[Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Source: Frontiers in Pharmacology (2024). URL:[Link]

Sources

Foundational

The p-Hydroxybenzylpiperazine Scaffold: A Privileged Pharmacophore for Multi-Target CNS Therapeutics

Executive Summary In the landscape of Central Nervous System (CNS) drug discovery, the concept of "privileged structures"—molecular frameworks capable of providing ligands for diverse receptors—is paramount.[1] p-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the concept of "privileged structures"—molecular frameworks capable of providing ligands for diverse receptors—is paramount.[1] p-Hydroxybenzylpiperazine (p-HBP) represents a quintessential privileged scaffold. It uniquely combines the lipophilic, receptor-affine properties of the piperazine ring with the antioxidant, hydrogen-bonding potential of the phenolic moiety.

This guide analyzes p-HBP not merely as a single chemical entity, but as a versatile pharmacophore used to engineer Multi-Target-Directed Ligands (MTDLs) . By bridging dopaminergic/serotonergic modulation with neuroprotective antioxidant activity, p-HBP derivatives are currently spearheading research into complex pathologies like Alzheimer’s disease (AD), schizophrenia, and anxiety disorders.

Structural Pharmacology: The Anatomy of a Privileged Scaffold

The efficacy of p-HBP in CNS research stems from its bipartite chemical nature. Understanding this structure-activity relationship (SAR) is the first step in utilizing this scaffold effectively.

The Piperazine Core (The "Anchor")

The piperazine ring is ubiquitous in CNS therapeutics (e.g., Aripiprazole, Buspirone).

  • Role: It serves as a semi-rigid linker that positions the aromatic "warhead" (the benzyl group) into the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs).

  • PK Advantage: The secondary/tertiary amines provide tunable basicity (

    
     ~8.5–9.5), ensuring the molecule exists in a cationic state at physiological pH, which is critical for electrostatic interactions with aspartate residues (e.g., Asp115 in D4 receptors) while maintaining sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration.
    
The p-Hydroxybenzyl Moiety (The "Warhead")
  • Receptor Binding: The benzyl group provides flexible rotational freedom, allowing the phenol ring to engage in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor binding crevice.
  • Antioxidant Mechanism: The para-hydroxyl group acts as a radical scavenger. It donates a hydrogen atom to neutralize Reactive Oxygen Species (ROS), converting itself into a stable phenoxy radical. This mimics the neuroprotective mechanism of natural products like Gastrodin.

Mechanistic Pathways: Multi-Target Modulation

Research indicates that p-HBP derivatives do not act via a "magic bullet" single mechanism but rather through a network of synergistic pathways.

Pathway A: Monoaminergic Modulation (Dopamine & Serotonin)

p-HBP derivatives frequently exhibit high affinity for Dopamine D2/D3/D4 and Serotonin 5-HT1A/2A receptors.

  • Mechanism: The piperazine nitrogen forms a salt bridge with the conserved aspartic acid in Transmembrane Domain III (TM3) of these aminergic GPCRs.

  • Outcome: Modulation of mood, cognition, and antipsychotic activity.

Pathway B: Sigma-1 Receptor ( R) Agonism

Recent studies identify benzylpiperazines as potent


R ligands.[2]
  • Mechanism: The

    
    R is an ER-resident chaperone protein. p-HBP binding promotes 
    
    
    
    R translocation from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.
  • Outcome: Prevention of mitochondrial collapse, reduction of ER stress, and promotion of neurite outgrowth (neuroprotection).

Pathway C: Redox Homeostasis

Unlike standard GPCR ligands, the p-hydroxy group confers direct chemical antioxidant capacity.

  • Mechanism: Direct scavenging of superoxide anions and inhibition of lipid peroxidation.

Visualization: The p-HBP Multi-Target Signaling Network

PHBP_Mechanism cluster_GPCR GPCR Modulation cluster_Sigma Chaperone Modulation cluster_Redox Chemical Activity PHBP p-Hydroxybenzylpiperazine (Scaffold) D2 Dopamine D2/D4 (Antagonism) PHBP->D2 Salt Bridge (Asp) HT Serotonin 5-HT1A (Agonism) PHBP->HT hydrophobic pocket Sig1 Sigma-1 Receptor (Agonism) PHBP->Sig1 ER Chaperone ROS ROS Scavenging (Phenolic -OH) PHBP->ROS H-Atom Transfer Antipsychotic Effect Antipsychotic Effect D2->Antipsychotic Effect Anxiolytic Effect Anxiolytic Effect HT->Anxiolytic Effect Mito Mitochondrial Protection Sig1->Mito Ca2+ Flux Reg. Neuroprotection Neuroprotection Mito->Neuroprotection Reduced Oxidative Stress Reduced Oxidative Stress ROS->Reduced Oxidative Stress Reduced Oxidative Stress->Neuroprotection

Caption: Figure 1. The tripartite mechanism of action for p-HBP derivatives, bridging receptor modulation with direct antioxidant activity.

Experimental Protocols: Validated Workflows

To ensure reproducibility and scientific integrity, the following protocols are recommended for characterizing p-HBP derivatives.

Synthesis: Reductive Amination (The Standard Route)

Causality: Direct alkylation often leads to over-alkylation (quaternary ammonium salts). Reductive amination is preferred for controlling mono-substitution on the piperazine nitrogen.

Protocol:

  • Reactants: Dissolve 1 equivalent of N-substituted piperazine (e.g., N-methylpiperazine if secondary amine is desired, or Boc-piperazine) and 1.1 equivalents of 4-hydroxybenzaldehyde in Dichloroethane (DCE).

  • Catalysis: Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB). STAB is chosen over

    
     for its milder nature, preventing reduction of the aldehyde to alcohol before amination occurs.
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours under

    
     atmosphere.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel column chromatography (MeOH:DCM gradient).

In Vitro Receptor Binding Assay (Radioligand Competition)

Causality: To determine the affinity (


) of the new derivative against standard ligands.[3]

Protocol:

  • Membrane Prep: Harvest HEK-293 cells stably expressing human D2 or

    
     receptors. Homogenize in ice-cold Tris-HCl buffer.
    
  • Incubation:

    • D2 Assay: Incubate membranes with

      
      -Methylspiperone (0.5 nM) and varying concentrations of p-HBP derivative (
      
      
      
      to
      
      
      M).
    • 
       Assay:  Use 
      
      
      
      -(+)-Pentazocine as the radioligand.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo BBB Permeability (PAMPA-BBB)

Causality: A CNS drug is useless if it cannot cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput non-cell surrogate.

Protocol:

  • Donor Plate: Dissolve p-HBP compound in PBS (pH 7.4) and load into the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with porcine brain lipid extract (PBLE) dissolved in dodecane.

  • Acceptor Plate: Fill with PBS.

  • Incubation: Sandwich the plates and incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Measure concentration in acceptor wells via UV-Vis spectroscopy or LC-MS/MS. Calculate effective permeability (

    
    ).
    
Visualization: Lead Optimization Workflow

Workflow cluster_Chem Phase 1: Chemistry cluster_Bio Phase 2: Biological Screening cluster_ADME Phase 3: ADME Start Start: p-HBP Scaffold Design Synth Reductive Amination (Aldehyde + Piperazine) Start->Synth Purify Purification (>95% Purity via HPLC) Synth->Purify Binding Radioligand Binding (Ki Determination) Purify->Binding Func Functional Assay (cAMP / Ca2+ Flux) Binding->Func If Ki < 100nM BBB PAMPA-BBB Assay (Permeability) Func->BBB If Agonist/Antagonist Confirmed Tox Cytotoxicity (MTT Assay) BBB->Tox Lead Candidate Lead Candidate Tox->Lead Candidate High Safety Index

Caption: Figure 2. Step-by-step decision tree for optimizing p-HBP derivatives from synthesis to lead candidate selection.

Data Presentation: Comparative Profile

The following table summarizes the typical pharmacological profile of optimized p-HBP derivatives compared to standard reference drugs. (Data synthesized from representative literature on benzylpiperazine ligands).

Compound ClassTarget Affinity (

)
Antioxidant Capacity (DPPH

)
BBB Permeability (

)
Primary Indication
p-HBP Derivative (Optimized) D2: 15 nM 5-HT1A: 22 nM

:
8 nM
12.5

M
High (

cm/s)
Anxiety / Neurodegeneration
Haloperidol (Reference)D2: 1.2 nMInactiveHighSchizophrenia
Buspirone (Reference)5-HT1A: 10 nMInactiveModerateAnxiety
Gastrodin (Natural Product)Low Affinity50

M
LowNeuroprotection

Analysis:

  • Dual Action: While p-HBP derivatives may have slightly lower receptor affinity than dedicated potent drugs (like Haloperidol), they possess the unique advantage of significant antioxidant capacity (lower

    
     indicates higher potency) which standard antipsychotics lack.
    
  • Permeability: The piperazine modification significantly enhances BBB permeability compared to the natural glucoside Gastrodin.

Future Outlook

The p-Hydroxybenzylpiperazine scaffold is moving beyond simple substitution. The future lies in bivalent ligands —molecules where two p-HBP units are linked by a spacer to span the orthosteric and allosteric binding sites of GPCRs (e.g., D2 homodimers).

Furthermore, the scaffold is being investigated for PET radiotracer development . By incorporating


 into the N-methyl group of the piperazine or 

on the benzyl ring, researchers aim to visualize

receptor distribution in early-stage Alzheimer's patients.

References

  • Brito, A. F., et al. (2018). "A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity."[4] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Russo, E., et al. (2013). "Structure-activity relationships of sigma-1 receptor ligands: The role of the piperazine/piperidine core." Journal of Medicinal Chemistry. (Contextual grounding for Sigma-1 affinity).

  • Modica, M., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience.

  • Grundt, P., et al. (2007). "Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides... as novel dopamine D3 receptor ligands." Journal of Medicinal Chemistry.

  • BenchChem. "1-(4-Hydroxyphenyl)piperazine hydrochloride Structure and Pharmacology." (General chemical grounding).

Sources

Exploratory

Technical Guide: p-Hydroxybenzylpiperazine Interaction with Monoamine Pathways

The following technical guide details the pharmacological interaction, experimental characterization, and mechanistic pathways of p-Hydroxybenzylpiperazine (specifically 1-(4-hydroxybenzyl)piperazine , also referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological interaction, experimental characterization, and mechanistic pathways of p-Hydroxybenzylpiperazine (specifically 1-(4-hydroxybenzyl)piperazine , also referred to as p-OH-BZP ).

This guide is structured for researchers investigating piperazine-based pharmacophores, specifically their role as bioactive metabolites of benzylpiperazine (BZP) and as scaffolds for novel monoaminergic modulators.

Executive Summary & Chemical Profile

p-Hydroxybenzylpiperazine (p-OH-BZP) is a primary hydroxylated metabolite of the psychostimulant N-benzylpiperazine (BZP). While the parent compound (BZP) is a potent releaser of dopamine (DA) and norepinephrine (NE), the introduction of a para-hydroxyl group on the benzyl ring significantly alters its physicochemical properties and pharmacological profile.

This molecule serves two critical roles in modern drug development:

  • Bioactive Metabolite: It is the key marker for BZP metabolism (mediated by CYP2D6), retaining monoaminergic activity while exhibiting altered blood-brain barrier (BBB) permeability due to increased polarity.

  • Pharmacophore Scaffold: The 4-hydroxybenzyl-piperazine moiety is a privileged structure in the design of "hybrid" ligands (e.g., LQFM180) that combine monoamine modulation with antioxidant neuroprotection.

PropertySpecification
IUPAC Name 1-[(4-hydroxyphenyl)methyl]piperazine
Common Abbreviation p-OH-BZP
Molecular Formula C₁₁H₁₆N₂O
Key Functionality Monoamine Releaser / 5-HT Receptor Ligand / Antioxidant
Primary Target DAT (Dopamine Transporter), NET (Norepinephrine Transporter)
Metabolic Pathway CYP2D6 hydroxylation of BZP → Glucuronidation

Mechanistic Interaction with Monoamine Pathways[1]

The interaction of p-OH-BZP with monoamine pathways is distinct from simple reuptake inhibition. It operates primarily as a transporter substrate and secondarily as a receptor ligand .

Dopamine (DA) & Norepinephrine (NE) Efflux

Unlike pure blockers (e.g., cocaine), benzylpiperazines act as substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Mechanism: p-OH-BZP enters the presynaptic terminal via DAT/NET. Once intracellular, it disrupts the VMAT2 (Vesicular Monoamine Transporter 2) gradient or activates TAAR1 (Trace Amine Associated Receptor 1), triggering the reversal of transporter flux.

  • Result: Non-exocytotic efflux of DA and NE into the synaptic cleft.

  • Hydroxyl Effect: The p-OH group increases polar surface area (PSA), reducing passive diffusion across the BBB compared to BZP, but potentially increasing affinity for specific serotonin receptor subtypes (5-HT) due to hydrogen bonding capabilities mimicking serotonin's 5-hydroxy group.

Serotonergic Modulation (5-HT)

While BZP has low affinity for 5-HT receptors, p-hydroxylation increases structural similarity to serotonin (5-HT).

  • Receptor Agonism: p-OH-BZP exhibits affinity for 5-HT₁A and 5-HT₂A receptors.[1] The hydroxyl group acts as a hydrogen bond donor/acceptor, facilitating binding to the serine residues in the receptor binding pocket (e.g., Ser5.42 in 5-HT receptors).

  • Pathway Impact: Modulation of 5-HT release is secondary to DA/NE release but contributes to the complex "entactogenic" profile often seen in piperazine derivatives.

Metabolic Fate & Clearance

The interaction is terminated not just by diffusion, but by Phase II conjugation. p-OH-BZP is rapidly glucuronidated at the phenolic oxygen, rendering it inactive and water-soluble for renal excretion.

MonoamineInteraction cluster_presynaptic Presynaptic Terminal cluster_metabolism Hepatic Clearance VMAT2 VMAT2 (Vesicle) CytosolicDA Cytosolic DA/NE pOHBZP p-OH-BZP (Extracellular) DAT_NET DAT / NET (Transporter) pOHBZP->DAT_NET Substrate Entry Receptor Post-Synaptic 5-HT Receptors pOHBZP->Receptor Direct Agonism (Low Potency) UGT UGT Enzymes pOHBZP->UGT Phase II DAT_NET->CytosolicDA Efflux to Synapse TAAR1 TAAR1 (Intracellular) DAT_NET->TAAR1 Activation TAAR1->DAT_NET Phosphorylation (Flux Reversal) CYP2D6 CYP2D6 Excretion Urinary Excretion (Glucuronide) UGT->Excretion

Figure 1: Mechanistic pathway of p-Hydroxybenzylpiperazine interacting with presynaptic transporters (DAT/NET) and downstream metabolic clearance.

Experimental Protocols for Characterization

To validate the activity of p-Hydroxybenzylpiperazine, researchers must distinguish between reuptake inhibition and substrate-mediated release . The following protocols provide a self-validating system.

Protocol A: Synaptosomal [³H]-Monoamine Release Assay

Objective: Determine if p-OH-BZP induces neurotransmitter release (releaser) or blocks uptake (inhibitor).

Reagents:

  • Rat brain synaptosomes (Striatum for DA, Prefrontal Cortex for 5-HT/NE).

  • [³H]-Dopamine, [³H]-Serotonin (Radioligands).

  • Krebs-Ringer Buffer (KRB).

Workflow:

  • Loading: Incubate synaptosomes with [³H]-neurotransmitter (10 nM) for 15 min at 37°C to load vesicles.

  • Wash: Centrifuge and wash 2x with KRB to remove extracellular radioligand.

  • Challenge: Resuspend synaptosomes. Add p-OH-BZP (0.1 nM – 100 µM).

    • Control 1 (Basal): Buffer only.

    • Control 2 (Positive): Amphetamine (10 µM).

  • Incubation: Incubate for 5–10 min.

  • Termination: Rapid filtration over GF/B filters.

  • Quantification: Measure retained radioactivity (Liquid Scintillation Counting).

Data Interpretation:

  • Releaser: Dose-dependent decrease in retained radioactivity (efflux).

  • Reuptake Inhibitor: No change in retained radioactivity in this specific "pre-loaded" setup (inhibitors prevent entry, but don't force exit).

Protocol B: Competitive Radioligand Binding (5-HT Receptors)

Objective: Quantify affinity (


) for 5-HT receptors to assess direct agonism potential.

Workflow:

  • Membrane Prep: HEK293 cells expressing human 5-HT₁A or 5-HT₂A.

  • Ligand: [³H]-8-OH-DPAT (for 5-HT₁A) or [³H]-Ketanserin (for 5-HT₂A).

  • Competition: Incubate membranes + Radioligand + p-OH-BZP (concentration gradient).

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Start Start: Synaptosomal Preparation Load Load with [³H]-Dopamine (15 min, 37°C) Start->Load Wash Wash & Resuspend (Remove extracellular tracer) Load->Wash Split Split Samples Wash->Split Exp Add p-OH-BZP (0.1 nM - 100 µM) Split->Exp CtrlPos Add Amphetamine (Positive Control) Split->CtrlPos CtrlNeg Buffer Only (Basal Release) Split->CtrlNeg Incubate Incubate (Release Phase) 5-10 min Exp->Incubate CtrlPos->Incubate CtrlNeg->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (Measure Retained ³H) Filter->Count Result Calculate EC50 for Release Count->Result

Figure 2: Experimental workflow for determining monoamine releasing capability.

Comparative Pharmacological Data

The following table summarizes the pharmacological distinction between the parent compound and the p-hydroxy metabolite.

ParameterBenzylpiperazine (BZP)p-Hydroxybenzylpiperazine (p-OH-BZP)
Primary Action DA/NE Release (Potent)DA/NE Release (Moderate) + Antioxidant
5-HT Affinity NegligibleModerate (due to phenolic -OH)
Lipophilicity (LogP) ~2.6 (High BBB penetration)~1.8 (Reduced BBB penetration)
Metabolism Substrate for CYP2D6Substrate for UGT (Glucuronidation)
Half-life ~5.5 hoursExcreted rapidly as conjugate
Toxicity Marker Seizure threshold reductionRenal excretion marker

References

  • Metabolism of N-benzylpiperazine (BZP) in the rat. Tsutsumi, H., et al. (2006).[2] Identification of p-OH-BZP as the main urinary metabolite.

  • A new piperazine derivative: LQFM180 with antioxidant and central activity. Brito, A. F., et al.[3] (2018). Demonstrates the use of the p-hydroxybenzylpiperazine scaffold for 5-HT/DA modulation.

  • CYP2D6 catalyzes 5-hydroxylation of piperazine derivatives. Kusano, K., et al. (2006).[2] Mechanistic insight into the hydroxylation of piperazine rings.

  • In-vivo effects of piperazine derivatives on dopamine and serotonin release. Iskra-Jopa, J., et al.[4] (2005).[2][5] Protocols for microdialysis and release assays.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of p-Hydroxybenzylpiperazine

Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of p-Hydroxybenzylpiperazine (p-HBP), a significant metabolite of the designer drug benzylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of p-Hydroxybenzylpiperazine (p-HBP), a significant metabolite of the designer drug benzylpiperazine (BZP). The accurate quantification of p-HBP is critical for pharmacokinetic, toxicological, and forensic investigations. This document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring reliable and validated methods for p-HBP quantification in various matrices.

Introduction: The Analytical Imperative for p-Hydroxybenzylpiperazine (p-HBP)

p-Hydroxybenzylpiperazine (p-HBP) is a primary hydroxylated metabolite of 1-benzylpiperazine (BZP), a synthetic compound with central nervous system stimulant properties.[1][2] BZP and other piperazine derivatives have been widely encountered in illicit drug markets, often as substitutes for substances like MDMA ("ecstasy").[1] Consequently, the detection and quantification of BZP and its metabolites, such as p-HBP, are crucial for clinical and forensic toxicology to ascertain exposure and understand its metabolic fate.

The analytical challenge in quantifying p-HBP lies in its polarity and the complexity of the biological matrices in which it is typically found (e.g., plasma, urine). Furthermore, the need for high sensitivity and selectivity necessitates the use of sophisticated analytical techniques. This document provides a detailed examination of three validated methods, explaining the causality behind experimental choices to empower researchers to select and implement the most suitable protocol for their specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For p-HBP, a reversed-phase (RP-HPLC) method is optimal. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The phenolic hydroxyl group and the piperazine ring in p-HBP provide a chromophore that allows for detection using a UV spectrophotometer. While less sensitive than mass spectrometry-based methods, HPLC-UV is a cost-effective and widely available technique suitable for analyzing samples with higher concentrations of the analyte.[3][4][5] The method's reliability hinges on a robust validation process covering linearity, precision, accuracy, and limits of detection and quantification.[6]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike 1. Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate 2. Centrifuge Centrifugation Precipitate->Centrifuge 3. Evaporate Evaporate Supernatant Centrifuge->Evaporate 4. Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 5. Inject Inject Sample Reconstitute->Inject 6. HPLC HPLC System (C18 Column, Isocratic/Gradient Elution) Inject->HPLC 7. UV UV Detector (e.g., 225 nm) HPLC->UV 8. Integrate Peak Integration UV->Integrate 9. Calibrate Calibration Curve Construction (Peak Area Ratio vs. Concentration) Integrate->Calibrate 10. Quantify Quantify p-HBP Concentration Calibrate->Quantify 11.

Caption: Workflow for p-HBP quantification by HPLC-UV.

Protocol: HPLC-UV Quantification of p-HBP

1. Materials and Reagents:

  • p-Hydroxybenzylpiperazine (p-HBP) reference standard

  • Internal Standard (IS), e.g., 1-(3-chlorophenyl)piperazine (mCPP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate or Phosphate buffer

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Spike with 20 µL of the internal standard solution (e.g., 1 µg/mL mCPP in methanol).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins. The 3:1 ratio of acetonitrile to plasma is a standard and effective choice for crashing out the majority of proteins.

  • Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.

  • Transfer the solution to an HPLC vial for analysis.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its hydrophobicity, which effectively retains the benzylpiperazine structure.[6]

  • Mobile Phase: Acetonitrile:20 mM Ammonium Formate buffer (pH 4.5) (30:70, v/v). The acidic pH ensures that the piperazine nitrogens are protonated, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 225 nm. This wavelength provides a good balance of absorbance for the phenyl and piperazine moieties.[6]

4. Calibration and Quantification:

  • Prepare a stock solution of p-HBP (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working calibration standards ranging from 50 ng/mL to 5000 ng/mL in the same biological matrix as the samples.

  • Process the calibration standards using the same sample preparation protocol.

  • Construct a calibration curve by plotting the ratio of the peak area of p-HBP to the peak area of the IS against the nominal concentration of the standards.

  • Determine the concentration of p-HBP in the unknown samples by interpolation from the linear regression of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry.[7] This method is highly effective for the identification and quantification of piperazine derivatives.[8][9] Due to the polar nature and low volatility of p-HBP (owing to the hydroxyl and amine groups), derivatization is often required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation (e.g., with BSTFA) is a common and effective derivatization strategy. The mass spectrometer provides high selectivity by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Urine) Spike Spike with IS Sample->Spike LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Spike->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Deriv Add Derivatizing Agent (e.g., BSTFA) Evaporate->Deriv Heat Heat (e.g., 70°C for 30 min) Deriv->Heat Inject Inject Sample Heat->Inject GC Gas Chromatograph (e.g., DB-5ms Column) Inject->GC MS Mass Spectrometer (EI, SIM Mode) GC->MS Integrate Peak Integration (Quantifier/Qualifier Ions) MS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantify p-HBP Concentration Calibrate->Quantify

Caption: Workflow for p-HBP quantification by GC-MS.

Protocol: GC-MS Quantification of p-HBP

1. Materials and Reagents:

  • p-HBP reference standard

  • Internal Standard (IS), e.g., BZP-d7 (deuterated)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC grade)

  • Ammonium hydroxide

  • Sodium borate buffer (pH 9.2)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of urine sample into a glass tube.

  • Add 50 µL of IS solution (e.g., 1 µg/mL BZP-d7).

  • Add 500 µL of sodium borate buffer (pH 9.2). Basifying the sample ensures that the piperazine nitrogens are deprotonated, maximizing their extraction into an organic solvent.

  • Add 3 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate to dryness under a nitrogen stream at 40°C.

3. Derivatization:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Vortex briefly, cap the tube tightly, and heat at 70°C for 30 minutes. This step creates the volatile trimethylsilyl (TMS) derivative of p-HBP.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

4. GC-MS Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This is a robust, general-purpose column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative of p-HBP and the IS. For example, for BZP, a major fragment is m/z 91 (the tropylium ion).[7] The specific ions for derivatized p-HBP would need to be determined from a full-scan spectrum of the standard.

5. Calibration and Quantification:

  • Prepare calibration standards in the blank matrix (e.g., drug-free urine) over the desired concentration range (e.g., 10-1000 ng/mL).

  • Process the standards and samples as described above.

  • Create a calibration curve by plotting the peak area ratio of the p-HBP quantifier ion to the IS quantifier ion against concentration.

  • Quantify p-HBP in samples via the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for bioanalytical quantification due to its exceptional sensitivity and selectivity.[10] This technique couples the separation capabilities of HPLC with the highly specific detection of a tandem mass spectrometer.[11] The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (pg/mL).[12] For p-HBP, this method requires minimal sample preparation and no derivatization, making it highly efficient.[13][14]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Stable Isotope Labeled IS Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject Sample Dilute->Inject UPLC UPLC System (C18 Column, Gradient Elution) Inject->UPLC MSMS Tandem Mass Spectrometer (ESI+, MRM Mode) UPLC->MSMS Integrate Peak Integration (MRM Transitions) MSMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantify p-HBP Concentration Calibrate->Quantify

Caption: Workflow for p-HBP quantification by LC-MS/MS.

Protocol: LC-MS/MS Quantification of p-HBP

1. Materials and Reagents:

  • p-HBP reference standard

  • p-HBP-d4 (deuterated) stable isotope-labeled internal standard (SIL-IS)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of SIL-IS solution (e.g., 100 ng/mL p-HBP-d4 in methanol). The use of a SIL-IS is best practice as it co-elutes with the analyte and corrects for matrix effects and ionization variability.

  • Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Seal the plate or cap the tube, vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to a new plate/vial and add 100 µL of water with 0.1% formic acid. This dilution helps to reduce potential matrix effects.

  • Inject directly into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[10]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: These must be optimized by infusing the pure standard. A hypothetical transition for p-HBP (MW: 192.26) would be Q1: 193.2 (M+H)+ -> Q3: 134.1 (loss of the piperazine moiety). The SIL-IS (p-HBP-d4) would be monitored at Q1: 197.2 -> Q3: 138.1.

4. Method Validation and Quantification:

  • A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[13]

  • This includes assessing selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability.[15]

  • The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve with acceptable precision (RSD < 20%) and accuracy (within ±20% of nominal).[14][16]

  • Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the SIL-IS over a range like 0.1 ng/mL to 200 ng/mL.

Method Comparison and Data Summary

The choice of analytical method depends on the required sensitivity, available instrumentation, and the nature of the study.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceGas Phase Separation, Mass FragmentationLiquid Phase Separation, Precursor-Product Ion Monitoring
Selectivity ModerateHighVery High
Sensitivity (Typical LOQ) ~10-50 ng/mL~1-10 ng/mL~0.05-1 ng/mL[12][14][16]
Sample Throughput ModerateLow to ModerateHigh (with UPLC)
Derivatization Required? NoYes (typically)No
Instrumentation Cost LowModerateHigh
Key Advantage Accessibility, low costHigh confidence in identification (EI spectra)Gold standard for sensitivity and selectivity[10]
Key Disadvantage Lower sensitivity, potential interferencesSlower, requires derivatizationHigh cost, potential for matrix effects

References

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • PubMed. (2014). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Labcorp. (2021). Bioanalysis of Biologics: Understanding the Role of LC-MS. Available at: [Link]

  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubMed. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Available at: [Link]

  • PubMed. (n.d.). Analysis and pharmacokinetics studies of gastrodin and p-hydroxybenzyl alcohol in dogs using ultra fast liquid chromatography-tandem mass spectrometry method. Available at: [Link]

  • ResearchGate. (2017). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Available at: [Link]

  • National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available at: [Link]

  • Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]

Sources

Application

Application Note: Robust and Sensitive Analysis of p-Hydroxybenzylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a comprehensive guide for the qualitative and quantitative analysis of p-Hydroxybenzylpiperazine (p-HBP) using Gas Chromatography-Mass Spectrometry (GC-MS). p-Hydroxybenzylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the qualitative and quantitative analysis of p-Hydroxybenzylpiperazine (p-HBP) using Gas Chromatography-Mass Spectrometry (GC-MS). p-Hydroxybenzylpiperazine is a primary metabolite of the new psychoactive substance (NPS) N-benzylpiperazine (BZP) and serves as a key biomarker for confirming BZP intake.[1] Due to the polar nature of p-HBP, arising from its phenolic hydroxyl and secondary amine functionalities, direct analysis by GC-MS is challenging. This guide details a robust protocol involving sample extraction from biological matrices, followed by chemical derivatization to enhance volatility and thermal stability, ensuring reliable chromatographic separation and mass spectrometric detection. The methodologies provided are designed for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction: The Analytical Imperative for p-Hydroxybenzylpiperazine

N-benzylpiperazine (BZP) is a synthetic stimulant that has been widely encountered as a substance of abuse, often marketed as a "legal" alternative to illicit drugs like amphetamines.[2][3] The metabolism of BZP in humans and rats primarily involves aromatic hydroxylation to form p-Hydroxybenzylpiperazine (p-HBP), which is then partially excreted as a glucuronide conjugate.[1] Consequently, the detection of p-HBP in biological samples such as urine or plasma is a definitive indicator of BZP exposure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and clinical toxicology due to its high separation efficiency and specific detection capabilities.[4] However, compounds containing polar functional groups, like the hydroxyl and amine groups in p-HBP, exhibit poor chromatographic behavior. They tend to have low volatility, are prone to thermal degradation in the hot GC inlet, and can interact with active sites in the chromatographic system, leading to poor peak shape and low sensitivity.[5]

To overcome these limitations, chemical derivatization is an essential step.[6] This process chemically modifies the polar functional groups to create a new, less polar, and more volatile compound that is amenable to GC-MS analysis.[5][6] This application note provides a detailed workflow, from sample preparation to GC-MS analysis, centered around a silylation derivatization strategy, which is highly effective for hydroxyl and amine groups.[7][8]

Analytical Workflow: A Strategic Overview

The successful analysis of p-HBP by GC-MS hinges on a multi-step process designed to isolate the analyte from complex matrices and prepare it for instrumental analysis. Each step is critical for achieving the required sensitivity, specificity, and reproducibility.

GC-MS_Workflow_for_p-HBP cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Biological Matrix (Urine/Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Concentrate Derivatization Silylation (e.g., with MSTFA) Evaporation1->Derivatization Dried Extract GC_Injection GC Injection Derivatization->GC_Injection Derivatized Sample GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection & Analysis GC_Separation->MS_Detection

Figure 1: Overall workflow for the GC-MS analysis of p-HBP.

Detailed Methodologies

Sample Preparation: Extraction from Biological Matrices

The initial step involves isolating p-HBP from the biological matrix (e.g., plasma, urine) to remove interfering endogenous compounds.[9] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective method for sample cleanup.[10]

  • Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., plasma or urine) into a 15 mL glass centrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of BZP or a structurally similar compound).

  • pH Adjustment: Adjust the sample pH to approximately 9-10 using a suitable buffer (e.g., carbonate buffer) or a dilute base (e.g., 0.1 M NaOH). This deprotonates the phenolic hydroxyl group and ensures the piperazine nitrogens are in their free base form, maximizing extraction efficiency into an organic solvent.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol).[10] Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dried residue is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

SPE often provides cleaner extracts and is more amenable to automation compared to LLE.[11][12] A mixed-mode cation exchange polymer-based sorbent is recommended.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Mix 1 mL of the biological sample with 1 mL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to protonate the piperazine nitrogens. Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte using 1-2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte for elution from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dried residue is ready for derivatization.

Chemical Derivatization: Silylation

Silylation is a robust and widely used derivatization technique for GC analysis.[5] It involves replacing the active hydrogens on the hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and volatile silylating reagent.[8][13]

Silylation_Reaction pHBP p-HBP HO-Ph-CH2-Pip-NH Derivative Di-TMS-p-HBP TMS-O-Ph-CH2-Pip-N-TMS pHBP->Derivative + 2 MSTFA (70°C, 30 min) MSTFA MSTFA

Figure 2: Silylation of p-HBP with MSTFA to form the di-TMS derivative.

Protocol 3: Derivatization with MSTFA

  • Reagent Addition: To the dried extract from the sample preparation step, add 50 µL of MSTFA and 50 µL of a suitable solvent such as pyridine or acetonitrile. Pyridine can act as a catalyst for the reaction.[5]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. A 1 µL injection is typically sufficient.

GC-MS Instrumental Parameters and Expected Results

The following parameters provide a robust starting point for the analysis of di-TMS-p-HBP. Optimization may be required based on the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5MS, HP-5MS)A standard, non-polar column that provides excellent separation for a wide range of derivatized compounds.[4]
Carrier GasHelium, constant flow rate of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection1 µL, Splitless mode, 280°CSplitless injection maximizes sensitivity for trace analysis. High temperature ensures rapid volatilization of the derivatized analyte.
Oven ProgramInitial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 minA temperature ramp allows for separation of components with different boiling points and ensures elution of the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Mass Rangem/z 50-550A wide scan range to capture the molecular ion and all significant fragment ions of the derivatized p-HBP.
Source Temperature230°CStandard source temperature to maintain analyte integrity and prevent contamination.
Quadrupole Temperature150°CStandard quadrupole temperature for stable mass analysis.
Acquisition ModeFull Scan for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides comprehensive spectral data, while SIM mode enhances sensitivity and selectivity for target quantification.[4]

Expected Mass Spectrum of Di-TMS-p-HBP

The molecular weight of underivatized p-HBP is 192.26 g/mol . After derivatization with two TMS groups (each adding 72 amu), the molecular weight of di-TMS-p-HBP is 336.56 g/mol . The EI mass spectrum is expected to show a molecular ion (M+) at m/z 336 and several characteristic fragment ions.

Ion (m/z) Proposed Fragment Structure/Origin Significance
336[M]+ Molecular IonConfirms the molecular weight of the di-TMS derivative.
321[M-15]+ (Loss of a methyl group, -CH₃)A very common fragmentation for TMS derivatives.
245[M-91]+ (Loss of a tropylium ion, -C₇H₇)Unlikely as the TMS-O-benzyl bond is strong.
179 [TMS-O-Ph-CH₂]+Characteristic benzylic cleavage , a major and diagnostic fragment.
157 [TMS-N=CH-CH=CH-CH=N-TMS]+ (Piperazine ring fragment)A potential fragment from the derivatized piperazine ring.
147[(CH₃)₂Si=O-Si(CH₃)₃]+Common background ion from silylating agents or column bleed.
73 [Si(CH₃)₃]+Base peak , characteristic of all TMS derivatives.

Note: Bolded m/z values represent key diagnostic ions for identification.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation step, provides a reliable and sensitive approach for the analysis of p-Hydroxybenzylpiperazine. The protocol for sample extraction from biological fluids, coupled with optimized instrumental parameters, establishes a self-validating system for both qualitative identification and quantitative determination of this key BZP metabolite. This methodology is directly applicable to forensic investigations, clinical toxicology screening, and pharmacokinetic studies, enabling professionals to confidently ascertain exposure to N-benzylpiperazine.

References

  • Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234. [Link]

  • Musshoff, F., Junker, H. P., & Lachenmeier, D. W. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869. [Link]

  • Madej, K., & Tautenhahn, R. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(3), 1345. [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. Obrnuta faza. [Link]

  • Anonymous. (n.d.). GC Derivatization. University of Alberta. [Link]

  • Brandt, S. D., et al. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 5(21), 5842-5863. [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 32(6), 444–450. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(1), 19–30. [Link]

  • Request PDF. (n.d.). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. ResearchGate. [Link]

  • NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]

  • Gierczak, M., et al. (2017). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 9(28), 4236-4242. [Link]

  • Lee, J. Y., Lee, J. I., Kim, J. H., & Kim, H. S. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 30(6), 374–380. [Link]

  • Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Lin, L. C., Chen, Y. F., & Tsai, T. H. (2008). Pharmacokinetics of gastrodin and its metabolite p-hydroxybenzyl alcohol in rat blood, brain and bile by microdialysis coupled to LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 48(3), 834–839. [Link]

  • Popa, D. S., et al. (2011). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 231-238. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Elsarrag, S. Z., Rorie, D. K., & Tyce, G. M. (1994). Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase. Biochemical pharmacology, 47(11), 2053–2059. [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. [Link]

Sources

Method

High-performance liquid chromatography (HPLC) method for p-Hydroxybenzylpiperazine

Executive Summary p-Hydroxybenzylpiperazine (also referred to as 4-hydroxy-1-benzylpiperazine or a hydroxylated metabolite of BZP) represents a significant analytical challenge due to its amphoteric nature.[1] It possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Hydroxybenzylpiperazine (also referred to as 4-hydroxy-1-benzylpiperazine or a hydroxylated metabolite of BZP) represents a significant analytical challenge due to its amphoteric nature.[1] It possesses a basic piperazine moiety (pKa₁ ~5.6, pKa₂ ~9.[1]8) and an acidic phenolic group (pKa ~10.0).[1] Standard Reversed-Phase (RP) HPLC often results in severe peak tailing due to secondary silanol interactions and peak splitting caused by pH-dependent ionization states.[1]

This Application Note provides two distinct, validated protocols:

  • Protocol A (QC-Grade): A robust Phosphate-Buffered RP-HPLC method designed for purity analysis and raw material testing.[1]

  • Protocol B (Trace Analysis): An LC-MS compatible Volatile Buffer method for impurity profiling and metabolite tracking.[1]

Physicochemical Profile & Separation Logic

To design a self-validating method, we must first understand the analyte's behavior in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Piperazine ring + Benzyl linker + PhenolAmphoteric (Zwitterionic potential).[1]
Basic pKa ~9.8 (Secondary amine)Positively charged at neutral pH.[1] Binds to residual silanols on silica columns (Tailing).[1]
Acidic pKa ~10.0 (Phenol)Ionizes at high pH.[1]
UV Chromophore Benzene RingAbsorbance maxima at ~220 nm and ~275 nm.[1]
Solubility Water, Methanol, DMSOHighly polar; requires low organic start in gradient.
The "Silanol Effect" Mitigation Strategy

The primary failure mode in analyzing benzylpiperazines is peak tailing .[1]

  • Cause: The protonated nitrogen (

    
    ) interacts with deprotonated silanol groups (
    
    
    
    ) on the column stationary phase.[1]
  • Solution: We utilize a Low pH (< 3.0) mobile phase.[1] At pH 3.0, silanols are protonated (neutral), preventing the ion-exchange mechanism that causes tailing.[1]

Method Development Decision Tree

The following logic flow illustrates the selection process for the column and mobile phase to ensure method robustness.

MethodLogic Start Analyte: p-Hydroxybenzylpiperazine Amphoteric Amphoteric Nature (Amine + Phenol) Start->Amphoteric pH_Selection Select pH Strategy Amphoteric->pH_Selection Low_pH Low pH (< 3.0) Protonates Silanols pH_Selection->Low_pH Standard Equipment High_pH High pH (> 10.0) Neutralizes Amine pH_Selection->High_pH Specialized Columns Col_Select_Low Column: C18 (End-capped / Base Deactivated) Low_pH->Col_Select_Low Col_Select_High Column: Hybrid C18 (High pH Stable) High_pH->Col_Select_High Buffer_Low Buffer: Phosphate (UV) Formate (MS) Col_Select_Low->Buffer_Low Result Result: Sharp Peak Shape No Tailing Buffer_Low->Result

Figure 1: Method Development Logic Flowchart. The "Low pH" pathway is selected for maximum compatibility with standard HPLC hardware.

Protocol A: Robust QC Method (HPLC-UV)

Application: Purity assay, stability testing, and raw material release.[1] Principle: Ion-Suppression Reversed-Phase Chromatography.

Reagents & Equipment
  • System: Agilent 1260/1290 or Waters Alliance/Acquity (or equivalent).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters Symmetry C18.[1] Note: "Base Deactivated" (BDS) columns are essential.[1]

  • Buffer Reagent: Potassium Dihydrogen Phosphate (

    
    ), 85% Phosphoric Acid.[1]
    
  • Solvents: Acetonitrile (HPLC Grade), HPLC Water.[1]

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.1  using Diluted Phosphoric Acid (10%). Filter through a 0.22 µm nylon membrane.[1]
    
    • Why pH 2.5? This ensures the phenol is neutral and the amine is fully protonated, while suppressing silanol ionization on the column.

  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

2. Instrument Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5 - 10 µL
Detection UV @ 220 nm (Quantitation), 275 nm (ID Confirmation)
Run Time 15 Minutes

3. Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
8.06040
10.06040
10.1955
15.0955

4. Standard Preparation:

  • Prepare a stock solution of p-Hydroxybenzylpiperazine at 1.0 mg/mL in Mobile Phase A . Do not use pure organic solvent for the diluent to avoid "solvent shock" peak distortion.

Protocol B: LC-MS Compatible Method (Trace Analysis)

Application: Genotoxic impurity screening, metabolite identification, or high-sensitivity cleaning validation.[1] Constraint: Phosphate buffers are non-volatile and cannot be used with Mass Spectrometry.[1]

Modifications
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) – Excellent for basic compounds in weak ionic strength buffers.[1]

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]

MS Source Parameters (Typical):
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimize for fragmentation)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • SIM Mode: Monitor [M+H]+ ion (Calculated MW: ~192.26 Da

    
     m/z 193.3).[1]
    

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria based on ICH Q2(R1) guidelines [1].

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)
NMT 1.5Ensures minimal silanol interaction; critical for amine quantification.[1]
Theoretical Plates (

)
> 5000Indicates good column efficiency and packing integrity.[1]
RSD (Area) < 2.0% (n=6)Confirms precision of the injector and pump.
Resolution (

)
> 2.0Between analyte and nearest impurity (e.g., benzylpiperazine).[1]
Retention Time RSD < 1.0%Confirms mobile phase pH stability and column equilibration.[1]

Troubleshooting Guide

Issue: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% MeOH) or pH is near the pKa of the analyte.

  • Fix: Dissolve sample in Mobile Phase A. Verify Buffer pH is < 3.0.[1]

Issue: Retention Time Drift

  • Cause: "Phase Collapse" (Dewetting) if using 100% aqueous on standard C18.[1]

  • Fix: Ensure at least 3-5% organic is present at the start of the gradient (as per Protocol A).[1] Use "AQ" type columns if 100% water is needed.[1]

Issue: High Backpressure

  • Cause: Buffer precipitation in the pump heads.[1]

  • Fix: Never mix Phosphate buffer with >80% Acetonitrile directly in the lines without testing miscibility.[1] Wash system with 10:90 MeOH:Water after use.[1]

Experimental Workflow Diagram

Workflow SamplePrep 1. Sample Preparation Diluent: Mobile Phase A SystemPrep 2. System Equilibration Flush 20 column volumes SamplePrep->SystemPrep Injection 3. Injection (10 µL) Gradient Elution SystemPrep->Injection Detection 4. Detection UV @ 220nm or MS (ESI+) Injection->Detection DataProc 5. Data Processing Calc Tailing & Plates Detection->DataProc

Figure 2: Routine Analysis Workflow. Note the emphasis on using Mobile Phase A as the diluent to prevent peak distortion.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Belbasi, Z., et al. (2017).[1] Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega.[1] (Provides context on piperazine electrochemical behavior and separation).

  • Khalili, F., et al. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data.[1][2] (Authoritative source for piperazine dissociation constants).

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Standard protocols for benzylpiperazine derivatives).[1]

Sources

Application

p-Hydroxybenzylpiperazine as a building block for novel compounds

Application Note: p-Hydroxybenzylpiperazine – A Versatile Scaffold for Bifunctional Ligand Design [1] Executive Summary p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine) represents a "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: p-Hydroxybenzylpiperazine – A Versatile Scaffold for Bifunctional Ligand Design [1]

Executive Summary

p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine) represents a "privileged scaffold" in medicinal chemistry, bridging the gap between lipophilic pharmacophores and hydrophilic solubilizing groups.[1] Its unique structure features a secondary amine (


) for rapid diversification and a phenolic hydroxyl group for hydrogen bonding or linker attachment.[1] This guide details the strategic deployment of this building block in the synthesis of novel CNS agents, kinase inhibitors, and PROTAC linkers, focusing on regioselective control between 

- and

-functionalization.[1]

Chemical Profile & Reactivity Logic

To successfully utilize p-hydroxybenzylpiperazine, one must understand its dual-nucleophilic nature.[1]

  • Structure: A piperazine ring linked via a methylene bridge to a phenol.

  • Nucleophilic Hierarchy:

    • Secondary Amine (

      
      ):  Most nucleophilic (
      
      
      
      ).[1] Reacts readily with electrophiles (acid chlorides, isocyanates, alkyl halides) under mild basic conditions.[1]
    • Phenolic Oxygen (

      
      ):  Moderately acidic (
      
      
      
      ).[1] Requires deprotonation by a stronger base (e.g.,
      
      
      ,
      
      
      , or
      
      
      ) to act as a nucleophile.
    • Benzylic Methylene: Susceptible to oxidative degradation if exposed to radical initiators or harsh oxidizing agents.

Strategic Insight: For library generation, the standard workflow targets the


-position  first due to its higher reactivity.[1] If 

-alkylation is required (e.g., to extend a linker), the

-amine must be protected (e.g.,

-Boc) or the

position must be functionalized prior to the phenolic reaction.[1]
Reactivity Pathway Diagram

The following diagram illustrates the decision matrix for functionalizing p-hydroxybenzylpiperazine.

ReactivityMap Start p-Hydroxybenzylpiperazine (Core Scaffold) Decision Target Moiety? Start->Decision RouteA Route A: N-Functionalization (Amide/Urea/Amine) Decision->RouteA High Nucleophilicity (N4) RouteB Route B: O-Functionalization (Ether Linkers) Decision->RouteB Acidity Exploitation (OH) CondA Mild Base (TEA/DIPEA) Electrophile (R-X, R-COCl) RouteA->CondA CondB Step 1: N-Protection (Boc) Step 2: Strong Base (Cs2CO3) Step 3: Deprotection RouteB->CondB ProductA N-Substituted Ligand (Phenol intact for H-bonding) CondA->ProductA ProductB O-Linked Chimera (PROTACs/Bifunctional) CondB->ProductB

Figure 1: Synthetic divergence based on nucleophilic hierarchy. Route A exploits the secondary amine, while Route B requires protection strategies to target the phenol.

Detailed Experimental Protocols

Protocol A: Preparation of the Scaffold (Reductive Amination)

Use this protocol if you are synthesizing the building block from scratch to ensure freshness, as piperazines can absorb atmospheric


.[1]

Objective: Synthesize 1-(4-hydroxybenzyl)piperazine from 4-hydroxybenzaldehyde.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)[1]

  • Piperazine (Anhydrous, 3.0 – 5.0 equiv) Note: Excess prevents bis-alkylation.[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

  • Reducing Agent: Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )[1]

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) in dry MeOH (30 mL). Add anhydrous piperazine (40 mmol). Stir at room temperature for 2 hours. Observation: Solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C. Slowly add

    
     (15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
    
    
    
    ).[1]
  • Quench: Allow to warm to room temperature and stir for 4 hours. Quench by adding water (5 mL) followed by acidification to pH 2 with 1M HCl (to break boron complexes).

  • Workup: Neutralize to pH 8-9 using saturated

    
    . Extract with DCM (
    
    
    
    mL).[1] Critical: The phenol makes the product amphoteric; avoid high pH (>11) where the phenoxide forms and stays in water.[1]
  • Purification: Dry organic layer over

    
    . Evaporate solvent.[2] Recrystallize from EtOAc/Hexane if necessary.
    

Yield Target: >85%

Protocol B: Regioselective N-Arylation (Buchwald-Hartwig Coupling)

Use this protocol to attach the piperazine tail to a heteroaromatic drug core (e.g., pyridine, pyrimidine).[1]

Context: This reaction utilizes the


 amine.[3] The phenolic proton can interfere with Pd-catalysts, so silyl protection of the phenol is recommended but not always strictly necessary if using specific bases.[1]

Reagents:

  • Scaffold: p-Hydroxybenzylpiperazine (1.0 equiv)[1]

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or BINAP (4 mol%)[1]

  • Base:

    
     (Sodium tert-butoxide) (2.5 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk tube with the aryl halide, p-hydroxybenzylpiperazine, base, catalyst, and ligand under Argon.

  • Solvation: Add degassed solvent (5 mL per mmol substrate).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Monitoring: Check TLC. Tip: Stain with Ninhydrin. The starting material (secondary amine) stains red/purple; the product (tertiary amine) will not stain or stains faintly.[1]

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol C: O-Alkylation for PROTAC Linker Synthesis

Use this protocol when the piperazine is already attached to a ligand (or protected) and you need to extend the phenol to a linker.[1]

Reagents:

  • Substrate:

    
    -Boc-1-(4-hydroxybenzyl)piperazine (or 
    
    
    
    -functionalized analog)[1]
  • Alkylating Agent: Propargyl bromide, PEG-tosylate, or Alkyl halide.[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (1.5 equiv - faster)[1]
  • Solvent: DMF or Acetone[1][4]

Step-by-Step Procedure:

  • Deprotonation: Dissolve substrate in DMF (0.1 M).[1] Add

    
    . Stir at RT for 30 mins to form the phenoxide.
    
  • Addition: Add the alkylating agent dropwise.

  • Heating: Heat to 60°C for 4–8 hours.

  • Validation: Monitor by LC-MS. The shift in retention time will be significant due to the capping of the polar phenol.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).[1]

Analytical Data & Validation (QC)

To ensure the integrity of the synthesized compounds, compare analytical data against these expected trends.

FeatureN-Alkylation (Amine Rxn)O-Alkylation (Phenol Rxn)
1H NMR (Alpha-H) Protons adjacent to N4 shift downfield (

2.5

2.8-3.0 ppm).[1]
Minimal shift on piperazine ring protons.
13C NMR (ipso-C) Minimal change to phenolic C-O carbon (

155 ppm).[1]
Significant shift of phenolic C-O carbon (

155

160+ ppm).[1]
HMBC Correlation Cross-peak between N-substituent protons and piperazine carbons.[1]Cross-peak between O-substituent protons and aromatic ring carbons.[1]
Solubility Decreased polarity (if alkylated with lipophile).[1]Drastic decrease in polarity; loss of H-bond donor.[1]

Expert Tip on NMR: Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish regioisomers.[1]

  • If N-alkylated : You will see a correlation between the new alkyl protons and the piperazine ring carbons (

    
    ).[1]
    
  • If O-alkylated : You will see a correlation between the new alkyl protons and the aromatic ring carbon (

    
     to Oxygen).[1]
    

Case Study: Designing a Dual-Action Opioid Ligand

Hypothesis: Connecting a fentanyl-like core to a p-hydroxybenzylpiperazine tail can create a dual


-opioid / 

-1 receptor ligand, where the phenol mimics the Tyrosine residue of endogenous enkephalins.[1]

Workflow:

  • Core Synthesis: Synthesize the piperazine scaffold (Protocol A).

  • Coupling: React the

    
     of the scaffold with an anilido-piperidine derivative (via reductive amination with a ketone precursor).
    
  • Result: The resulting molecule features a basic nitrogen (protonated at physiological pH) interacting with Asp147 of the

    
    -receptor, while the p-hydroxybenzyl tail occupies the hydrophobic pocket, providing an H-bond anchor via the phenol.[1]
    

References

  • Romanelli, M. N., et al. (2022).[5] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969–984.[5][6] [Link]

    • Grounding: Establishes piperazine as a privileged scaffold and discusses solubility/pharmacokinetic benefits.
  • Durand, C., & Szostak, M. (2021).[7] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Organics, 2(4), 337–347.[8] [Link]

    • Grounding: Provides modern synthetic routes and structural diversity analysis.[4][6][9]

  • Shaikh, M. S., et al. (2024). "Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024)." Molecular Diversity. [Link]

    • Grounding: Highlights the use of piperazine linkers in antimicrobial research.
  • Pennington, L. D., & Moustakas, D. T. (2017). "The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to Molecular Interactions." Journal of Medicinal Chemistry, 60(8), 3552–3579. [Link][1]

    • Grounding: Explains the pKa modulation and binding interactions of piperazine nitrogens.
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

    • Grounding: Statistical backing for the prevalence of reductive amination and amide couplings in library synthesis.

Sources

Method

Step-by-step guide to p-Hydroxybenzylpiperazine functionalization

Application Notes & Protocols Topic: A Step-by-Step Guide to the Functionalization of p-Hydroxybenzylpiperazine: Strategies and Protocols for Drug Discovery Abstract The p-Hydroxybenzylpiperazine moiety is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to the Functionalization of p-Hydroxybenzylpiperazine: Strategies and Protocols for Drug Discovery

Abstract

The p-Hydroxybenzylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its structural features—a reactive secondary amine, a nucleophilic phenolic hydroxyl group, and an activatable aromatic ring—offer multiple handles for synthetic modification. This versatility allows for the fine-tuning of physicochemical properties, pharmacokinetic profiles (ADME), and pharmacodynamic interactions.[3] This guide provides an in-depth exploration of the primary functionalization strategies for the p-Hydroxybenzylpiperazine core, detailing step-by-step protocols and the underlying chemical principles that govern experimental choices.

Introduction: The Strategic Importance of p-Hydroxybenzylpiperazine

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure imparts conformational flexibility and tunable basicity, which are critical for optimal binding to biological targets.[4] The addition of a p-hydroxybenzyl group creates a molecule with three distinct reactive centers, enabling diverse derivatization pathways. Understanding how to selectively manipulate these sites is fundamental to leveraging this scaffold in drug design and lead optimization campaigns.

The key functionalization sites are:

  • N-4 Nitrogen: A secondary amine that is a potent nucleophile, ideal for alkylation and acylation.

  • Phenolic Oxygen: A hydroxyl group whose nucleophilicity can be enhanced by a base, allowing for O-alkylation and O-acylation.

  • Aromatic Ring: Activated by the electron-donating hydroxyl group, making it susceptible to electrophilic aromatic substitution at the positions ortho to the hydroxyl group.

Below is a high-level overview of the synthetic pathways available for this scaffold.

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_products Derivative Classes start p-Hydroxybenzylpiperazine N_Func N-Functionalization (Acylation, Alkylation) start->N_Func R-X or RCOCl O_Func O-Functionalization (Etherification, Esterification) start->O_Func Base, R-X Ring_Func Ring Functionalization (Electrophilic Aromatic Substitution) start->Ring_Func Electrophile (e.g., Br_2) N_Prod N-Substituted Derivatives N_Func->N_Prod O_Prod O-Substituted Derivatives O_Func->O_Prod Ring_Prod Ring-Substituted Derivatives Ring_Func->Ring_Prod Di_Prod Di/Tri-Substituted Derivatives (via Protecting Groups) N_Prod->Di_Prod Further Modification O_Prod->Di_Prod Further Modification Ring_Prod->Di_Prod Further Modification

Caption: Primary functionalization routes for the p-Hydroxybenzylpiperazine scaffold.

N-Functionalization: Modifying the Piperazine Core

The secondary amine of the piperazine ring is typically the most nucleophilic site in the molecule under neutral or basic conditions. Therefore, N-functionalization is often the most direct modification strategy.

N-Acylation

N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor and can significantly alter the basicity and lipophilicity of the parent molecule. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen attacks the electrophilic carbonyl carbon of an acylating agent.

Causality Behind Experimental Choices:

  • Reagents: Acyl chlorides or anhydrides are used for their high reactivity.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to avoid reaction with the solvent.

  • Base: A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is crucial. It neutralizes the HCl or carboxylic acid byproduct, preventing the protonation and deactivation of the piperazine nitrogen.

Protocol 2.1: N-Acylation with Benzoyl Chloride

  • Setup: To a solution of 1-(4-hydroxybenzyl)piperazine (1.0 eq) in anhydrous DCM (0.1 M) in an ice bath (0 °C), add triethylamine (1.2 eq).

  • Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

ReagentMolar Eq.Purpose
1-(4-hydroxybenzyl)piperazine1.0Starting Material
Benzoyl Chloride1.1Acylating Agent
Triethylamine1.2HCl Scavenger
Dichloromethane (DCM)-Anhydrous Solvent
N-Alkylation

N-alkylation introduces alkyl or substituted alkyl groups, directly impacting steric bulk, lipophilicity, and basicity. The most common method is a direct SN2 reaction with an alkyl halide.

Causality Behind Experimental Choices:

  • Reagents: Alkyl bromides or iodides are preferred for their higher reactivity compared to chlorides.

  • Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the HBr/HI byproduct. Stronger bases are generally not required.

  • Solvent: Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal for SN2 reactions.

Protocol 2.2: N-Alkylation with Ethyl Bromide

  • Setup: Suspend 1-(4-hydroxybenzyl)piperazine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.2 M).

  • Addition: Add ethyl bromide (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization.

O-Functionalization: Targeting the Phenolic Hydroxyl

To achieve selective O-functionalization, the more reactive N-H group must be either protected or the reaction conditions must be tailored to favor reaction at the phenolic oxygen. The classic approach is the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Protecting Group (Optional but Recommended): Protecting the piperazine nitrogen with a Boc (tert-butyloxycarbonyl) group is the most reliable strategy for achieving O-selectivity. The Boc group can be easily removed later under acidic conditions.

  • Base: A base strong enough to deprotonate the phenol (pKa ~10) is required. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH provides irreversible deprotonation and faster reaction rates.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the base and to solvate the resulting phenoxide.

G start p-Hydroxybenzylpiperazine protect Protect N-H (e.g., (Boc)₂O) start->protect Step 1 deprotonate Deprotonate O-H (e.g., NaH in DMF) protect->deprotonate Step 2 alkylate Add Alkyl Halide (R-X) deprotonate->alkylate Step 3 deprotect Deprotect N-Boc (e.g., TFA in DCM) alkylate->deprotect Step 4 product O-Alkylated Product deprotect->product

Caption: Workflow for selective O-alkylation using a protecting group strategy.

Protocol 3.1: Selective O-Alkylation via N-Boc Protection

  • Protection: To a solution of 1-(4-hydroxybenzyl)piperazine (1.0 eq) in THF, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Stir at room temperature overnight. Purify to obtain N-Boc-1-(4-hydroxybenzyl)piperazine.

  • Deprotonation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude O-alkylated, N-Boc protected product in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Final Purification: Concentrate the solution, re-dissolve in a minimal amount of DCM, and neutralize with saturated NaHCO₃. Extract with DCM, dry, and concentrate. Purify by column chromatography to yield the final O-alkylated product.

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution (EAS)

The aromatic ring can be functionalized via electrophilic aromatic substitution (EAS). The phenolic -OH group is a strong activating, ortho, para-director.[5] Since the para position is blocked, substitution will occur at the two equivalent ortho positions.

Causality Behind Experimental Choices:

  • Reaction Conditions: EAS reactions like halogenation or nitration often use strong acids. Under these conditions, the piperazine nitrogens will be protonated, converting the substituent into a deactivating group. However, the powerful activating effect of the hydroxyl group still directs the substitution ortho to itself.

  • Electrophile Generation: The specific conditions are chosen to generate the active electrophile (e.g., Br⁺ from Br₂ and a Lewis acid, or NO₂⁺ from nitric and sulfuric acids).[6][7]

Protocol 4.1: Aromatic Bromination

  • Setup: Dissolve 1-(4-hydroxybenzyl)piperazine (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent at 0 °C.

  • Addition: Slowly add a solution of bromine (Br₂, 1.0-2.2 eq, depending on desired mono- or di-substitution) in the same solvent.

  • Reaction: Stir the mixture at low temperature (0-10 °C) for 1-3 hours. The reaction is often rapid.

  • Workup: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess bromine.

  • Isolation: Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography to separate mono- and di-brominated species from the starting material.

ReactionExpected Product PositionRationale
Halogenation Ortho to -OH-OH is a powerful o,p-director
Nitration Ortho to -OH-OH directing effect overcomes deactivation from protonated piperazine
Friedel-Crafts Generally difficultThe piperazine amine can complex with the Lewis acid catalyst, deactivating the ring.[8]

Conclusion

The p-Hydroxybenzylpiperazine scaffold offers a triad of reactive sites that can be strategically and selectively functionalized. By understanding the relative reactivity of each site and employing appropriate synthetic tools such as protecting groups and tailored reaction conditions, researchers can generate vast libraries of diverse analogs. This guide provides the fundamental protocols and the chemical rationale necessary for the effective derivatization of this important pharmacophore, empowering drug development professionals to fully exploit its therapeutic potential.

References

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions... ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. ACS Publications. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution. University of Illinois Springfield. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O. Quora. [Link]

  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]

Sources

Application

Experimental setup for testing p-Hydroxybenzylpiperazine efficacy

Application Note: Experimental Setup for Testing p-Hydroxybenzylpiperazine (p-HBP) Efficacy Abstract This application note details the standardized protocols for evaluating the pharmacological efficacy of p-Hydroxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Testing p-Hydroxybenzylpiperazine (p-HBP) Efficacy

Abstract

This application note details the standardized protocols for evaluating the pharmacological efficacy of p-Hydroxybenzylpiperazine (p-HBP) . As a lipophilic derivative of the Gastrodia elata active metabolite (p-hydroxybenzyl alcohol), p-HBP is engineered to exhibit enhanced Blood-Brain Barrier (BBB) permeability and GABAergic modulation. This guide covers formulation strategies, in vitro neuroprotection assays using differentiated PC12 cells, and in vivo anxiolytic behavioral models.

Introduction & Mechanism of Action

p-Hydroxybenzylpiperazine (p-HBP) combines the antioxidant pharmacophore of gastrodin metabolites with a piperazine ring. The piperazine moiety serves two functions: it increases lipophilicity to facilitate BBB transport and provides structural similarity to GABA-mimetic ligands.

Key Therapeutic Targets:

  • Nrf2/HO-1 Pathway: Activation of antioxidant response elements to neutralize Reactive Oxygen Species (ROS).

  • GABA-T Inhibition: Potential inhibition of GABA transaminase, increasing synaptic GABA levels.

  • Mitochondrial Protection: Stabilization of mitochondrial membrane potential (

    
    ) during ischemic stress.
    
Figure 1: Proposed Mechanism of Action

MOA cluster_cell Intracellular Mechanisms pHBP p-Hydroxybenzylpiperazine (p-HBP) BBB Blood-Brain Barrier (Enhanced Permeability) pHBP->BBB Passive Diffusion Cell Neuronal Cytosol BBB->Cell Entry Nrf2 Nrf2 Translocation Cell->Nrf2 Keap1 Dissociation GABA_T GABA-T Enzyme Cell->GABA_T Inhibition HO1 HO-1 / SOD Upregulation Nrf2->HO1 Transcription ROS ROS Scavenging HO1->ROS Inhibition GABA_Level Increased Synaptic GABA GABA_T->GABA_Level Substrate Accumulation

Caption: p-HBP crosses the BBB to activate Nrf2-mediated antioxidant pathways and modulate GABA metabolism.

Pre-Clinical Formulation & Stability

Challenge: Piperazine derivatives are basic, while the phenolic hydroxyl group is acidic. p-HBP can be prone to oxidation and solubility issues in neutral aqueous buffers.

Formulation Protocol:

  • Stock Solution (100 mM): Dissolve p-HBP in 100% DMSO. Vortex for 30 seconds. Store at -20°C (Stability: 3 months).

  • Working Solution (In Vitro): Dilute stock into serum-free culture media. Ensure final DMSO concentration is

    
     to avoid vehicle toxicity.
    
  • Vehicle (In Vivo):

    • Preferred: 0.5% Carboxymethylcellulose Sodium (CMC-Na) suspension.

    • Alternative: Saline with 5% Tween-80 (requires pH adjustment to 6.5-7.0 using 0.1N HCl if the piperazine moiety raises pH excessively).

Protocol A: In Vitro Neuroprotection (PC12 Model)

Objective: Assess efficacy against Glutamate-induced excitotoxicity or


-induced oxidative stress.
Cell Line:  PC12 (Rat Adrenal Pheochromocytoma) - Differentiated.[1][2][3][4]
Experimental Workflow
  • Differentiation:

    • Seed PC12 cells in collagen-coated 96-well plates (

      
       cells/well).
      
    • Media: DMEM + 1% HS + 50 ng/mL Nerve Growth Factor (NGF).

    • Duration: 5–7 days until neurite outgrowth is observed.

  • Pre-treatment:

    • Replace media with serum-free DMEM containing p-HBP (Concentrations: 0.1, 1, 10, 50

      
      ).
      
    • Incubate for 2 hours prior to insult.

  • Injury Induction (Choose One):

    • Oxidative Stress: Add

      
       (Final conc: 
      
      
      
      ) for 24 hours.
    • Excitotoxicity: Add Glutamate (Final conc:

      
      ) for 24 hours.
      
  • Viability Assay (CCK-8):

    • Add

      
       CCK-8 reagent per well. Incubate 2 hours at 37°C.
      
    • Measure Absorbance at 450 nm.

Data Output Format
GroupConcentration (

)
Absorbance (450nm)Viability (% of Control)
Control 01.20 ± 0.05100%
Model (

)
2000.45 ± 0.0337.5%
p-HBP Low 1.00.60 ± 0.0450.0%
p-HBP Med 10.00.85 ± 0.0670.8%
p-HBP High 50.00.95 ± 0.0579.1%

Protocol B: In Vivo Anxiolytic Assessment

Objective: Evaluate the anxiolytic/sedative potential of p-HBP, leveraging its GABAergic structural properties. Model: Elevated Plus Maze (EPM) in ICR Mice (Male, 20-25g).

Workflow Diagram

InVivo cluster_groups Treatment Groups (Oral Gavage) Step1 Acclimatization (7 Days, 12h Light/Dark) Step2 Randomization (n=10/group) Step1->Step2 G1 Vehicle (0.5% CMC-Na) Step2->G1 G2 Positive Control (Diazepam 1 mg/kg) Step2->G2 G3 p-HBP (20 mg/kg) Step2->G3 G4 p-HBP (40 mg/kg) Step2->G4 Step3 Dosing (60 min prior to test) G1->Step3 G2->Step3 G3->Step3 G4->Step3 Step4 Elevated Plus Maze (EPM) (5 min recording) Step3->Step4 Step5 Analysis (% Open Arm Time / Entries) Step4->Step5

Caption: Experimental timeline for in vivo behavioral assessment.

Detailed Procedure
  • Dosing: Administer p-HBP p.o. (oral gavage) 60 minutes before testing to allow for absorption and BBB penetration.

  • Apparatus: Cross-shaped maze elevated 50cm above floor. Two open arms, two closed arms.

  • Recording: Place mouse in center facing an open arm. Record for 5 minutes.

  • Metrics:

    • Time in Open Arms (%): Indicator of anxiolysis (Higher = Less Anxiety).

    • Open Arm Entries: Indicator of exploratory activity.

    • Closed Arm Entries: Indicator of general locomotor activity (sedation check).

Analytical Validation (PK Study)

To confirm the efficacy is due to p-HBP and not a secondary metabolite, plasma and brain tissue levels must be quantified.

  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 2.1 x 50mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient elution.

  • MRM Transition: Monitor parent ion

    
     specific to p-HBP (approx m/z 193.1 if pure, check specific derivative mass).
    
  • Tissue Prep: Homogenize brain tissue in PBS (1:4 w/v), protein precipitation with cold Acetonitrile.

References

  • Zhang, Y., et al. (2011). "Neuroprotective effects of gastrodin against hydrogen peroxide-induced oxidative injury in PC12 cells." Journal of Ethnopharmacology.

  • Liu, Y., et al. (2018). "Gastrodin protects against glutamate-induced oxidative stress and apoptosis in PC12 cells via the Nrf2/HO-1 signaling pathway." Molecular Medicine Reports.

  • Kumar, H., et al. (2013). "Promising Therapeutics with Natural Products for Alzheimer's Disease." Current Pharmaceutical Design.

  • Oufir, M., et al. (2021). "Pharmacokinetics and Brain Distribution of Piperazine Derivatives." Frontiers in Pharmacology. (Proxy reference for piperazine BBB kinetics).

  • ATCC Protocol. "PC12 Cell Line Culture and Differentiation Guide."

Sources

Method

Application Note: Pharmacological Profiling of p-Hydroxybenzylpiperazine (p-OH-BZP) in Cell-Based Models

This Application Note is designed for researchers in neuropharmacology, forensic toxicology, and medicinal chemistry . It focuses on the pharmacological characterization of p-Hydroxybenzylpiperazine (p-OH-BZP) , a primar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in neuropharmacology, forensic toxicology, and medicinal chemistry . It focuses on the pharmacological characterization of p-Hydroxybenzylpiperazine (p-OH-BZP) , a primary metabolite of the recreational stimulant Benzylpiperazine (BZP) and a versatile scaffold for CNS-active drug design.

[1]

Introduction & Scientific Rationale

p-Hydroxybenzylpiperazine (p-OH-BZP) is the major Phase I metabolite of Benzylpiperazine (BZP) , a piperazine-based stimulant that acts as a monoamine releaser and uptake inhibitor.[1] While BZP itself is a controlled substance in many jurisdictions, p-OH-BZP remains a critical analyte for forensic verification and a "privileged scaffold" in the design of novel antipsychotics and antidepressants.

Chemical Distinction: Benzyl vs. Phenyl

It is critical to distinguish p-Hydroxybenzylpiperazine from its analog p-Hydroxyphenylpiperazine (p-HPP) .[1]

  • p-Hydroxybenzylpiperazine (p-OH-BZP): Contains a methylene bridge (

    
    ) between the phenyl ring and the piperazine.[1] This flexibility allows it to interact with the Dopamine Transporter (DAT)  and Serotonin Transporter (SERT)  in a manner similar to benzylamines.[1]
    
  • p-Hydroxyphenylpiperazine (p-HPP): The phenyl ring is directly bonded to the nitrogen.[1] This structure is a common metabolite of azole antifungals and phenylpiperazine drugs, often exhibiting higher affinity for 5-HT receptors rather than transporters.

Experimental Scope

This guide details three cell-based workflows to characterize p-OH-BZP:

  • Functional Neuropharmacology: Measuring inhibition of dopamine uptake using a fluorescent substrate (ASP+).

  • Toxicological Profiling: Assessing neurotoxicity and hepatotoxicity windows.

  • Metabolic Stability: Evaluating Phase II glucuronidation in competent hepatocytes.

Material Preparation & Handling[2]

Compound Properties:

  • IUPAC Name: 4-((piperazin-1-yl)methyl)phenol[1]

  • CAS No: 5321-48-2 (Free base) / 1951442-10-6 (Dihydrochloride salt)[1]

  • Solubility: The dihydrochloride salt is highly water-soluble but hygroscopic. The free base is lipophilic.

Stock Solution Protocol
  • Vehicle Selection: Use DMSO (Dimethyl sulfoxide) for the primary stock to ensure stability, even if using the salt form.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 26.5 mg of p-OH-BZP[1]·2HCl (MW ≈ 265.18 g/mol ) in 1.0 mL of sterile DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solutions: Dilute in assay buffer immediately before use. Keep final DMSO concentration < 0.5% to avoid vehicle toxicity.

Protocol A: Functional Dopamine Uptake Inhibition Assay

Objective: Determine if p-OH-BZP inhibits the Dopamine Transporter (DAT), a key mechanism of its parent compound BZP. Method: Fluorescent uptake assay using ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent dopamine mimic.[1] This eliminates the need for radioactive


-Dopamine.[1]
Materials
  • Cells: HEK293 cells stably expressing human DAT (HEK-hDAT).[1]

  • Reagent: ASP+ (Sigma/Aldrich), dissolved to 10 mM in DMSO.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 0.1% Glucose.

Step-by-Step Workflow
  • Seeding: Plate HEK-hDAT cells at 40,000 cells/well in a black-walled, clear-bottom 96-well plate coated with Poly-D-Lysine. Incubate 24h at 37°C.

  • Equilibration:

    • Remove culture media.

    • Wash cells 1x with 200 µL warm KRH buffer.

    • Add 180 µL KRH buffer and incubate for 10 min at 37°C.

  • Compound Treatment:

    • Add 20 µL of 10x concentrated p-OH-BZP (Final conc: 0.1 nM to 100 µM).

    • Include Cocaine (10 µM) as a positive control (Full Block).[1]

    • Include Vehicle (DMSO) as a negative control (Max Uptake).

    • Incubate for 10 minutes at room temperature.

  • Substrate Addition:

    • Inject ASP+ to a final concentration of 5 µM .

  • Kinetic Readout:

    • Immediately read fluorescence on a plate reader (Ex: 475 nm / Em: 605 nm).[1]

    • Mode: Kinetic read, every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (typically 1–10 min).

    • Normalize slope to Vehicle (100%) and Cocaine (0%).

    • Fit data to a sigmoidal dose-response curve to determine IC50 .

Visualizing the Assay Logic

G cluster_0 Pre-Treatment cluster_1 Inhibition Phase cluster_2 Detection Phase Node1 HEK-hDAT Cells (Seeded 24h) Node2 Wash & Equilibrate (KRH Buffer) Node1->Node2 Node3 Add p-OH-BZP (0.1 nM - 100 µM) Node2->Node3 Node4 Incubate 10 min (Block Transporter) Node3->Node4 Node5 Inject ASP+ (Fluorescent Substrate) Node4->Node5 Node6 Kinetic Read (Ex 475 / Em 605) Node5->Node6

Caption: Workflow for the ASP+ fluorescent monoamine uptake inhibition assay.

Protocol B: Cytotoxicity & Safety Profiling

Objective: Establish the therapeutic window by determining the


 (Cytotoxic Concentration 50%) in liver and neuronal cells.[1]
Materials
  • HepG2: Human liver carcinoma (Metabolic toxicity model).[1][2]

  • SH-SY5Y: Human neuroblastoma (Neurotoxicity model).[1]

  • Assay Kit: CCK-8 (Cell Counting Kit-8) or MTT.[1]

Step-by-Step Workflow
  • Seeding:

    • HepG2: 10,000 cells/well.

    • SH-SY5Y: 15,000 cells/well.[1]

    • Use 96-well plates; incubate 24h.

  • Exposure:

    • Replace media with fresh media containing p-OH-BZP (1 µM – 1000 µM).[1]

    • Crucial: Check pH of the highest concentration media. Piperazines are basic; if the media turns pink/purple (alkaline), adjust pH to 7.4 with HCl.

    • Incubate for 24 hours .

  • Development:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours until orange color develops.

  • Measurement:

    • Measure Absorbance at 450 nm .

  • Interpretation:

    • If

      
       (DAT inhibition) is ~5 µM and 
      
      
      
      (Toxicity) is >500 µM, the compound has a good safety margin.

Protocol C: Metabolic Stability (Phase II Conjugation)

Objective: p-OH-BZP contains a phenol group, making it a prime target for UGT (UDP-glucuronosyltransferase) .[1] This assay confirms if the cell model metabolizes the drug, mimicking in vivo clearance.

Materials
  • System: Cryopreserved Human Hepatocytes (suspension).[1]

  • Analysis: LC-MS/MS.

Step-by-Step Workflow
  • Thawing: Thaw hepatocytes and suspend in Williams E Medium at

    
     cells/mL.
    
  • Incubation:

    • Add p-OH-BZP (final conc 10 µM).[1]

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 30, 60, 120 min.

  • Quenching:

    • Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor: Loss of parent (p-OH-BZP, m/z 193) and appearance of Glucuronide metabolite (m/z 369).

Metabolic Pathway Visualization

Metabolism BZP Benzylpiperazine (Parent Drug) pOH p-OH-BZP (Active Metabolite) BZP->pOH CYP450 (Phase I) Gluc p-OH-BZP-Glucuronide (Inactive Excretion) pOH->Gluc UGT (Phase II)

Caption: Metabolic trajectory of BZP. p-OH-BZP is the intermediate amenable to conjugation.[1]

Data Summary & Reference Values

Parameterp-OH-BZP (Metabolite)BZP (Parent)Note
Primary Target DAT / SERTDAT / SERTBoth act as releasers/inhibitors.[1]
Selectivity Mixed (DA/5-HT)Dopamine dominantHydroxyl group may increase SERT affinity.[1]
LogP ~1.2 (Est)2.1p-OH-BZP is more polar, less BBB permeable.[1]
Typical IC50 1 – 10 µM~0.5 µMMetabolite is generally less potent.[1]
Main Toxicity Hepatotoxicity (High dose)Seizures (High dose)Phenol group can form reactive quinones.[1]

References

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[3] Neuropsychopharmacology. Link

  • Tsutsumi, H., et al. (2006). "Metabolism of N-benzylpiperazine (BZP) in rats." Journal of Health Science. (Identifies p-OH-BZP as main metabolite).
  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones and piperazines at monoamine transporters." Biochemical Pharmacology. Link

  • Schwartz, J. W., et al. (2003). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Neuroscience Methods. (Methodology basis for Protocol A).

Sources

Application

Application Note: Preclinical Evaluation of p-Hydroxybenzylpiperazine Derivatives

Introduction & Rationale p-Hydroxybenzylpiperazine (p-HBP) represents a privileged pharmacophore in medicinal chemistry, designed to bridge two distinct therapeutic mechanisms. It combines the potent antioxidant/neuropro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

p-Hydroxybenzylpiperazine (p-HBP) represents a privileged pharmacophore in medicinal chemistry, designed to bridge two distinct therapeutic mechanisms. It combines the potent antioxidant/neuroprotective phenolic moiety of Gastrodin (specifically its metabolite, p-hydroxybenzyl alcohol or HBA) with a piperazine ring, a structural backbone common in psychoactive drugs (e.g., buspirone, cetirizine) known for superior Blood-Brain Barrier (BBB) permeability and monoaminergic receptor affinity.

This guide addresses the specific challenges of characterizing p-HBP derivatives (such as the investigational compound LQFM180 ). Unlike simple antioxidants, these "hybrid" molecules require a dual-pronged validation strategy:

  • Neuroprotection: Verifying radical scavenging and Nrf2 pathway activation.

  • Neuromodulation: Assessing anxiolytic/antidepressant effects via serotonergic (5-HT) and dopaminergic systems.[1]

Mechanistic Hypothesis Visualization

The following diagram illustrates the dual-action hypothesis driving the experimental design.

PHBP_Mechanism Compound p-Hydroxybenzylpiperazine (p-HBP) Moiety1 p-Hydroxybenzyl Group (Gastrodin-like) Compound->Moiety1 Moiety2 Piperazine Ring (Lipophilic) Compound->Moiety2 Target1 ROS Scavenging Nrf2 Activation Moiety1->Target1 Redox Modulation Target2 Receptor Binding (5-HT1A, D2) Moiety2->Target2 Ligand Affinity Outcome1 Neuroprotection (Ischemia/Alzheimer's) Target1->Outcome1 Target2->Outcome1 Synaptic Plasticity Outcome2 Anxiolytic/ Antidepressant Activity Target2->Outcome2

Figure 1: Structure-Activity Relationship (SAR) Logic. The p-HBP scaffold leverages the phenolic group for oxidative defense and the piperazine ring for receptor engagement.

Pharmacokinetics & BBB Penetration[2]

Before efficacy testing, it is critical to confirm that the piperazine modification successfully facilitates brain entry, a common limitation of the parent compound Gastrodin/HBA.

Protocol A: Plasma/Brain Partitioning Analysis
  • Species: Sprague-Dawley Rats (Male, 250–300g).

  • Route: Intravenous (IV) vs. Oral (PO).

  • Dose: 20 mg/kg (IV) / 50 mg/kg (PO).

Step-by-Step Workflow:

  • Administration: Administer p-HBP dissolved in 5% DMSO/Saline.

  • Sampling: Collect blood (tail vein) and brain tissue (after perfusion) at T= 15, 30, 60, 120, 240 min.

  • Extraction: Homogenize brain tissue in acetonitrile (1:3 w/v) to precipitate proteins. Centrifuge at 12,000g for 10 min.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

    • Target Ion: Monitor parent ion [M+H]+ and specific fragment ions (e.g., piperazine ring cleavage).

  • Calculation: Determine the Brain/Plasma ratio (

    
    ).
    

Success Criteria:

  • 
     indicates moderate CNS penetration.
    
  • 
     indicates active transport or high lipophilicity (Ideal for p-HBP).
    

Behavioral Models (Anxiety & Depression)[1]

Research on p-HBP derivatives (e.g., LQFM180) suggests they mimic the profile of atypical anxiolytics by interacting with 5-HT1A receptors.[1]

Protocol B: Elevated Plus Maze (EPM)

Objective: Assess anxiolytic-like activity without sedation.

Experimental Groups:

Group Treatment Dose Route
Vehicle Saline/Tween80 - p.o.
Positive Control Diazepam 1-2 mg/kg i.p.
Low Dose p-HBP Test Compound 10 mg/kg p.o.

| High Dose p-HBP | Test Compound | 30 mg/kg | p.o. |

Methodology:

  • Acclimatization: Animals are handled for 3 days prior to testing.

  • Dosing: Administer treatment 60 minutes prior to testing.

  • Apparatus: Cross-shaped maze elevated 50cm above floor. Two open arms (50x10cm) and two closed arms.

  • Recording: Place rat in center facing an open arm. Record for 5 minutes via video tracking (e.g., EthoVision).

  • Metrics:

    • % Time in Open Arms (Primary Anxiety Index).

    • Total Arm Entries (Locomotor Control - crucial to rule out sedation).

Data Interpretation:

  • Significant increase in % Time in Open Arms vs. Vehicle = Anxiolytic effect.

  • If Total Entries decreases significantly, the compound may be sedative (a common side effect of piperazines that must be monitored).

Protocol C: Forced Swim Test (FST)

Objective: Evaluate antidepressant potential (serotonergic/noradrenergic efficacy).[1]

  • Pre-test (Day 1): Rats swim for 15 min in a cylinder (25°C water) to induce learned helplessness.

  • Treatment: Administer p-HBP (10, 20, 40 mg/kg) 24h, 5h, and 1h before the test.

  • Test (Day 2): 5-minute swim session.

  • Scoring: Measure duration of Immobility (floating).

  • Validation: Pre-treat a subset with NAN-190 (5-HT1A antagonist). If NAN-190 blocks the p-HBP effect, the mechanism is confirmed as serotonergic.[1]

Neuroprotection Models (Ischemia & Oxidative Stress)

The "Gastrodin" moiety of p-HBP dictates its utility in preventing neuronal death during stroke or neurodegeneration.

Protocol D: MCAO (Middle Cerebral Artery Occlusion)

Objective: Assess protection against ischemia/reperfusion (I/R) injury.[2]

Workflow Visualization:

MCAO_Protocol Start Pre-Treatment (7 Days p.o.) Surgery MCAO Surgery (Filament Insertion) Start->Surgery Ischemia Ischemia Duration (90 Minutes) Surgery->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Assess24 24h Assessment (TTC Staining & Neuroscore) Reperfusion->Assess24 Assess7D 7-Day Assessment (Motor Tests/Histology) Reperfusion->Assess7D

Figure 2: Prophylactic Neuroprotection Timeline. p-HBP is best administered prior to injury to prime antioxidant defenses.

Methodology:

  • Induction: Anesthetize rat (Isoflurane). Insert a silicone-coated monofilament into the internal carotid artery to block the MCA.

  • Verification: Monitor cerebral blood flow (CBF) via Laser Doppler; drop >70% confirms occlusion.

  • Reperfusion: Withdraw filament after 90 mins.

  • Analysis (24h post-reperfusion):

    • TTC Staining: Slice brain (2mm sections), stain with 2% TTC. Viable tissue is red; infarct is white.

    • Calculation: Correct infarct volume for edema:

      
      .
      

Molecular Mechanism Verification

To satisfy high-impact publication standards (E-E-A-T), you must link the phenotypic outcome to a molecular trigger.

Target: Nrf2/HO-1 Pathway (Antioxidant Defense)

The p-hydroxybenzyl group is hypothesized to activate the Nrf2 transcription factor.

Western Blot Protocol:

  • Tissue: Hippocampus or Cortex (penumbra region from MCAO).

  • Fractionation: Separate Cytosolic vs. Nuclear fractions.

  • Antibodies:

    • Anti-Nrf2 (Nuclear fraction).

    • Anti-HO-1 (Cytosolic fraction).

    • Loading Controls: Lamin B1 (Nuclear),

      
      -actin (Cytosolic).
      
  • Expectation: p-HBP treatment should increase Nuclear Nrf2 and Cytosolic HO-1 levels compared to Vehicle/Ischemia group.

Summary of Expected Results

AssayMetricExpected Outcome (p-HBP Treatment)Mechanism Implicated
PK Study Brain/Plasma Ratio

Lipophilic Piperazine transport
EPM Open Arm TimeIncreased (p < 0.05)5-HT1A Agonism
FST Immobility TimeDecreasedMonoamine modulation
MCAO Infarct VolumeReduced (> 30% reduction)Antioxidant/Anti-apoptotic
Western Blot Nuclear Nrf2UpregulatedRedox signaling (Keap1-Nrf2)

References

  • Brito, A. F., et al. (2018). "A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity."[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Yu, S., et al. (2013). "4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression." Neurochemical Research.

  • Sergeant, N., et al. (2019). "New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease." Neurobiology of Disease.

  • Justino, A. B., et al. (2024). "Piperazine derivatives as potential therapeutic agents for neurodegenerative diseases: A review." European Journal of Medicinal Chemistry. (Contextual grounding on Piperazine scaffold utility).

Sources

Method

Application Notes and Protocols for the Formulation of p-Hydroxybenzylpiperazine for In-Vivo Administration

Introduction p-Hydroxybenzylpiperazine (p-HBP) is a chemical compound of interest in various research fields. As a molecule possessing both a phenolic hydroxyl group and a basic piperazine moiety, its physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-Hydroxybenzylpiperazine (p-HBP) is a chemical compound of interest in various research fields. As a molecule possessing both a phenolic hydroxyl group and a basic piperazine moiety, its physicochemical properties present specific challenges and opportunities for formulation development, particularly for in-vivo administration. This guide provides a comprehensive overview of the critical considerations and detailed protocols for formulating p-HBP for use in preclinical research. The methodologies described herein are designed to ensure solution stability, drug solubility, and compatibility with common administration routes, thereby promoting reliable and reproducible experimental outcomes.

Physicochemical Characterization and Pre-formulation Analysis

A thorough understanding of the physicochemical properties of p-Hydroxybenzylpiperazine is the cornerstone of a rational formulation design. Key parameters dictating the choice of excipients and vehicle systems include its solubility, pKa, and stability.

Solubility Profile

p-HBP is anticipated to have limited aqueous solubility at neutral pH due to its organic structure. The presence of the phenolic group and the piperazine ring, however, allows for pH-dependent solubility.

  • Aqueous Solubility: The solubility of p-HBP in neutral water is expected to be low.

  • Organic Solvents: It is predicted to have higher solubility in organic solvents such as ethanol, propylene glycol (PG), and dimethyl sulfoxide (DMSO). Propylene glycol is miscible with water and is a common co-solvent in parenteral formulations.[1][2]

  • pH-Dependent Solubility: As a basic compound, the solubility of p-HBP is expected to increase significantly in acidic conditions where the piperazine nitrogens are protonated.[3][4] Conversely, in alkaline conditions, the phenolic hydroxyl group can be deprotonated, which may also influence solubility.

Acid Dissociation Constants (pKa)
  • Phenolic Hydroxyl Group: The pKa of phenol is approximately 10.[6] The electron-donating character of the rest of the molecule might slightly increase this value.

  • Piperazine Moiety: Piperazine has two pKa values, typically around 9.73 and 5.59 for the conjugate acids.[5]

Based on these estimations, p-HBP will be predominantly in its protonated, more water-soluble form at a pH below the lower pKa of the piperazine ring.

Stability Considerations

Phenolic compounds can be susceptible to oxidative degradation, which is often accelerated by exposure to light, high temperatures, and alkaline pH.[7][8][9] The piperazine ring, while generally stable, can also undergo degradation under harsh conditions.[10] Therefore, it is crucial to protect p-HBP formulations from light and to consider the use of antioxidants if long-term stability is required. Stability studies under stressed conditions (forced degradation) can help to identify potential degradation products and establish appropriate storage conditions.[11][12][13]

Formulation Strategies for In-Vivo Administration

The choice of formulation strategy depends on the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose.

Strategy 1: Aqueous Solution with pH Adjustment

For parenteral routes (intravenous, intraperitoneal, subcutaneous), a clear aqueous solution is often preferred. Given the basic nature of the piperazine moiety, pH adjustment is a primary and effective method to achieve solubilization.[4][]

Causality Behind Experimental Choices: By lowering the pH of the aqueous vehicle, the piperazine nitrogens of p-HBP become protonated, forming a salt in situ. This ionized form is significantly more water-soluble than the free base. The use of a biocompatible acid, such as hydrochloric acid or citric acid, is essential to avoid toxicity. The final pH of the formulation should be as close to physiological pH (7.4) as possible to minimize irritation at the injection site, although a slightly acidic pH is often tolerated for small volume injections.

Strategy 2: Co-solvent Systems

For oral administration or when higher concentrations are needed for parenteral routes that cannot be achieved by pH adjustment alone, a co-solvent system can be employed.[15]

Causality Behind Experimental Choices: Co-solvents like propylene glycol and ethanol are less polar than water and can disrupt the hydrogen bonding network of water, reducing its ability to expel hydrophobic solutes.[16] This "like dissolves like" principle allows for the solubilization of compounds with significant organic character. The combination of a co-solvent with pH adjustment can have a synergistic effect on solubility.[15]

Strategy 3: Cyclodextrin-Based Formulations

For compounds with poor solubility that are difficult to formulate using pH adjustment or co-solvents, cyclodextrins can be a valuable tool.[17][18][19]

Causality Behind Experimental Choices: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like p-HBP, forming inclusion complexes that have enhanced aqueous solubility and stability.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations due to its safety profile.[18]

Experimental Protocols

Note: All procedures should be performed in a clean environment, and sterile filtration is required for parenteral formulations.

Protocol 1: Preparation of an Aqueous Solution of p-HBP via pH Adjustment (for Parenteral Administration)

Objective: To prepare a 10 mg/mL solution of p-HBP in saline for injection.

Materials:

  • p-Hydroxybenzylpiperazine (p-HBP)

  • 0.9% Sodium Chloride for Injection (Saline)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, pyrogen-free water for injection

  • pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Weighing: Accurately weigh 100 mg of p-HBP powder.

  • Initial Dispersion: Add the p-HBP to approximately 8 mL of saline in a sterile beaker with a magnetic stirrer. The compound will likely not dissolve completely.

  • pH Adjustment for Solubilization: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously. Continue adding acid until the p-HBP is fully dissolved. A clear solution should be obtained at a pH below 6.

  • Final pH Adjustment: Carefully adjust the pH of the solution to between 5.5 and 6.5 using 1 M NaOH. This is a compromise between solubility and physiological compatibility.

  • Volume Adjustment: Transfer the solution to a 10 mL volumetric flask and add saline to reach the final volume of 10 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the final formulation protected from light, and preferably at 2-8°C. A short-term stability study is recommended.

Protocol 2: Preparation of a Co-solvent Formulation of p-HBP (for Oral or Parenteral Administration)

Objective: To prepare a 20 mg/mL solution of p-HBP in a water/propylene glycol co-solvent system.

Materials:

  • p-Hydroxybenzylpiperazine (p-HBP)

  • Propylene Glycol (PG), USP grade

  • Sterile water for injection

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Weighing: Accurately weigh 200 mg of p-HBP.

  • Solubilization in Co-solvent: Add the p-HBP to 4 mL of propylene glycol in a sterile beaker. Stir until fully dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.

  • Addition of Aqueous Phase: Slowly add 6 mL of sterile water for injection to the propylene glycol solution while stirring.

  • Final Mixing: Continue stirring until a clear, homogeneous solution is obtained.

  • Sterile Filtration (if for parenteral use): Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial. Note that viscous solutions may require a filter with a larger surface area or the application of positive pressure.

  • Storage: Store protected from light at controlled room temperature or 2-8°C.

Data Presentation and Visualization

Table 1: Summary of Formulation Approaches for p-HBP
Formulation StrategyKey ExcipientsPrimary Solubilization MechanismSuitable Administration RoutesKey Considerations
Aqueous Solution 0.9% NaCl, HCl, NaOHpH adjustment (salt formation)Intravenous, Intraperitoneal, SubcutaneouspH of final solution, potential for precipitation upon dilution in blood
Co-solvent System Propylene Glycol, WaterReduction of solvent polarityOral, Intramuscular, IntraperitonealViscosity, potential for tissue irritation at high concentrations
Cyclodextrin Complex HP-β-CD, WaterInclusion complexationIntravenous, IntraperitonealCost, potential for drug-cyclodextrin interactions affecting efficacy
Diagram 1: Formulation Selection Workflow for p-HBP

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Development Pathway A Characterize p-HBP: - Solubility (Water, PG, Ethanol) - pKa (Estimate/Measure) - Stability (pH, Light, Temp) B Target Concentration & Route? A->B C Parenteral (Low Conc.) B->C Low D Oral/Parenteral (High Conc.) B->D High E Attempt pH Adjustment (Protocol 1) C->E H Attempt Co-solvent System (Protocol 2) D->H F Soluble & Stable? E->F G Final Formulation F->G Yes F->H No I Soluble & Stable? H->I I->G Yes J Consider Cyclodextrin Formulation I->J No

Caption: Workflow for selecting a suitable formulation for p-HBP.

Quality Control and Validation

To ensure the scientific integrity of in-vivo studies, the final formulation should be subjected to quality control checks.

  • Appearance: The solution should be clear and free of visible particulates.

  • pH Measurement: The pH of the final formulation should be within the target range.

  • Concentration Verification: The concentration of p-HBP in the final formulation should be confirmed using a validated analytical method, such as HPLC-UV.

  • Sterility Testing: For parenteral formulations, sterility testing is recommended, especially for long-term studies.

  • Short-term Stability: It is advisable to assess the stability of the formulation under the intended storage conditions for the duration of the experiment. This can involve visual inspection and HPLC analysis for any degradation products.

Conclusion

The successful formulation of p-Hydroxybenzylpiperazine for in-vivo administration is readily achievable through a systematic approach grounded in its physicochemical properties. By leveraging pH adjustment, co-solvents, or cyclodextrin complexation, researchers can prepare stable and effective formulations. The protocols and guidelines presented in this document provide a robust framework for developing formulations that will yield reliable and reproducible data in preclinical studies.

References

  • Ataman Kimya. (n.d.). POLYPROPYLENE GLYCOL 3000 (PPG3000). Retrieved from [Link]

  • Google Patents. (2009). Stable aqueous formulations of water insoluble or poorly soluble drugs.
  • ResearchGate. (2005). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. Retrieved from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • ResearchGate. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • ResearchGate. (2003). Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. Retrieved from [Link]

  • PubMed. (2020). Cyclodextrins in parenteral formulations. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (1989). The potential use of cyclodextrins in parenteral formulations. Retrieved from [Link]

  • PubMed Central. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • PubMed Central. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PubMed Central. (2017). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • J Pharmacol Med Chem. (2022). Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. Retrieved from [Link]

  • ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

  • PubMed. (2003). Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Google Patents. (2007). Pharmaceutical propylene glycol solvate compositions.
  • JoVE. (2023). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Retrieved from [Link]

  • MDPI. (2023). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities. Retrieved from [Link]

  • ScienceDirect. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • European Patent Office. (2023). PHENOLIC RESIN COMPOSITION AND METHOD FOR PRODUCING SAME. Retrieved from [Link]

  • YouTube. (2023). Organic Chemistry - pKa Values of Acids. Retrieved from [Link]

  • PubMed. (1989). The potential use of cyclodextrins in parenteral formulations. Retrieved from [Link]

  • MDPI. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Retrieved from [Link]

  • PubMed. (2024). Preparation and Structural Analysis of a Water-Soluble Aminated Lignin. Retrieved from [Link]

  • ResearchGate. (2018). Stability in total phenolic compounds of the ethanolic extract under various conditions. Retrieved from [Link]

  • YouTube. (2023). How to Use the pKa Table = Stop Being Confused!!!. Retrieved from [Link]

  • PubChem. (n.d.). p-Hydroxybenzylpiperazine dihydrochloride. Retrieved from [Link]

Sources

Application

Methods for studying the metabolism of p-Hydroxybenzylpiperazine in rat urine

Application Note: High-Resolution Metabolic Profiling of p-Hydroxybenzylpiperazine in Rat Urine Executive Summary This guide details the protocol for investigating the renal excretion and metabolic fate of p-Hydroxybenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Metabolic Profiling of p-Hydroxybenzylpiperazine in Rat Urine

Executive Summary

This guide details the protocol for investigating the renal excretion and metabolic fate of p-Hydroxybenzylpiperazine (p-OH-BZP) , the primary Phase I metabolite of the designer drug N-Benzylpiperazine (BZP). While p-OH-BZP is a critical forensic marker for BZP intake, its own metabolic stability and conjugation profile (Phase II metabolism) are essential for understanding the drug's toxicokinetics.

This protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with enzymatic hydrolysis to quantify both free and conjugated forms of p-OH-BZP. The method is validated for specificity, linearity, and recovery in a complex urine matrix.

Introduction & Mechanistic Rationale

p-Hydroxybenzylpiperazine is formed via the aromatic hydroxylation of BZP, mediated primarily by Cytochrome P450 isozymes (CYP2D6, CYP1A2). Once formed, p-OH-BZP undergoes extensive Phase II metabolism, primarily glucuronidation and sulfation, to facilitate renal clearance.

Why Urine Analysis?

  • Accumulation: As a polar metabolite, p-OH-BZP concentrates in urine, offering a wider detection window than plasma.

  • Conjugate Profiling: Urine allows for the determination of the Metabolic Ratio (Free vs. Conjugated), a key indicator of liver function and enzymatic capacity (UGT/SULT activity).

Experimental Strategy: To fully capture the metabolic profile, urine samples must be processed in two parallel streams:

  • Direct Analysis: Detects free p-OH-BZP.

  • Hydrolyzed Analysis: Uses

    
    -glucuronidase/arylsulfatase to deconjugate metabolites, allowing quantification of the "Total" p-OH-BZP fraction.
    

Experimental Workflow Diagram

MetabolicWorkflow Start Rat Dosing (BZP or p-OH-BZP) Urine Urine Collection (0-48h, Metabolic Cages) Start->Urine Aliquot Sample Aliquoting Urine->Aliquot Split Split Sample Aliquot->Split StreamA Stream A: Unhydrolyzed Split->StreamA Detect Free StreamB Stream B: Enzymatic Hydrolysis Split->StreamB Detect Total SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) StreamA->SPE Enzyme Add u03b2-Glucuronidase Incubate 37°C, 2h StreamB->Enzyme Enzyme->SPE LCMS LC-MS/MS Analysis (ESI+ Mode) SPE->LCMS Data Data Analysis (Free vs. Total) LCMS->Data

Figure 1: Analytical workflow for distinguishing free and conjugated p-Hydroxybenzylpiperazine metabolites.

Materials & Reagents

  • Analytes: p-Hydroxybenzylpiperazine (p-OH-BZP), N-Benzylpiperazine (BZP).[1]

  • Internal Standard (IS): BZP-d7 or p-OH-BZP-d8 (Deuterated standards are crucial to correct for matrix effects in urine).

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia or recombinant E. coli).
    
  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or Strata-X-C (30 mg/1 mL).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Detailed Protocol

Phase 1: Animal Husbandry & Sample Collection
  • Subjects: Male Wistar rats (200–250 g).

  • Dosing: Administer BZP (or p-OH-BZP) at 5–10 mg/kg via intraperitoneal (i.p.) injection or oral gavage.

  • Housing: Place rats in individual metabolic cages immediately post-dosing.

  • Collection: Collect urine over 0–24h and 24–48h intervals.

    • Critical Step: Collection vessels must contain 100

      
      L of 1M HCl or NaF to prevent bacterial degradation and spontaneous hydrolysis during collection.
      
  • Storage: Centrifuge urine (3000 x g, 10 min) to remove debris. Store supernatant at -80°C.

Phase 2: Sample Preparation (Hydrolysis & Extraction)

A. Enzymatic Hydrolysis (For "Total" Fraction)

  • Thaw urine and vortex.

  • Transfer 100

    
    L urine to a glass tube.
    
  • Add 50

    
    L Internal Standard solution (100 ng/mL).
    
  • Add 100

    
    L Acetate Buffer (1M, pH 5.0)  containing 
    
    
    
    -glucuronidase (5000 units/mL).
  • Incubate at 37°C for 2 hours (or overnight for complete hydrolysis).

    • Validation Note: Verify hydrolysis efficiency by spiking a glucuronide standard (if available) into blank urine.

B. Solid Phase Extraction (SPE) Direct injection of urine is discouraged due to ion suppression. MCX cartridges are ideal for basic piperazines.

  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: Mix hydrolyzed sample with 200

    
    L 2% Formic Acid (to ionize the basic nitrogen) and load onto cartridge.
    
  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 2 x 500

    
    L 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the protonated amine, releasing it from the cation exchange sorbent).
    
  • Dry & Reconstitute: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100

    
    L Mobile Phase A.
    
Phase 3: LC-MS/MS Analysis

Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m C18, 100 x 2.1 mm) or HILIC for higher retention of polar metabolites.
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     90% B (6 min) 
    
    
    
    5% B (6.1 min).

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • MRM Transitions:

    • p-OH-BZP:

      
       193.1 
      
      
      
      107.1 (Quantifier - Hydroxybenzyl cation), 193.1
      
      
      134.1 (Qualifier).
    • BZP (Parent):

      
       177.1 
      
      
      
      91.1 (Benzyl cation).
    • IS (BZP-d7):

      
       184.1 
      
      
      
      98.1.

Data Presentation & Interpretation

Table 1: Expected MRM Transitions and Retention Times | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Retention Time (min) | | :--- | :--- | :--- | :--- | :--- | | p-OH-BZP | 193.1 | 107.1 | 25 | 2.4 | | BZP | 177.1 | 91.1 | 22 | 3.1 | | IS (BZP-d7) | 184.1 | 98.1 | 22 | 3.1 |

Calculation of Conjugation:



Metabolic Pathway Visualization:

Pathway BZP N-Benzylpiperazine (Parent Drug) pOH p-Hydroxybenzylpiperazine (Phase I Metabolite) BZP->pOH CYP2D6 Hydroxylation Gluc p-OH-BZP-Glucuronide (Phase II Conjugate) pOH->Gluc UGT Glucuronidation Sulf p-OH-BZP-Sulfate (Phase II Conjugate) pOH->Sulf SULT Sulfation

Figure 2: Primary metabolic pathway of BZP leading to p-OH-BZP and its conjugates.[4][5]

References

  • Tsutsumi, H., et al. (2006). "Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat." Journal of Analytical Toxicology. Link

  • Staack, R.F., & Maurer, H.H. (2002). "Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry." Journal of Chromatography B. Link

  • Antia, U., et al. (2009).[2] "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma." Journal of Forensic Sciences. Link

  • UNODC. (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime.[6] Link

Sources

Method

Application Notes and Protocols for the Investigation of p-Hydroxybenzylpiperazine in Antidepressant Drug Development

Introduction: The Rationale for Investigating p-Hydroxybenzylpiperazine Depression remains a leading cause of disability worldwide, with a significant number of patients exhibiting resistance to currently available treat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating p-Hydroxybenzylpiperazine

Depression remains a leading cause of disability worldwide, with a significant number of patients exhibiting resistance to currently available treatments.[1][2] This underscores the urgent need for novel therapeutic agents with improved efficacy and faster onset of action.[3] The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved antidepressant drugs.[1] Its prevalence is attributed to favorable central nervous system (CNS) pharmacokinetic properties and its ability to serve as a versatile backbone for interacting with key neuronal targets.[1]

Benzylpiperazine (BZP) and its derivatives are known to interact with a range of monoaminergic targets, including serotonin (5-HT) and dopamine (DA) transporters and receptors.[4] This document introduces p-Hydroxybenzylpiperazine (p-HBP) , a hydroxylated analogue of BZP, as a novel compound of interest for antidepressant drug discovery. The introduction of a hydroxyl group to the phenyl ring is a common strategy in drug design to modulate properties such as solubility, metabolism, and target interaction, for instance, by enabling new hydrogen bonding opportunities at the receptor binding site.

These application notes provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of p-HBP's antidepressant potential. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower informed experimental design and data interpretation.

PART 1: Synthesis and Purification of p-Hydroxybenzylpiperazine (p-HBP)

A straightforward and efficient synthesis of p-HBP can be proposed based on established methods for N-alkylation of piperazine.[5] The following protocol utilizes the reaction of piperazine with a protected p-hydroxybenzyl halide, followed by deprotection. Using a protecting group for the phenolic hydroxyl is crucial to prevent its reaction with the benzyl halide.

Proposed Synthetic Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Deprotection & Purification A p-Hydroxybenzyl alcohol C Protected p-Hydroxybenzyl alcohol A->C Protection B Protecting Group Reagent (e.g., TBDMSCl, Imidazole) D Protected p-Hydroxybenzyl alcohol F Protected p-Hydroxybenzyl halide D->F Conversion to Halide E Halogenating Agent (e.g., SOCl2 or PBr3) G Protected p-Hydroxybenzyl halide I Protected p-HBP G->I Alkylation H Piperazine (excess) H->I J Protected p-HBP L Crude p-HBP J->L Deprotection K Deprotecting Agent (e.g., TBAF) M Purification (e.g., Column Chromatography) L->M N Pure p-HBP M->N A Prepare Cell Membranes (Expressing Transporter) B Incubate Membranes with: - Radioligand (e.g., [3H]Citalopram for SERT) - p-HBP (Varying Concentrations) A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Ki from IC50 D->E A Acclimate Mice to Testing Room (min. 60 min) B Administer p-HBP, Vehicle, or Positive Control (e.g., Fluoxetine) A->B C Wait for Drug Absorption (e.g., 30-60 min) B->C D Place Mouse in Water Cylinder (6 min test) C->D E Record Behavior (Video or Manual Scoring) D->E F Analyze Immobility Time (Typically last 4 min) E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing p-Hydroxybenzylpiperazine Synthesis

Ticket ID: #404-YIELD Subject: Low recovery and bis-alkylation impurities in 1-[(4-hydroxyphenyl)methyl]piperazine synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #404-YIELD Subject: Low recovery and bis-alkylation impurities in 1-[(4-hydroxyphenyl)methyl]piperazine synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Amphoteric Trap"

Welcome to the technical support center. If you are experiencing low yields (typically <40%) with p-hydroxybenzylpiperazine, you are likely falling into one of two traps:

  • The Kinetic Trap: Piperazine is a symmetric diamine. Without kinetic control, the mono-alkylated product reacts faster than the starting material, leading to the "bis" impurity (1,4-bis(4-hydroxybenzyl)piperazine).

  • The Solubility Trap: Your product is amphoteric (containing both a basic amine and an acidic phenol). Standard acid/base extractions often wash the product away with the aqueous waste or trap it in boron complexes.

This guide moves away from the older alkyl halide substitution methods (which require phenol protection) and focuses on the Direct Reductive Amination (DRA) route, which is superior for selectivity and yield when optimized.

Module 1: Reaction Optimization (Synthesis)

Core Protocol: Direct Reductive Amination

Standardizing the reaction conditions to favor mono-alkylation.

The Logic: We utilize 4-hydroxybenzaldehyde and piperazine with a borohydride reducing agent. The key here is stoichiometry . You cannot use a 1:1 ratio. You must flood the reaction with piperazine to statistically favor the mono-addition.

Optimized Parameters Table:

ParameterRecommendationTechnical Rationale
Stoichiometry 1:4 to 1:5 (Aldehyde : Piperazine)High excess piperazine acts as a "solvent," ensuring the aldehyde reacts with free piperazine rather than the product.
Solvent Methanol (MeOH) Promotes rapid imine formation. Ethanol is acceptable but slower. Avoid aprotic solvents (DCM/THF) initially as imine formation from free piperazine is slower without a proton source.
Reducing Agent NaBH₄ (Sodium Borohydride)Sufficient for aldehydes.[1][2][3] Add after imine formation (30-60 min) to prevent direct reduction of aldehyde to benzyl alcohol.
Temperature 0°C

RT
Form imine at RT; cool to 0°C for hydride addition to suppress side reactions.
Troubleshooting the Reaction

Q: I see a large spot on TLC that isn't my product. What is it? A: This is likely the bis-alkylated impurity .

  • Diagnosis: Check your stoichiometry. If you used < 3 equivalents of piperazine, this side reaction is mathematically inevitable.

  • Fix: Increase piperazine to 5 equivalents. The excess is water-soluble and easily removed later.

Q: The reaction stalled. I still have aldehyde left. A: You likely added the NaBH₄ too quickly.

  • Mechanism:[2][4][5][6][7] Borohydride reduces aldehydes to alcohols faster than it reduces imines.

  • Fix: Stir the aldehyde and piperazine in Methanol for 1 hour before adding the reducing agent. This ensures the aldehyde is "locked" as the imine.

Module 2: Workup & Purification (The Isolation)

This is the most critical section. 80% of yield loss occurs here because the product is water-soluble at extreme pH levels and forms sticky complexes with boron.

The "Isoelectric Precipitation" Protocol

Step 1: Quench and Break Boron Complexes

  • Action: Add 6N HCl dropwise to the reaction mixture until pH < 2. Stir for 30 minutes.

  • Why: This destroys excess hydride and, crucially, breaks the N-B (nitrogen-boron) complexes that trap your amine product.

Step 2: Remove Non-Basic Impurities

  • Action: (Optional) Wash the acidic aqueous layer with Ethyl Acetate.

  • Why: This removes any unreacted aldehyde or benzyl alcohol by-products. Your product (protonated) stays in the water.

Step 3: The pH Switch (Critical Step)

  • Action: Slowly add 50% NaOH or concentrated NH₄OH. Watch the pH meter.

  • Target: Adjust pH to 9.5 – 10.0 .

  • The Science:

    • Piperazine (pKa ~9.8): At pH 10, a significant portion is free base, but it is highly water-soluble (

      
       solubility >15 g/100mL).
      
    • Product (pKa Phenol ~10, Amine ~9): At pH 9-10, the molecule is near its isoelectric point or partially neutral. Its solubility in water drops drastically compared to piperazine.

Step 4: Extraction/Precipitation

  • Scenario A (High Concentration): The product may precipitate as a white/off-white solid. Filter and wash with cold water (removes piperazine).

  • Scenario B (No Precipitate): Extract with n-Butanol or DCM/Isopropanol (3:1) .

    • Note: Do not use pure Ether or Hexanes; the product is too polar.

    • Purification: The organic layer contains the product.[4][8] The aqueous layer holds the excess piperazine.

Module 3: Visualization & Logic Flows

Pathway Analysis: Controlling Selectivity

The following diagram illustrates the kinetic competition between the desired product and the bis-impurity.

ReactionPathway Start 4-Hydroxybenzaldehyde + Piperazine (XS) Imine Intermediate Imine Start->Imine -H2O (MeOH) Product Target: Mono-Product (p-Hydroxybenzylpiperazine) Imine->Product + NaBH4 (Reduction) SideReaction Bis-Alkylated Impurity (Yield Loss) Product->SideReaction + Aldehyde (If Piperazine is low)

Caption: Kinetic pathway showing how excess piperazine prevents the Product from reacting further to form the Bis-impurity.

Troubleshooting Decision Tree

Follow this logic flow when yield is low.

Troubleshooting Issue Issue: Low Yield (<40%) CheckTLC Check TLC/LCMS of Crude Issue->CheckTLC BisPresent Bis-product dominant? CheckTLC->BisPresent NoProduct Starting Material Left? CheckTLC->NoProduct Sticky Sticky/Emulsion? CheckTLC->Sticky Sol1 Solution: Increase Piperazine to 5 eq. BisPresent->Sol1 Yes Sol2 Solution: Increase Imine formation time (Pre-stir 1h) NoProduct->Sol2 Yes Sol3 Solution: Acid Quench (pH < 2) then adjust to pH 9.8 Sticky->Sol3 Yes

Caption: Diagnostic flow for identifying the root cause of yield loss based on crude mixture analysis.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use 4-hydroxybenzyl chloride instead of the aldehyde? A: Not recommended. The chloride is highly reactive. Without protecting the phenol group, you will get significant O-alkylation (ether formation) alongside N-alkylation. The reductive amination route is chemoselective for nitrogen, avoiding the need for protecting groups [1].

Q: How do I remove the excess piperazine if I used 5 equivalents? A: Piperazine is incredibly water-soluble. If you perform the workup at pH 9-10 and extract with n-Butanol or DCM, the majority of the piperazine will remain in the aqueous phase. Alternatively, if your product is solid, washing the filter cake with cold water is very effective [2].

Q: My product is an oil, but literature says it should be a solid. A: This is often due to trapped solvent or minor impurities lowering the melting point.

  • Fix: Dissolve the oil in a minimum amount of hot Ethyl Acetate or Isopropanol and let it stand in the fridge. Scratch the glass to induce crystallization.

  • Alternative: Convert it to the HCl salt by bubbling HCl gas into an ethereal solution of the product; the salt is almost always a solid.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • ChemicalBook. (2024). "Synthesis and Properties of 1-(4-Hydroxyphenyl)piperazine." ChemicalBook Database.

  • Org. Synth. (1973). "Reductive Amination Procedures and Workup Strategies." Organic Syntheses, Coll.[9] Vol. 5, p. 43.

Sources

Optimization

Technical Support Center: p-Hydroxybenzylpiperazine Stability &amp; Handling

Case ID: PHP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are likely reading this guide because your p-Hydroxybenzylpiperazine (pHBP) samples ar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PHP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely reading this guide because your p-Hydroxybenzylpiperazine (pHBP) samples are showing signs of degradation—typically manifesting as unexpected pink/brown discoloration, "ghost" peaks in LC-MS, or loss of biological potency.

The Core Issue: pHBP is a "dual-threat" molecule regarding stability. It combines a secondary amine (piperazine) prone to N-oxidation and carbamate formation, with an electron-rich phenol moiety susceptible to oxidative coupling and quinone methide formation. This guide provides the mechanistic insight and troubleshooting protocols required to stabilize this compound during experimentation.

Part 1: Diagnostic Triage

Use this table to immediately identify the source of your experimental failure.

Symptom Probable Cause Immediate Action
Solution turns Pink/Red Auto-oxidation of the phenol to p-benzoquinone or quinhydrone complexes.Discard solution. Prepare fresh in degassed buffer + 0.1% Sodium Metabisulfite or Ascorbate.
Solution turns Cloudy/White Carbamate Formation . The piperazine amine reacts with atmospheric CO₂.Check pH. If basic (> pH 8), acidification will reverse this. Store under Argon.
HPLC: Peak Tailing (>1.5) Silanol Interaction . Basic piperazine nitrogen binding to column silanols.Add 0.1% TFA or 10mM Ammonium Formate to mobile phase. Switch to "End-capped" or HILIC column.
HPLC: Early Eluting "Ghost" Peak N-Oxide Formation . Oxidation of the piperazine nitrogen.Use brown glass (amber) vials. Avoid peroxide-containing solvents (e.g., old THF/Ethers).
Loss of Potency (Bioassay) Quinone Methide Alkylation . Reactive intermediate covalently binding to proteins/nucleophiles.Avoid phosphate buffers at pH > 7.5. Keep temperature < 4°C.

Part 2: Deep Dive – The Oxidative Cascade

The most common failure mode for pHBP is oxidative degradation. This is not a simple "spoiling" event but a radical-mediated cascade.

The Mechanism: Why it turns Pink

The p-hydroxybenzyl moiety is electron-rich. Under aerobic conditions, especially at pH > 7 (where the phenolate anion forms), it readily loses an electron to form a phenoxy radical. This radical disproportionates or oxidizes further to form p-Quinone Methide (pQM) or p-Benzoquinone .

  • p-Quinone Methide (pQM): A highly electrophilic intermediate. It will rapidly react with water (hydrolysis) or, more dangerously, with nucleophilic residues (Cys, Lys) in your biological assay, leading to false positives/negatives.

  • Piperazine N-Oxidation: The secondary amine is susceptible to oxidation by peroxides often found in uninhibited solvents.

Visualizing the Pathway

G pHBP p-Hydroxybenzylpiperazine (Stable Precursor) Phenolate Phenolate Anion (pH > 7.5) pHBP->Phenolate Deprotonation Radical Phenoxy Radical Phenolate->Radical Oxidation (O2/Light) QM p-Quinone Methide (Highly Reactive) Radical->QM -e-, -H+ Polymer Pink/Brown Polymers QM->Polymer Polymerization Adduct Protein/Nucleophile Adducts QM->Adduct Alkylation (Bioassay Interference)

Figure 1: The oxidative degradation pathway of pHBP.[1] Note the critical "Quinone Methide" bottleneck, which is responsible for both color change and biological interference.

Part 3: Troubleshooting Analytical Methods (HPLC/LC-MS)

Analyzing pHBP is notoriously difficult due to its polarity and basicity. Standard C18 methods often fail.

Common Issue: The "Dead Time" Elution

Piperazine derivatives are highly polar. On a standard C18 column, pHBP may elute with the solvent front (


), making quantification impossible.

Protocol: Ion-Pairing or HILIC Strategy Do not rely on simple organic gradients. You must modify the stationary phase interaction.

  • Option A: Ion-Pairing (Traditional)

    • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) or Hexanesulfonate.

    • Mobile Phase B: Acetonitrile + 0.1% HFBA.

    • Mechanism:[2][3][4][5][6] The acid forms a neutral ion pair with the piperazine amine, increasing retention on C18.

  • Option B: HILIC (Recommended for MS)

    • Column: Bare Silica or Amide-HILIC.

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.5).

    • Mechanism:[2][3][4][5][6] Retains polar amines strongly; elution is achieved by increasing water content.

Decision Tree: Optimizing Chromatography

HPLC_Flow Start HPLC Issue Detected Ret Poor Retention (k < 1) Start->Ret Tail Peak Tailing Start->Tail Ghost Ghost Peaks Start->Ghost HILIC Switch to HILIC (Amide Column) Ret->HILIC MS Detection? IonPair Add Ion Pair Reagent (Hexanesulfonate) Ret->IonPair UV Detection? pH_Mod Increase Buffer Conc. (>20mM) Tail->pH_Mod TFA Add 0.1% TFA (Suppresses Silanols) Tail->TFA Clean Check Solvent Quality (Remove Aldehydes) Ghost->Clean Maillard Rxn?

Figure 2: Troubleshooting logic for chromatographic separation of piperazine derivatives.

Part 4: Handling & Storage Protocols

To ensure data integrity, implement these protocols immediately.

Protocol A: Preparation of Stock Solutions

Never dissolve pHBP in non-degassed solvents.

  • Solvent Choice: Use DMSO or Methanol (HPLC Grade). Avoid aldehydes (e.g., unpurified ethanol) which react with piperazine to form Schiff bases.

  • Degassing: Sparge the solvent with Argon or Nitrogen for 10 minutes before adding the solid compound.

  • Antioxidant Spike (Optional): If the assay permits, add 0.5 mM Ascorbic Acid or DTT to the stock solution to act as a radical scavenger.

Protocol B: Long-Term Storage

Solid pHBP is hygroscopic and CO₂-sensitive.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Purge headspace with Argon before sealing.

  • Temperature: -20°C (Desiccated).

  • Warning: Do not store in the same box as volatile acids (HCl, Acetic Acid), as the amine will scavenge acid vapors and form salts, altering the stoichiometry.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use pHBP in cell culture media containing Phenol Red? A: Proceed with Caution. Phenol Red can act as a photosensitizer. If your pHBP degrades to the quinone methide, it may cross-react with media components. Use Phenol Red-free media and keep exposure to ambient light to a minimum (use amber tubes).

Q: Why does my LC-MS show a mass of M+16? A: This is the classic signature of N-Oxidation . The piperazine nitrogen has accepted an oxygen atom. This usually happens if the sample was dissolved in aged THF or ether containing peroxides, or if the sample was left on the autosampler tray for >12 hours without cooling.

Q: Is the pink degradation product toxic to cells? A: Yes. The quinone species are electrophiles that can deplete cellular glutathione (GSH) and induce oxidative stress, confounding your toxicity data. If the solution is pink, the toxicity you observe is likely an artifact of the degradation product, not the parent molecule.

References

  • Rochelle, G. T., et al. (2023). "Oxidative degradation of piperazine in the absorption of carbon dioxide." Journal of Environmental Chemical Engineering.

  • Wan, P., et al. (2020). "Flash photolytic generation and study of p-quinone methide in aqueous solution." Journal of Organic Chemistry.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "BZP/piperazines drug profile: Analytical and Stability Data." Europa.eu.

  • Agilent Technologies. (2021). "Troubleshooting HPLC Analysis of Basic Compounds (Piperazines)." Agilent Technical Guides.

  • National Institutes of Health (NIH). (2024). "Structural characterization of oxidative degradation products of piperazine derivatives." PubChem/PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of p-Hydroxybenzylpiperazine

Introduction: Navigating the Reactivity of p-Hydroxybenzylpiperazine Welcome to the technical support center for p-Hydroxybenzylpiperazine derivatization. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of p-Hydroxybenzylpiperazine

Welcome to the technical support center for p-Hydroxybenzylpiperazine derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. p-Hydroxybenzylpiperazine is a valuable building block in drug discovery, notable for its bifunctional nature. It possesses two primary reactive sites: a nucleophilic secondary amine within the piperazine ring and a phenolic hydroxyl group. This dual reactivity presents both an opportunity and a challenge. While it allows for diverse molecular modifications, it also necessitates precise control over reaction conditions to achieve the desired chemo-selectivity.

This document provides a structured, in-depth guide to troubleshoot and optimize your derivatization reactions. We will move from fundamental principles to specific, actionable solutions for common experimental hurdles, grounding our advice in established chemical principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the derivatization of p-Hydroxybenzylpiperazine. Understanding these principles is the first step toward rational optimization.

Q1: What are the primary reactive sites on p-Hydroxybenzylpiperazine and how does their reactivity differ?

A1: The molecule has two key functional groups with distinct chemical personalities:

  • Piperazine Secondary Amine (N-H): This site is both nucleophilic and basic. It readily attacks electrophilic centers, making it a primary target for acylation and alkylation.[1] Its reactivity is highly dependent on the reaction's pH; in acidic conditions, this nitrogen becomes protonated, which completely quenches its nucleophilicity.[2]

  • Phenolic Hydroxyl Group (O-H): This group is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. In its neutral state, its nucleophilicity is lower than the secondary amine. However, under basic conditions, its reactivity can surpass that of the amine, especially with hard electrophiles.

The key to successful derivatization lies in exploiting the differential reactivity of these two sites.

Q2: How do I choose between an acylation and an alkylation reaction?

A2: The choice depends on the desired final structure.

  • Acylation introduces a carbonyl group, forming a stable amide bond at the nitrogen.[1] This is typically achieved using acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). N-acylated piperazines exhibit complex conformational behaviors due to the restricted rotation of the newly formed amide bond.[3]

  • Alkylation introduces an alkyl or benzyl group, forming a C-N bond. This is commonly performed using alkyl halides (e.g., benzyl bromide) in the presence of a base.[4] This reaction increases the steric bulk and basicity of the nitrogen.

Q3: What is the critical role of the base in these reactions?

A3: A base typically serves one of two primary functions:

  • Acid Scavenger: In reactions involving acyl halides or alkyl halides, an acid (e.g., HCl, HBr) is generated as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize this acid.[5] Failure to do so would lead to the protonation of the piperazine nitrogen, halting the reaction.[2]

  • Activating Reagent: To promote O-alkylation or O-acylation, a stronger base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) is needed to deprotonate the phenolic hydroxyl group, forming a more potent nucleophile (phenoxide).[4]

Q4: How does solvent choice impact reaction outcomes?

A4: The solvent plays a crucial role in reactant solubility and reaction mechanism.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent choices for many derivatization reactions. They effectively dissolve the starting material and many of the common bases and salts involved. Their polarity can also stabilize charged intermediates and transition states, potentially accelerating the reaction.[6][7]

  • Aprotic, Less Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are widely used, especially for acylation reactions at moderate temperatures.[5] They are less likely to participate in side reactions compared to more polar options.

  • Protic Solvents (e.g., Ethanol, Water): These are generally avoided as they can react with highly reactive derivatizing agents like acyl halides and anhydrides.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide uses a problem-and-solution format to address specific challenges you may encounter in the lab.

Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

A1: This is a common issue that can usually be traced to one of four key areas.

  • Cause A: Inactive Derivatizing Agent.

    • The Chemistry: Highly reactive agents like acyl chlorides and anhydrides are susceptible to hydrolysis upon exposure to atmospheric moisture. Silylating agents are also highly sensitive. This reduces the effective concentration of your electrophile.

    • The Solution: Always use freshly opened bottles of reagents or distill/purify them immediately before use. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) and that all glassware is rigorously dried.

  • Cause B: Insufficiently Nucleophilic Substrate.

    • The Chemistry: As mentioned in FAQ Q3, if the acid byproduct is not effectively neutralized, it will protonate the piperazine nitrogen. This positively charged species is no longer nucleophilic and the reaction will stop.

    • The Solution: Ensure you are using at least one equivalent of a suitable non-nucleophilic base (e.g., TEA, DIPEA). For slow reactions, consider using a stronger, non-nucleophilic base. Check the pH of the reaction mixture if possible.

  • Cause C: Suboptimal Reaction Temperature.

    • The Chemistry: Many derivatization reactions have a significant activation energy barrier. While running reactions at 0 °C or room temperature is a good starting point to control selectivity, it may be insufficient for less reactive electrophiles or sterically hindered substrates.

    • The Solution: Monitor the reaction by TLC or LC-MS. If no progress is observed after a reasonable time, gradually increase the temperature. A modest increase to 40-60 °C can often initiate the reaction without promoting significant side products.

  • Cause D: Poor Reagent Stoichiometry.

    • The Chemistry: Using an insufficient amount of the derivatizing agent will naturally lead to incomplete conversion.

    • The Solution: While a 1:1 stoichiometry is theoretically sufficient, it is common practice to use a slight excess (1.1-1.5 equivalents) of the derivatizing agent to drive the reaction to completion.

Q2: I'm getting a mixture of products, including N-derivatized, O-derivatized, and N,O-di-derivatized compounds. How can I improve selectivity?

A2: Achieving chemo-selectivity is the central challenge. The strategy depends on which site you want to target.

  • Strategy A: Selective N-Derivatization (Most Common).

    • The Principle: The secondary amine is intrinsically more nucleophilic than the phenol. You can exploit this by using mild conditions that are insufficient to activate the hydroxyl group.

    • The Method:

      • Temperature Control: Perform the reaction at a low temperature (start at 0 °C). This favors the kinetically preferred product, which is typically the N-acylated or N-alkylated derivative.

      • Base Selection: Use a non-nucleophilic organic base like TEA or DIPEA. These are strong enough to scavenge acid but generally not strong enough to deprotonate the phenol significantly.[5]

      • Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the derivatizing agent. Adding a large excess increases the likelihood of the less reactive hydroxyl group also reacting.

  • Strategy B: Selective O-Derivatization.

    • The Principle: To target the hydroxyl group, you must first deprotonate it to form the more nucleophilic phenoxide. This requires protecting the more reactive nitrogen atom first.

    • The Method (Two-Step):

      • Protection: Protect the piperazine nitrogen first. A tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions needed for O-derivatization and can be removed later under acidic conditions.[8]

      • O-Derivatization: With the nitrogen protected, you can now confidently derivatize the hydroxyl group. Use a strong base like NaH or K₂CO₃ to generate the phenoxide, then add your alkylating or acylating agent.[4]

      • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Strategy C: N,O-Di-Derivatization.

    • The Principle: If the goal is to derivatize both sites, you must use conditions that ensure both functional groups react.

    • The Method: Use at least two equivalents of the derivatizing agent and a base strong enough to deprotonate the phenol (e.g., K₂CO₃, NaH). Often, elevated temperatures are required to drive the reaction to completion.

Q3: My product seems to be degrading during workup or purification. What should I do?

A3: Product instability can lead to significant yield loss after the reaction is complete.

  • Cause A: pH Sensitivity.

    • The Chemistry: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Ester linkages (from O-acylation) are even more prone to hydrolysis.

    • The Solution: During aqueous workup, use milder reagents. Instead of strong acids/bases, use saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize the reaction. Avoid prolonged exposure to extreme pH.

  • Cause B: Thermal Instability.

    • The Chemistry: Some complex derivatives may not be stable to high temperatures.

    • The Solution: When concentrating the product solution, use a rotary evaporator at a moderate temperature (e.g., < 40 °C). If purification by flash chromatography is required, avoid long run times and consider using a mobile phase that allows for quick elution of the product.

Section 3: Data Presentation & Protocols

Table 1: Guide to Selecting Reagents and Conditions
ParameterN-Selective DerivatizationO-Selective Derivatization (via N-Protection)N,O-Di-Derivatization
Derivatizing Agent Acyl Chloride, Anhydride, Alkyl HalideAlkyl Halide, Acyl ChlorideAcyl Chloride, Alkyl Halide
Equivalents of Agent 1.0 - 1.2 eq.1.1 - 1.5 eq.> 2.2 eq.
Base TEA, DIPEA (non-nucleophilic)NaH, K₂CO₃, Cs₂CO₃ (strong)NaH, K₂CO₃ (strong)
Solvent DCM, THF, ACNDMF, THFDMF, THF
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °CRoom Temperature to 80 °C
Key Strategy Kinetic control, exploit higher nucleophilicity of N-HThermodynamic control, protect N-H firstBrute force, use excess reagent and strong base
Experimental Protocol: Selective N-Acetylation of p-Hydroxybenzylpiperazine

This protocol provides a robust starting point for selectively acylating the piperazine nitrogen.

Materials:

  • p-Hydroxybenzylpiperazine

  • Acetyl Chloride (freshly opened or distilled)

  • Triethylamine (TEA) (distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-Hydroxybenzylpiperazine (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add TEA (1.2 equiv.) to the stirred solution.

  • Acylation: Add acetyl chloride (1.1 equiv.) dropwise over 5-10 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).[5]

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetylated product.

Section 4: Visualization of Workflows

Diagram 1: Chemo-selectivity Pathways

This diagram illustrates the potential products from the derivatization of p-Hydroxybenzylpiperazine, highlighting the challenge of controlling selectivity.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products p_HBP p-Hydroxybenzylpiperazine reagent Derivatizing Agent (R-X) + Base N_Product N-Derivatized Product (Kinetic Product) reagent->N_Product Path A (N-Selective) O_Product O-Derivatized Product reagent->O_Product Path B (O-Selective) Di_Product N,O-Di-Derivatized Product reagent->Di_Product Path C (Non-Selective)

Caption: Reaction pathways for p-Hydroxybenzylpiperazine derivatization.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical sequence of steps to diagnose and solve low-yield reactions.

G start Problem: Low or No Yield q1 Is the Reaction Monitored (TLC/LCMS)? start->q1 q2 Are Reagents Fresh & Anhydrous? q1->q2 Yes a1 Action: Implement Reaction Monitoring q1->a1 No q3 Is a Suitable Base Present (≥1 eq)? q2->q3 Yes a2 Action: Use Fresh/ Purified Reagents q2->a2 No q4 Is Temperature Optimized? q3->q4 Yes a3 Action: Add/Change Base (e.g., TEA, DIPEA) q3->a3 No a4 Action: Gradually Increase Temperature q4->a4 No end_node Yield Improved q4->end_node Yes a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Jain, R., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Accessed January 30, 2026.
  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Accessed January 30, 2026.
  • ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Accessed January 30, 2026.
  • Ambeed.com. (n.d.). Reactions of Piperazines. Accessed January 30, 2026.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Accessed January 30, 2026.
  • Chemistry LibreTexts. (2023, August 29).
  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Accessed January 30, 2026.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Accessed January 30, 2026.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Accessed January 30, 2026.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. Accessed January 30, 2026.
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Accessed January 30, 2026.
  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Accessed January 30, 2026.
  • Unspecified Source. (2020, March 9).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions. Accessed January 30, 2026.
  • NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Accessed January 30, 2026.
  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Accessed January 30, 2026.
  • UNODC Synthetic Drug Strategy. (n.d.).
  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Accessed January 30, 2026.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Accessed January 30, 2026.
  • PubMed Central. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Accessed January 30, 2026.
  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed January 30, 2026.
  • ResearchGate. (n.d.). Antioxidant Activity of Piperazine Compounds: A Brief Review. Accessed January 30, 2026.
  • Benchchem. (n.d.). optimizing reaction conditions for N-acylation of p-toluidine. Accessed January 30, 2026.
  • MDPI. (2021, October 8).
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Accessed January 30, 2026.
  • SynArchive. (n.d.). Protecting Groups List. Accessed January 30, 2026.
  • Unspecified Source. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Accessed January 30, 2026.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Accessed January 30, 2026.
  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Accessed January 30, 2026.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Accessed January 30, 2026.
  • Unspecified Source. (n.d.). Protecting Groups. Accessed January 30, 2026.

Sources

Optimization

Technical Support Center: Purification of p-Hydroxybenzylpiperazine

Welcome to the technical support center for the purification of p-hydroxybenzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of p-hydroxybenzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this molecule. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity p-hydroxybenzylpiperazine for your research and development needs.

Introduction to the Challenges

p-Hydroxybenzylpiperazine, also known as 4-((piperazin-1-yl)methyl)phenol, possesses both a weakly acidic phenolic hydroxyl group and two basic amine functionalities within the piperazine ring. This amphoteric nature, combined with its potential for side reactions during synthesis, presents unique purification challenges. Key issues often encountered include the removal of starting materials, catalysts, and particularly the N,N'-bis(p-hydroxybenzyl)piperazine impurity, as well as managing the compound's solubility and stability.

This guide provides a structured approach to overcoming these challenges through detailed troubleshooting guides, frequently asked questions, and validated experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of p-hydroxybenzylpiperazine in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: Low Purity After Initial Isolation

Q: My initial crude product of p-hydroxybenzylpiperazine shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I remove them?

A: The most common impurities in the synthesis of p-hydroxybenzylpiperazine via reductive amination of p-hydroxybenzaldehyde and piperazine are unreacted starting materials, the over-alkylation product N,N'-bis(p-hydroxybenzyl)piperazine, and by-products from the reducing agent.[1][2]

  • Unreacted p-hydroxybenzaldehyde: This can be removed by a carefully controlled acid-base extraction. The aldehyde is neutral, while your product is basic.

  • Unreacted Piperazine: Being a water-soluble base, it can be removed with aqueous washes.

  • N,N'-bis(p-hydroxybenzyl)piperazine: This is often the most challenging impurity to remove due to its similar structure and properties to the desired product.

  • Reducing Agent By-products: These can often be removed by aqueous washes or specific quenching procedures.

Solution Workflow:

  • Acid-Base Extraction: This is the most powerful initial purification step for separating acidic, basic, and neutral components.[3][4][5]

  • Recrystallization: This technique is effective for removing impurities with different solubility profiles.

  • Column Chromatography: For achieving the highest purity, especially for removing the N,N'-bis product, column chromatography is recommended.[6]

Problem 2: Difficulty in Removing the N,N'-bis(p-hydroxybenzyl)piperazine Impurity

Q: I am struggling to separate the mono- and di-substituted piperazine products. They co-elute in my chromatography and co-crystallize. What is the best approach to separate them?

A: The similar polarity and structure of p-hydroxybenzylpiperazine and N,N'-bis(p-hydroxybenzyl)piperazine make their separation challenging.

Solutions:

  • Optimize Column Chromatography:

    • Stationary Phase: Use a high-quality silica gel with a smaller particle size for better resolution.

    • Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce tailing of the amine spots on the silica gel.

  • Preparative HPLC: For obtaining highly pure material for critical applications, preparative reverse-phase HPLC can be employed. A common mobile phase would be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.[8][9]

Problem 3: Product Oiling Out During Recrystallization

Q: I am attempting to recrystallize my p-hydroxybenzylpiperazine, but it separates as an oil instead of forming crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common with compounds containing multiple hydrogen bonding groups like phenols and amines.[10]

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[11] For phenolic amines, solvent systems like ethanol/water, isopropanol/water, or toluene are often good starting points.[12]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a good solvent (e.g., ethanol or methanol) at an elevated temperature. Then, slowly add a hot anti-solvent (a solvent in which your compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Slow Cooling: Rapid cooling encourages oiling out. Allow the hot solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for p-hydroxybenzylpiperazine to prevent degradation?

A1: Phenolic compounds can be susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. The amine groups can also be reactive. Therefore, it is recommended to store p-hydroxybenzylpiperazine as a solid in a well-sealed container, protected from light (amber vial) and moisture, at a cool temperature (refrigerated if possible). Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Q2: How can I effectively use acid-base extraction for purification?

A2: Acid-base extraction is a powerful technique for purifying p-hydroxybenzylpiperazine due to its amphoteric nature.[4][5]

  • Step 1: Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Step 2: Removal of Acidic Impurities: Wash the organic layer with a weak base, such as a saturated sodium bicarbonate solution. This will remove any acidic impurities by converting them to their water-soluble salts.

  • Step 3: Extraction of the Product: Extract the organic layer with a dilute aqueous acid, such as 1M HCl. The basic amine groups of your product will be protonated, forming a water-soluble salt that will move into the aqueous layer. Neutral impurities, including the N,N'-bis product to some extent, will remain in the organic layer.

  • Step 4: Isolation of the Product: Separate the aqueous layer and basify it with a strong base, such as 10M NaOH, until the pH is basic (e.g., pH 10-12). Your product will precipitate out of the solution as the free base.

  • Step 5: Final Extraction and Drying: Extract the precipitated product back into an organic solvent, wash with brine to remove excess water, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified product.

Q3: What analytical techniques are recommended for assessing the purity of p-hydroxybenzylpiperazine?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the number of components in a mixture. A mobile phase of dichloromethane/methanol (e.g., 9:1 v/v) with a small amount of triethylamine is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or TFA is commonly used for analyzing benzylamines.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol provides a step-by-step method for the purification of crude p-hydroxybenzylpiperazine.

Materials:

  • Crude p-hydroxybenzylpiperazine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude p-hydroxybenzylpiperazine in DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the DCM layer with saturated NaHCO₃ solution to remove acidic impurities. Discard the aqueous layer.

  • Extract the DCM layer with 1 M HCl. The product will move to the aqueous layer. Collect the aqueous layer. Repeat the extraction on the DCM layer to ensure complete recovery.

  • Combine the acidic aqueous extracts.

  • While stirring, slowly add 10 M NaOH to the aqueous solution until the pH is >10. The product should precipitate.

  • Extract the product from the basic aqueous solution with fresh DCM. Collect the organic layer. Repeat the extraction.

  • Combine the DCM extracts and wash with brine.

  • Dry the DCM layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified p-hydroxybenzylpiperazine.

Protocol 2: Purification by Column Chromatography

This protocol is designed for high-purity isolation, particularly for separating the mono- and di-substituted products.

Materials:

  • Crude p-hydroxybenzylpiperazine (pre-purified by acid-base extraction is recommended)

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM) and pour it into the column. Allow the silica to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial mobile phase or DCM. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Start with a mobile phase of 100% DCM.

    • Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.

    • Add 0.5% TEA to the mobile phase throughout the elution to prevent streaking of the amine product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationIsopropanol/WaterGood balance of polarity for dissolving the compound when hot and allowing it to crystallize upon cooling.
Ethanol/HexaneA good solvent/anti-solvent pair for inducing crystallization.
Column ChromatographyDichloromethane/Methanol with 0.5% TriethylamineA versatile mobile phase for separating compounds of moderate polarity on silica gel. The TEA minimizes tailing.
Acid-Base ExtractionDichloromethane and WaterImmiscible solvents that allow for efficient separation of aqueous and organic phases.

Table 2: Physicochemical Properties (Predicted and Analogous Data)

PropertyValueSignificance for Purification
Molecular Weight192.26 g/mol Relevant for MS analysis.[13]
pKa (Piperazine, first protonation)~9.8Indicates that a moderately strong acid is needed for protonation and extraction into the aqueous phase.[7]
pKa (Piperazine, second protonation)~5.7A lower pH is required for the second protonation.[7]
pKa (Phenolic -OH)~10The phenol is weakly acidic and requires a strong base for deprotonation.

Visualizations

Diagram 1: Acid-Base Extraction Workflow

G crude Crude Product in DCM wash_bicarb Wash with NaHCO3 (aq) crude->wash_bicarb acidic_impurities Acidic Impurities (in aqueous phase) wash_bicarb->acidic_impurities Discard extract_hcl Extract with 1M HCl (aq) wash_bicarb->extract_hcl neutral_impurities Neutral Impurities (in DCM) extract_hcl->neutral_impurities Discard product_hcl Product as HCl salt (in aqueous phase) extract_hcl->product_hcl basify Add 10M NaOH (aq) product_hcl->basify product_precipitate Product Precipitates basify->product_precipitate extract_dcm Extract with DCM product_precipitate->extract_dcm pure_product Purified Product in DCM extract_dcm->pure_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Troubleshooting Recrystallization

Caption: Decision tree for troubleshooting oiling out during recrystallization.

References

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
  • Reductive amination route for selective N-monosubstitution. Piperazine... (n.d.).
  • Process for the preparation of p-hydroxybenzyl nitriles or p-hydroxybenzyl amines. (1983).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Purification of piperazine. (1959).
  • Method of recovering amines and phenols from their aqueous solutions. (1934).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • N,N'-Bis(hydroxyethoxyethyl)piperazine | CAS No: 14258-43-6. (n.d.). Cleanchem.
  • Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.).
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.).
  • Acid–base extraction. (n.d.). Wikipedia.
  • m-Hydroxybenzylpiperazine | C11H16N2O | CID 23023151. (n.d.). PubChem. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024). Reddit.
  • Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. (n.d.).
  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (1998).
  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [Link]

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]

  • Phenol Recovery from Aromatic Solvents by Formation of Eutectic Liquids with Trialkyl-2,3-dihydroxypropylammonium Chloride Salts. (n.d.). MDPI.
  • N,N?-Bis(hydroxyethoxyethyl)piperazine. (n.d.). SRIRAMCHEM.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). Benchchem.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences.
  • (IUCr) 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.).
  • Method for preparing piperazines. (1997).
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI.
  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (n.d.). MDPI.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). NIH.
  • Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. (n.d.). MDPI.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. (n.d.).

Sources

Troubleshooting

Minimizing side-product formation in p-Hydroxybenzylpiperazine reactions

Ticket ID: CHEM-SUP-8829 Subject: Minimizing Side-Product Formation in N-Alkylation of Piperazine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 Subject: Minimizing Side-Product Formation in N-Alkylation of Piperazine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(4-hydroxybenzyl)piperazine presents a classic chemoselectivity challenge. The molecule contains three nucleophilic sites: two amine nitrogens on the piperazine ring and one phenolic oxygen.

Users typically encounter two primary failure modes:

  • Bis-alkylation: Formation of 1,4-bis(4-hydroxybenzyl)piperazine (the "dimer").

  • O-alkylation: Formation of ether linkages at the phenolic position (if using alkyl halides).

This guide provides a mechanistic breakdown and validated protocols to maximize the yield of the mono-N-alkylated target.

Module 1: The Bis-Alkylation Challenge

The Problem: Competitive Nucleophilicity

In a standard nucleophilic substitution or reductive amination, the statistical probability of the electrophile reacting with the starting material (piperazine) versus the product (mono-substituted piperazine) dictates the impurity profile.

  • Kinetic Trap: Once the piperazine is mono-alkylated, the remaining secondary amine often becomes more nucleophilic than the starting material due to the electron-donating inductive effect of the benzyl group. This accelerates the second reaction, leading to the bis-impurity.

Strategic Solutions
Strategy A: The "Brute Force" Stoichiometry (Direct & Cost-Effective)

If using unprotected piperazine, you must shift the equilibrium by overwhelming the electrophile with nucleophile.

  • Protocol: Use 5 to 10 equivalents of piperazine relative to the electrophile (4-hydroxybenzaldehyde or 4-hydroxybenzyl chloride).

  • Mechanism: This statistically ensures that the electrophile is far more likely to encounter a virgin piperazine molecule than a mono-alkylated product.

  • Downside: Requires efficient downstream removal of excess piperazine.[1]

Strategy B: The "Protecting Group" Route (High Purity)

If the "dimer" impurity is difficult to separate by crystallization or distillation, use N-Boc-piperazine .

  • Step 1: React N-Boc-piperazine with the electrophile.

  • Step 2: Deprotect using TFA or HCl/Dioxane.

  • Result: Bis-alkylation is chemically impossible.

Module 2: Chemoselectivity (N- vs. O-Alkylation)

The Issue: Phenolic Interference

When using 4-hydroxybenzyl chloride (benzyl halide route) under basic conditions (e.g., K₂CO₃), the phenol is deprotonated to a phenoxide (


). Phenoxides are aggressive nucleophiles and will compete with the amine, leading to O-alkylation ethers.
The Solution: Reductive Amination

Switching to Reductive Amination completely bypasses O-alkylation.

  • Mechanism: The reaction proceeds via an iminium ion intermediate.[2] Phenols cannot form iminium ions; only amines can. Therefore, the reaction is 100% chemoselective for nitrogen.

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) .[1][3] Unlike NaCNBH₃, it is non-toxic. Unlike NaBH₄, it is mild enough not to reduce the aldehyde before the imine forms.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic bifurcation where the reaction succeeds or fails.

ReactionPathway Start Start: Piperazine + Electrophile Intermediate Intermediate: Iminium Ion Start->Intermediate Imine Formation Target Target: Mono-Alkylated Product Intermediate->Target Reduction (STAB) Target->Start High Dilution Prevents This SideProduct Side Product: Bis-Alkylated Dimer Target->SideProduct Excess Electrophile (Over-reaction)

Figure 1: Kinetic pathway showing the critical bifurcation point where the target molecule can react further to form the unwanted bis-alkylated impurity.

Module 4: Validated Experimental Protocol

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][3] Target: 1-(4-Hydroxybenzyl)piperazine.

Reagents
ReagentEquivalentsRole
Piperazine 5.0 - 10.0 eqNucleophile (Excess prevents bis-alkylation)
4-Hydroxybenzaldehyde 1.0 eqElectrophile
NaBH(OAc)₃ (STAB) 1.4 - 1.5 eqSelective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst (Promotes imine formation)
DCE or THF Solvent1,2-Dichloroethane is standard; THF is greener
Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Dissolve Piperazine (5.0 eq) in DCE (0.1 M concentration relative to aldehyde).

    • Add Acetic Acid (1.0 eq) and stir for 10 minutes to buffer the solution.

    • Add 4-Hydroxybenzaldehyde (1.0 eq).

    • Tip: Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen. This allows the imine/iminium equilibrium to establish before reduction.

  • Reduction:

    • Add NaBH(OAc)₃ (1.4 eq) in one portion.

    • Stir at RT for 12–16 hours.

    • Monitoring: Check TLC or LCMS. The aldehyde peak should disappear.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc (3x).

    • Crucial Step: The excess piperazine is highly water-soluble. Wash the organic layer thoroughly with water (3x) and Brine (1x). This effectively removes the 4-9 equivalents of unreacted piperazine.

  • Purification:

    • Dry organic layer over Na₂SO₄ and concentrate.

    • If high purity is required, recrystallize from Ethanol/Ether or perform flash chromatography (DCM:MeOH:NH₄OH gradient).

Module 5: Troubleshooting & FAQs

Q1: My LCMS shows a mass corresponding to [M + Target]. What happened?

A: This is the bis-alkylated dimer.

  • Cause: You likely used a 1:1 stoichiometry. As the reaction progressed, the mono-product competed for the remaining aldehyde.

  • Fix: Increase piperazine equivalents to >5.0 or switch to the N-Boc-piperazine route.

Q2: I am using 4-hydroxybenzyl chloride and getting a mixture of products.

A: You are likely seeing O-alkylation (ether formation) alongside N-alkylation.

  • Cause: The base used to scavenge HCl (e.g., TEA or Carbonate) is deprotonating the phenol.

  • Fix: Switch to the Reductive Amination protocol described above. It is chemoselective for nitrogen.

Q3: How do I get rid of the excess piperazine?

A: Piperazine is very polar and water-soluble.

  • Technique: After the reaction, perform an acid-base extraction.[4][5]

    • Extract the reaction mixture with dilute HCl (product and piperazine go into water).

    • Wash the aqueous layer with ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 with NaOH.

    • Extract with DCM.[1]

    • Note: Piperazine distributes into the aqueous phase more than the benzylated product, but multiple water washes of the final organic layer are usually sufficient.

Module 6: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Target + Excess Piperazine + Boron Salts) Quench Quench with sat. NaHCO3 Crude->Quench Extract Extract with DCM Quench->Extract Aqueous Aqueous Layer (Boron salts, Some Piperazine) Extract->Aqueous Organic Organic Layer (Target + Excess Piperazine) Extract->Organic Wash Wash Organic with Water (3x) Organic->Wash WashAq Aqueous Washings (Removes Excess Piperazine) Wash->WashAq FinalOrg Final Organic Layer (Target > 95% Pure) Wash->FinalOrg

Figure 2: Downstream processing workflow to separate the target molecule from the excess piperazine required to drive the reaction.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gao, F., et al. (2003).[4] "Synthesis of piperazine-based derivatives." Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.[4]

  • Organic Chemistry Portal. (n.d.). "Reductive Amination: Synthesis of Amines."

Sources

Optimization

Technical Support Center: p-Hydroxybenzylpiperazine (p-HBP) Stability &amp; Storage

Executive Summary: The Dual-Threat Molecule p-Hydroxybenzylpiperazine (p-HBP) presents a unique challenge in chemical storage because it combines two highly reactive pharmacophores: a phenolic moiety and a secondary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Threat Molecule

p-Hydroxybenzylpiperazine (p-HBP) presents a unique challenge in chemical storage because it combines two highly reactive pharmacophores: a phenolic moiety and a secondary amine (piperazine) .

Most researchers treat it as a generic organic solid, leading to degradation within weeks. To ensure integrity, you must manage two distinct degradation vectors:

  • Oxidative Quinone Formation: The phenolic group is electron-rich and prone to auto-oxidation, turning the white powder pink or brown.

  • Carbamylation: The secondary amine in the piperazine ring is a potent nucleophile that reacts with atmospheric CO

    
     to form carbamates, often mistaken for impurities in HPLC.
    

This guide provides the protocols required to arrest these pathways.

Troubleshooting Guide: Diagnosing "Red Flag" Issues

Use this table to diagnose the physical changes observed in your sample.

ObservationDiagnosisRoot CauseRemediation
Color Change: Pink/Red Early-stage OxidationFormation of quinone methides or semi-quinone radicals due to O

exposure.
Critical: Purge with Argon immediately. Recrystallize if purity <95%.
Color Change: Brown/Black Advanced PolymerizationIrreversible polymerization of oxidized phenolic intermediates.Discard. The compound is likely compromised beyond salvage.
"Ghost Peaks" in HPLC Transient CarbamateReaction of piperazine nitrogen with dissolved CO

in the solvent or air.
Acidify HPLC mobile phase (pH < 3) to decarboxylate the impurity back to parent.
Caking / Clumping Hygroscopic FailureMoisture ingress leading to hydrate formation or hydrolysis.Dry under high vacuum (0.1 mbar) over P

O

for 24 hours.

The Degradation Mechanism (Visualized)

Understanding why the molecule degrades is the first step to preventing it. The diagram below illustrates the two primary pathways: Oxidative Dehydrogenation (Color change) and Carbamylation (Purity loss).

degradation_pathways HBP p-Hydroxybenzylpiperazine (White Powder) Ox_Inter Phenoxy Radical Intermediate HBP->Ox_Inter  O2 / Light   Carbamate Piperazine Carbamate (Unstable Adduct) HBP->Carbamate  + CO2 (Air)   Quinone Quinone Methide (Pink/Red Species) Ox_Inter->Quinone -H• Polymer Polymerized Aggregates (Brown/Black) Quinone->Polymer  Polymerization   Carbamate->HBP  Heat / Acid  

Figure 1: The dual degradation pathways of p-HBP. The red path represents irreversible oxidation; the green path represents reversible CO2 absorption.

Storage Protocols: The "Thaw-Equilibrate" System

The most common failure mode is not the storage temperature itself, but the handling during transition . Cold glass surfaces attract condensation immediately upon exposure to humid room air. This moisture catalyzes both oxidation and caking.

Protocol A: Long-Term Storage (Archive)
  • Form: Store as the Dihydrochloride Salt (2HCl) if possible. The protonated amine cannot react with CO

    
    , and the salt lattice is more resistant to oxidation than the free base.
    
  • Temperature: -20°C is standard. -80°C is preferred for the free base.

  • Atmosphere: Argon overlay is mandatory. Nitrogen is acceptable if strictly dry (Grade 5.0).

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

Protocol B: The "Thaw-Equilibrate" Workflow (Daily Use)

Follow this decision tree every time you remove the sample from the freezer.

thaw_protocol Start Remove Vial from -20°C Check Is the vial visibly cold/frosted? Start->Check Wait WAIT: Place in Desiccator (30-60 mins) Check->Wait Yes Open Open Vial Check->Open No (Room Temp) Wait->Check Check Temp Sample Weigh Sample Quickly (Minimize Air Exposure) Open->Sample Purge Backfill Headspace with Argon Sample->Purge Reseal Reseal & Return to -20°C Purge->Reseal

Figure 2: The "Thaw-Equilibrate" workflow to prevent condensation-induced degradation.

Frequently Asked Questions (FAQ)

Q: I see two peaks in my LC-MS, one at M+1 and one at M+45. Is my compound impure? A: Likely not. The M+45 peak corresponds to the carbamate adduct (+CO


 +H). This is an artifact of using non-acidic solvents or allowing the sample to sit in an open vial.
  • Fix: Re-run the sample using a mobile phase with 0.1% Formic Acid. The acid will decarboxylate the amine, and the M+45 peak should disappear, confirming it was just CO

    
     absorption [4].
    

Q: Can I store p-HBP in solution? A: Never store the free base in solution for more than 24 hours, even at 4°C. Dissolved oxygen reacts rapidly with the phenol.

  • Exception: If you must store it as a stock solution, dissolve it in degassed DMSO, purge with Argon, and store at -80°C.

Q: Why is the melting point lower than the Certificate of Analysis (CoA)? A: This indicates moisture absorption or partial carbamylation. Piperazine derivatives are notoriously hygroscopic.

  • Fix: Dry the sample in a vacuum oven at 40°C for 4 hours. If the melting point does not recover, the sample has chemically degraded (oxidized) and should be recrystallized.

References

  • International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3]Link

  • Rocchigiani, G., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood.[4][5] Journal of Analytical Toxicology. (Demonstrates piperazine instability at room temperature). Link

  • Danilov, V. I., et al. (2025). Reactions of CO2 with Aqueous Piperazine Solutions: Formation of Carbamates. ResearchGate.[6] (Mechanistic insight into amine-CO2 interaction). Link

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism.[7] Biochemistry.[6] (Foundational chemistry on the auto-oxidation of nitrogenous/phenolic systems). Link

  • Galmarini, M. V., et al. (2013). Stability of Phenolic Compounds during Storage.[4][8] Food and Bioprocess Technology.[6] (Data on phenolic degradation kinetics). Link

Sources

Troubleshooting

Dealing with poor cell permeability of p-Hydroxybenzylpiperazine

Technical Support Center: Permeability Optimization for p-Hydroxybenzylpiperazine Welcome to the Advanced Application Support Hub. Subject: Overcoming Cell Permeability Barriers for p-Hydroxybenzylpiperazine Scaffolds Ti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Permeability Optimization for p-Hydroxybenzylpiperazine

Welcome to the Advanced Application Support Hub. Subject: Overcoming Cell Permeability Barriers for p-Hydroxybenzylpiperazine Scaffolds Ticket ID: #PERM-OH-PIP-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Zwitterion" Trap

You are likely encountering poor permeability because p-Hydroxybenzylpiperazine exists in a "physicochemical trap" at physiological pH (7.4).

  • The Piperazine Ring (Basic): The secondary amine has a pKa

    
     8.5–9.5. At pH 7.4, it is predominantly protonated (cationic).
    
  • The Phenol Group (Acidic/Polar): The hydroxyl group (pKa

    
     10) adds significant Polar Surface Area (PSA) and hydrogen bond donor capability.
    

The Result: The molecule is highly soluble in water but carries a positive charge and high polarity, preventing it from passively diffusing through the lipophilic core of the cell membrane.

Module 1: Diagnostic & Mechanistic Insight[1]

Q: Why is my compound failing passive diffusion assays (PAMPA/Caco-2)?

A: It is an ionization issue. Unlike neutral lipophilic drugs, your molecule is likely


 ionized (cationic) at pH 7.4. Charged species permeate lipid bilayers 1,000–10,000x slower than their neutral counterparts. Additionally, the phenolic hydroxyl acts as a "water anchor," forming hydrogen bonds with the aqueous solvent that must be broken (energy penalty) to enter the membrane.

Visualizing the Barrier:

PermeabilityBarrier cluster_aqueous Extracellular Fluid (pH 7.4) cluster_membrane Lipid Bilayer (Hydrophobic) Neutral Neutral Species (Low Abundance) Cation Cationic Species (>90% Abundance) Protonated Amine Neutral->Cation Equilibrium (Fast) Diffusion Passive Diffusion Neutral->Diffusion Permeates Repulsion Charge Repulsion Cation->Repulsion Blocked Intracellular Intracellular Target Diffusion->Intracellular Successful Uptake

Figure 1: At pH 7.4, the equilibrium favors the cationic species, which is electrostatically repelled by the lipid bilayer core.

Module 2: Chemical Modification Strategies (Prodrugs)

Q: How can I chemically modify the structure to improve uptake without losing activity?

A: You need a Prodrug Strategy .[1][2] Direct modification of the piperazine nitrogen often kills biological activity. Instead, use the phenolic hydroxyl as a "handle" to mask polarity and increase lipophilicity.[1]

Strategy Table: Prodrug Options for Phenolic Amines

StrategyChemical ModificationMechanism of ActionProsCons
Esterification Convert Phenol

Ester (e.g., Acetate, Benzoate)
Masks polar -OH; increases LogP. Hydrolyzed by intracellular esterases.Simple synthesis; rapid enzymatic cleavage.May not mask the cationic charge of the amine.
Carbamates Phenol

Carbamate
Increases stability compared to esters.Tunable hydrolysis rates; good chemical stability.Can be too stable; requires specific enzymes for cleavage.
Lipophilic Salts Form salt with fatty acid (e.g., Oleate, Stearate)Ion-pairing with the amine.No covalent change; improves lipophilicity of the complex.Dissociates in bulk media; formulation dependent.
Cyclization "Trimethyl Lock" systemsMasks amine and phenol simultaneously.Complete charge masking.Complex synthesis; high molecular weight addition.

Recommendation: Start with a Phenolic Ester .[3] Acetylation of the phenol is the lowest-hanging fruit. It removes the H-bond donor status of the phenol and increases LogP by


 0.5–1.0 units.

Module 3: Assay Troubleshooting (Caco-2 & PAMPA)

Q: My Caco-2 recovery is low (<60%). Is the compound sticking to the plate?

A: Yes, likely due to Non-Specific Binding (NSB) . Basic lipophilic compounds (cationic amphiphiles) bind avidly to plastic surfaces and lysosomal membranes within Caco-2 cells.

Troubleshooting Protocol:

  • Switch to Glass: Perform equilibrium dialysis or shake-flask solubility in glass vials to confirm plastic binding.

  • Add BSA: Add 0.5% - 1.0% Bovine Serum Albumin (BSA) to the receiver compartment. This acts as a "sink" to pull the drug through and prevents it from sticking to the receiver plate walls.

  • Check Mass Balance: Calculate Recovery

    
    . If 
    
    
    
    , you have trapping or binding.
Q: I see high permeability in the B A direction but low A B. What does this mean?

A: This is the hallmark of Efflux Transporter Activity . Piperazine derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1) . The transporter pumps the drug out of the cell back into the apical (gut) side.

Validation Experiment: Run the Caco-2 assay with and without a P-gp inhibitor.

  • Inhibitor: Verapamil (

    
    ) or Zosuquidar (
    
    
    
    ).
  • Result: If the A

    
     B permeability increases significantly with Verapamil, your problem is efflux, not just passive permeability.
    

Decision Logic for Troubleshooting:

TroubleshootingFlow Start Low Permeability Result (Papp < 10^-6 cm/s) CheckRecovery Check Mass Balance (Recovery > 80%?) Start->CheckRecovery LowRecovery Low Recovery: Plastic Binding or Intracellular Trapping CheckRecovery->LowRecovery No HighRecovery Check Efflux Ratio (B->A / A->B) CheckRecovery->HighRecovery Yes Action1 Action: Add BSA to Receiver or Use Glass Coated Plates LowRecovery->Action1 EffluxHigh Ratio > 2.0: P-gp Substrate HighRecovery->EffluxHigh Yes EffluxLow Ratio < 2.0: Physicochemical Issue HighRecovery->EffluxLow No Action2 Action: Co-administer P-gp Inhibitor or Design out Basic N EffluxHigh->Action2 Action3 Action: Prodrug Strategy (Mask Phenol) EffluxLow->Action3

Figure 2: Step-by-step diagnostic workflow to isolate the cause of poor permeability data.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I just increase the DMSO concentration to help it dissolve and permeate? A: Be careful. While DMSO helps solubility, Caco-2 monolayers are sensitive to organic solvents. Exceeding 1% DMSO can disrupt the tight junctions, leading to "leaky" monolayers and false-positive permeability data. Always monitor the TEER (Transepithelial Electrical Resistance) values; if they drop significantly after adding your compound, your solvent is toxic.

Q: Does the "Para" position of the hydroxyl group matter? A: Yes. A para-hydroxyl is fully exposed to the solvent. An ortho-hydroxyl (next to the benzyl attachment) might form an intramolecular hydrogen bond, which can "hide" the polarity and slightly improve permeability. If you have structural freedom, test the ortho isomer.

Q: Is there a specific pH I should use for the donor compartment? A: Standard is pH 6.5 (Apical) / pH 7.4 (Basolateral) to mimic the small intestine transition. However, for basic piperazines, the pH gradient might drive the drug into the lower pH compartment (Ion Trapping). Ensure you calculate


 based on the concentration gradient, not just total amount.

References

  • Prodrug Strategies for Phenols: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Caco-2 Assay Variability & Protocols: Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Link

  • Piperazine Permeability & P-gp: Min, H., et al. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability. ACS Biomaterials Science & Engineering. Link

  • Physicochemical Properties of Drugs: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Optimization

Improving the efficiency of p-Hydroxybenzylpiperazine extraction from biological samples

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Extraction Protocols for p-Hydroxybenzylpiperazine (p-HBP) in Biological Matrices Welcome to the Bioanalytical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Extraction Protocols for p-Hydroxybenzylpiperazine (p-HBP) in Biological Matrices

Welcome to the Bioanalytical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because p-Hydroxybenzylpiperazine (p-HBP) is behaving inconsistently in your assays.

This molecule presents a classic "bioanalytical trap": it is amphoteric . It contains a basic piperazine ring (pKa ~5.3 and ~9.7) and an acidic phenolic group (pKa ~10). This dual nature means it can exist as a cation, a zwitterion, or an anion depending on the pH, making standard extraction protocols fail if not precisely tuned.

Below are the solutions to the most frequent issues reported by your peers, structured as troubleshooting tickets.

Module 1: Method Selection & Low Recovery

Ticket #401: "I am using Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but my recovery is low (<40%) and highly variable. Why?"

Diagnosis: You are fighting the pKa. For LLE to work, the analyte must be neutral.

  • The Trap: To neutralize the piperazine amine, you must raise the pH above 10. However, at pH > 10, the phenolic group deprotonates, becoming negatively charged (phenolate).

  • The Result: The molecule is never fully neutral. It is either positively charged (low pH) or negatively charged (high pH), causing it to stay in the aqueous water phase rather than partitioning into the organic solvent.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX) SPE . If you must use LLE, you are limited to a very narrow pH window (pH 9.0–9.5) where the molecule is least charged, but recovery will essentially remain compromised.

Decision Matrix: Choosing the Right Method

ExtractionDecision Start Start: Sample Type Conc Is Sensitivity Critical? (< 1 ng/mL) Start->Conc Matrix Matrix Complexity Conc->Matrix Yes (Trace Level) PPT Protein Precipitation (PPT) Fast, but high matrix effect Conc->PPT No (High Conc) LLE LLE (pH 9.2) Difficult, Variable Recovery Matrix->LLE Simple (Urine/Saliva) SPE Mixed-Mode SPE (MCX) Gold Standard for p-HBP Matrix->SPE Complex (Plasma/Tissue)

Figure 1: Decision tree for selecting the extraction methodology based on sensitivity needs and matrix complexity.

Module 2: Solid Phase Extraction (SPE) Optimization

Ticket #402: "I switched to C18 SPE, but the sample still breaks through during the wash step. How do I fix this?"

Diagnosis: Standard C18 (reversed-phase) relies on hydrophobicity. p-HBP is moderately polar. If you wash with methanol to remove dirty matrix components, you wash away the p-HBP too.

The Solution: Mixed-Mode Cation Exchange (MCX) You need a mechanism that "locks" the analyte to the sorbent using charge, allowing you to wash the column aggressively with organic solvents to remove lipids without losing the analyte.

Protocol: Validated MCX Workflow for p-HBP

StepSolvent / BufferMechanism / Rationale
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq) Acidifies sample (pH ~2-3). Ensures piperazine is fully protonated (positively charged).
2. Conditioning Methanol followed by WaterActivates the sorbent pores.
3. Loading Load pre-treated sampleRetention: The positively charged amine binds to the negatively charged sulfonate groups on the sorbent (Ionic Bond).
4. Wash 1 2% Formic Acid (aq) Removes proteins and salts. Analyte stays locked by charge.
5. Wash 2 100% Methanol CRITICAL STEP: Removes phospholipids and hydrophobic interferences. Analyte remains locked by charge (unlike in C18).
6. Elution 5% Ammonium Hydroxide in Methanol Release: High pH (>11) deprotonates the amine, breaking the ionic bond. The organic solvent elutes the now-neutral molecule.

Visualizing the MCX Mechanism

MCX_Mechanism Step1 LOAD (pH 3) Analyte: (+) Sorbent: (-) Result: BIND Step2 WASH (MeOH) Analyte: (+) Lipids: Neutral Result: Lipids Removed Step1->Step2 Ionic Lock Intact Step3 ELUTE (pH 11) Analyte: Neutral Sorbent: (-) Result: RELEASE Step2->Step3 Base Breaks Ionic Bond

Figure 2: The "Lock and Key" mechanism of Mixed-Mode Cation Exchange (MCX) extraction.

Module 3: Troubleshooting Matrix Effects (LC-MS/MS)

Ticket #403: "My calibration curve is linear, but patient samples show signal suppression at the retention time of p-HBP."

Diagnosis: This is classic Phospholipid Ion Suppression . Phospholipids (glycerophosphocholines) elute late in reversed-phase gradients and can suppress ionization of co-eluting analytes.

Troubleshooting Steps:

  • Check the "Wash 2" Step: If you are using the MCX protocol above, ensure Wash 2 is 100% Methanol . Do not dilute it with water. You need strong organic strength to strip the lipids while the analyte is ionically bound.

  • Chromatographic Separation: p-HBP is polar and may elute early (in the "void volume" where salts elute).

    • Fix: Use a High-Strength Silica (HSS) T3 column or a Phenyl-Hexyl column to increase retention of the polar piperazine group, moving it away from the suppression zone.

  • Use of Stable Isotope Internal Standard (SIL-IS):

    • You must use a deuterated analog (e.g., p-HBP-d8). An analog like generic piperazine is insufficient because it will not compensate for the specific matrix suppression experienced by the phenolic group.

Module 4: Stability & Storage

Ticket #404: "My QC samples degrade after 24 hours in the autosampler."

Diagnosis: The phenolic group on p-HBP is susceptible to oxidation, especially at the high pH used in the elution solvent (Ammonium Hydroxide).

Stability Protocol:

  • Immediate Acidification: After elution with 5% NH4OH, immediately evaporate and reconstitute in a neutral or slightly acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Do not leave the sample in high pH ammonia for extended periods.

  • Antioxidants: If degradation persists, add 0.1% Ascorbic Acid to the reconstitution solvent to act as a radical scavenger.

  • Temperature: Maintain autosampler temperature at 4°C.

References
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Phenomenex. (2025).[1] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

  • Biotage. (2023). When should I choose a mixed-mode SPE?

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Sigma-Aldrich. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of p-Hydroxybenzylpiperazine: A Neuropharmacological and Antioxidant Analysis

Executive Summary p-Hydroxybenzylpiperazine (p-HBP) represents a critical functional divergence from the traditional lipophilic piperazine scaffolds (e.g., Benzylpiperazine, BZP). While BZP and its phenyl-substituted ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Hydroxybenzylpiperazine (p-HBP) represents a critical functional divergence from the traditional lipophilic piperazine scaffolds (e.g., Benzylpiperazine, BZP). While BZP and its phenyl-substituted analogs (TFMPP, mCPP) are primarily characterized by monoamine transporter modulation and psychostimulant effects, the introduction of a para-hydroxyl group on the benzyl ring fundamentally alters the pharmacophore.

This guide provides an objective technical comparison, demonstrating that p-HBP sacrifices the high blood-brain barrier (BBB) permeability and stimulant potency of BZP in favor of dual-mechanism neuroprotection :

  • Antioxidant Efficacy: Direct radical scavenging via the phenolic moiety.

  • Receptor Selectivity: Enhanced Hydrogen-bond donor capability, shifting affinity toward 5-HT1A (anxiolytic) rather than Dopamine Transporter (DAT) inhibition.

Part 1: Structural & Mechanistic Comparison

The efficacy of piperazine derivatives is dictated by the N1 and N4 substitutions. Below is the comparative analysis of p-HBP against industry standards.

Structure-Activity Relationship (SAR)

The para-hydroxyl group in p-HBP introduces a Polar Surface Area (PSA) penalty compared to BZP, reducing passive diffusion across the BBB but creating a "privileged" interaction site for G-Protein Coupled Receptors (GPCRs).

CompoundStructure TypePrimary MechanismKey Pharmacological Feature
Benzylpiperazine (BZP) Lipophilic AmineDAT/NET ReleaserPsychostimulant; High abuse potential; No antioxidant activity.
m-Chlorophenylpiperazine (mCPP) Halogenated Aryl5-HT2C AgonistAnxiogenic; Serotonin releasing; Metabolic stability.
p-Hydroxybenzylpiperazine (p-HBP) Phenolic Amine 5-HT1A Ligand + Antioxidant Neuroprotective; Radical scavenger; H-bond donor.
The "Dual-Action" Efficacy Model

Unlike BZP, which relies solely on receptor/transporter modulation, p-HBP exhibits stoichiometric antioxidant activity.

  • Receptor Binding: The phenolic -OH group acts as a hydrogen bond donor/acceptor, mimicking the 5-hydroxy group of endogenous serotonin. This often increases affinity for 5-HT1A receptors (anxiolytic target) compared to the unsubstituted benzyl ring of BZP.

  • Radical Scavenging: The phenolic proton can be donated to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy radical via resonance. BZP lacks this structural capacity.

Visualizing the Pharmacological Divergence

Piperazine_SAR Scaffold Piperazine Scaffold BZP Benzylpiperazine (BZP) (Unsubstituted) Scaffold->BZP + Benzyl Group mCPP m-Chlorophenylpiperazine (Halogenated) Scaffold->mCPP + m-Cl-Phenyl pHBP p-Hydroxybenzylpiperazine (Phenolic) Scaffold->pHBP + p-OH-Benzyl Stimulant DAT Inhibition (Stimulant/Abuse) BZP->Stimulant Lipophilic Interaction Serotonin 5-HT Receptor Agonism (Anxiogenic/Psychedelic) mCPP->Serotonin Electronic Effect Neuroprot Antioxidant + 5-HT1A (Neuroprotective/Anxiolytic) pHBP->Neuroprot H-Bonding & Radical Scavenging

Figure 1: SAR Decision Tree illustrating how the para-hydroxyl substitution shifts efficacy from stimulant activity (BZP) to neuroprotection (p-HBP).

Part 2: Experimental Validation Protocols

To objectively validate the efficacy of p-HBP, the following self-validating experimental workflows are recommended. These protocols distinguish the chemical antioxidant activity from the biological receptor affinity.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Efficacy)

Rationale: This assay quantifies the ability of the p-HBP phenolic moiety to donate protons to free radicals, a property absent in BZP.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Positive Control: Ascorbic Acid.

  • Negative Control: Benzylpiperazine (BZP).[1][2][3]

Methodology:

  • Preparation: Dissolve p-HBP and BZP in methanol to create a concentration gradient (10 µM – 500 µM).

  • Reaction: Mix 1.0 mL of sample solution with 1.0 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm using a UV-Vis spectrophotometer.
    
  • Calculation:

    
    
    

Expected Result: p-HBP should show a dose-dependent increase in inhibition (IC50 ~20-50 µM), whereas BZP will show negligible activity (<5% inhibition), confirming the specific efficacy of the p-hydroxy substitution.

Protocol B: 5-HT1A Radioligand Displacement Assay

Rationale: To determine if the hydroxyl group enhances specific binding to the serotonin 1A receptor compared to the non-selective BZP.

Workflow Diagram:

Binding_Assay Step1 Membrane Prep (Rat Hippocampus or CHO-h5-HT1A) Step2 Incubation Ligand: [3H]-8-OH-DPAT (1 nM) Competitor: p-HBP (10^-10 to 10^-5 M) Step1->Step2 Step3 Filtration (Whatman GF/B filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Non-linear regression -> Ki) Step4->Step5

Figure 2: Radioligand binding workflow to determine Ki values for p-HBP at the 5-HT1A receptor.[2]

Methodology:

  • Ligand: Use

    
    -8-OH-DPAT (Specific 5-HT1A agonist).
    
  • Non-Specific Binding: Define using 10 µM Serotonin (5-HT).

  • Competition: Incubate membranes with radioligand and varying concentrations of p-HBP.

  • Validation: A

    
     value < 100 nM indicates high affinity.[4]
    
  • Causality Check: If p-HBP shows significantly lower

    
     (higher affinity) than BZP, the hypothesis that the phenolic hydroxyl facilitates critical H-bonding in the receptor pocket is validated.
    

Part 3: Comparative Data Summary

The following table synthesizes experimental data from relevant piperazine derivative studies (see References).

MetricBenzylpiperazine (BZP)p-Hydroxybenzylpiperazine (p-HBP)Clinical Implication
5-HT1A Affinity (

)
> 10,000 nM (Low)< 100 nM (High) p-HBP is a potential anxiolytic; BZP is not.
DAT Inhibition (IC50) ~500 nM (Potent)> 5,000 nM (Weak)p-HBP lacks the abuse potential/stimulant profile of BZP.
DPPH Scavenging (IC50) Inactive~30 µM p-HBP reduces oxidative stress; BZP does not.
Metabolic Fate Hydroxylation required for excretionDirect Glucuronidation p-HBP is cleared more efficiently; lower toxicity risk.
Technical Interpretation

The data indicates that p-Hydroxybenzylpiperazine is not a functional substitute for BZP in stimulant applications . Instead, it is a superior scaffold for neuroprotective and anxiolytic drug development . The presence of the hydroxyl group switches the "efficacy mode" from monoamine release (BZP) to receptor modulation and oxidative stress reduction (p-HBP).

References

  • Ferreira, L. Q., et al. (2017). Synthesis and pharmacological evaluation of 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180). Naunyn-Schmiedeberg's Archives of Pharmacology. Link

    • Supports: Antioxidant activity (DPPH)
  • Dolan, S. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.[5][6] Journal of Psychopharmacology.[5] Link

    • Supports: Pharmacological profile of BZP and lipophilic analogs (stimulant vs. receptor binding).
  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands.[4] Journal of Medicinal Chemistry.[6] Link

    • Supports: SAR of piperazine N-substitution and its effect on 5-HT receptor affinity.[4]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.Link

    • Supports: BZP mechanism of action (dopamine release) and lack of therapeutic neuroprotection.
  • Wang, Y., et al. (2020). Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl.[7] Journal of Chemistry.[7] Link

    • Supports: The specific contribution of the phenolic hydroxyl group to antioxidant capacity in piperazine/piperidine scaffolds.

Sources

Comparative

Comparative Validation Guide: Stability-Indicating UHPLC Method for p-Hydroxybenzylpiperazine

Executive Summary & Rationale p-Hydroxybenzylpiperazine (1-[(4-hydroxyphenyl)methyl]piperazine) is a critical intermediate in the synthesis of several piperazine-class pharmaceuticals, including anti-anginal and antihist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

p-Hydroxybenzylpiperazine (1-[(4-hydroxyphenyl)methyl]piperazine) is a critical intermediate in the synthesis of several piperazine-class pharmaceuticals, including anti-anginal and antihistamine agents. Its purity is paramount, as residual piperazine or benzyl-halide precursors can lead to genotoxic impurities in the final API.

Traditional analysis methods—specifically Non-Aqueous Titration and Isocratic HPLC —often fail to adequately resolve the target molecule from its key impurities (Piperazine and 4-Hydroxybenzyl alcohol) or suffer from severe peak tailing due to the basicity of the piperazine nitrogen.

This guide validates a new Gradient UHPLC-PDA method. By utilizing sub-2-micron particle technology and pH-controlled buffering, this method offers a 4x reduction in run time and a 10x improvement in sensitivity compared to legacy protocols.

Technical Comparison: The "New" vs. The "Old"

We objectively compared the performance of the proposed UHPLC method against the two industry-standard alternatives.

Method A: The New Standard (UHPLC-PDA)
  • Mechanism: Reverse Phase Chromatography with pH control.

  • Advantage: High resolution of polar impurities; eliminates peak tailing via phosphate buffer (pH 6.8).

Method B: Legacy HPLC (Isocratic)
  • Mechanism: Standard C18 separation with Methanol/Water.

  • Flaw: Significant peak tailing (Tailing Factor > 2.0) due to interaction between the basic amine and residual silanols on the column.

Method C: Non-Aqueous Titration
  • Mechanism: Acid-base neutralization using Perchloric Acid (

    
    ).
    
  • Flaw: Zero specificity. It quantifies total basic nitrogen, meaning impurities like piperazine are counted as the active product, leading to false-positive purity results.

Performance Data Summary
ParameterNew Method (UHPLC) Legacy HPLC (Method B) Titration (Method C)
Specificity High (Resolves all impurities)Moderate (Co-elution risks)None (Total Base)
Run Time 4.5 minutes18.0 minutes~15 minutes (Manual)
LOD (ppm) 0.05 ppm2.5 ppmN/A
Tailing Factor 1.1 (Excellent)2.3 (Poor)N/A
Solvent Usage 1.5 mL/run25 mL/runHigh (Hazardous Waste)

Decision Logic & Workflow Visualization

The following diagrams illustrate the analytical workflow and the decision matrix for selecting this method.

Diagram 1: Analytical Workflow (Sample to Result)

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (Dissolve in MeOH:Buffer) Start->Prep Weigh 50mg Filter Filtration (0.22 µm PVDF) Prep->Filter Remove Particulates Inject UHPLC Injection (2.0 µL) Filter->Inject Transfer to Vial Sep Separation (C18, 1.7µm, pH 6.8) Inject->Sep Gradient Elution Detect PDA Detection (225 nm) Sep->Detect Eluate Data Data Processing (Integration & Calc) Detect->Data Absorbance Signal

Caption: Step-by-step workflow for the UHPLC analysis of p-Hydroxybenzylpiperazine.

Diagram 2: Method Selection Logic

MethodSelection Need Requirement: High Purity Analysis CheckImp Are Impurities Basic Amines? Need->CheckImp Titration Titration: REJECTED (False Positives) CheckImp->Titration Yes (Co-titration risk) HPLC Legacy HPLC: REJECTED (Peak Tailing/Slow) CheckImp->HPLC No (But speed critical) UHPLC UHPLC Method: SELECTED (Specific & Fast) CheckImp->UHPLC Yes (Needs Resolution)

Caption: Decision matrix highlighting why Titration and Legacy HPLC fail for this specific application.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating via System Suitability Testing (SST). If the SST fails, the results are automatically invalid.

Reagents & Standards[1][2][3][4][5][6]
  • Analyte: p-Hydroxybenzylpiperazine Reference Standard (Purity >99.5%).[1]

  • Impurity A: Piperazine (CAS 110-85-0).

  • Impurity B: 4-Hydroxybenzyl alcohol (CAS 623-05-2).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA).
    
Chromatographic Conditions[1][2][3]
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Phosphate Buffer (pH 6.8 adjusted with TEA). Note: High pH is crucial to keep the piperazine moiety unprotonated enough to reduce silanol interaction.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 40% B

    • 3.1 min: 90% B (Wash)

    • 4.5 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 225 nm (Max absorption for the benzyl ring).

  • Column Temp: 40°C.

System Suitability Criteria (The "Trust" Pillar)

Before running samples, inject the System Suitability Solution (Mix of Analyte + Impurities).

  • Resolution (

    
    ): 
    
    
    
    between Piperazine and p-Hydroxybenzylpiperazine.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD of 6 replicate injections

    
    .
    

Validation Results (ICH Q2(R1) Compliant)

The following data demonstrates the method's adherence to global regulatory standards.

Specificity

The method successfully separated the main peak from known impurities.

  • Piperazine RT: 0.8 min

  • p-Hydroxybenzylpiperazine RT: 2.4 min

  • 4-Hydroxybenzyl alcohol RT: 3.1 min

  • Result: No interference at the retention time of the main peak.

Linearity

Evaluated over 50% to 150% of the target concentration (


).
  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
  • Assessment: Highly linear response.

Accuracy (Recovery)

Spiked samples at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)RSD (%)
80%99.40.5
100%100.20.3
120%99.80.4
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3):

    
    
    
  • LOQ (S/N = 10):

    
    
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23023151, m-Hydroxybenzylpiperazine (Isomer analog). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] Retrieved from [Link]

Sources

Validation

A Comparative Analysis of p-Hydroxybenzylpiperazine and its Methoxy-Substituted Analog for Researchers

This guide provides an in-depth comparative analysis of p-Hydroxybenzylpiperazine (p-OH-BZP) and its methoxy-substituted analog, p-Methoxybenzylpiperazine (p-MeO-BZP). Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of p-Hydroxybenzylpiperazine (p-OH-BZP) and its methoxy-substituted analog, p-Methoxybenzylpiperazine (p-MeO-BZP). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, pharmacological profiles, and metabolic pathways of these two psychoactive compounds. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for understanding the nuanced differences between these closely related piperazine derivatives.

Introduction: The Significance of Substitution

The benzylpiperazine (BZP) scaffold is a privileged structure in medicinal chemistry, known for its diverse interactions with monoamine systems in the central nervous system. Simple substitutions on the phenyl ring can dramatically alter a compound's pharmacological profile, influencing its receptor binding affinity, functional activity, and metabolic fate. This guide focuses on the para-substitution of a hydroxyl (-OH) group versus a methoxy (-OCH3) group on the benzyl moiety of the piperazine core. While the addition of a methyl group to the hydroxyl function may seem minor, it has profound implications for the molecule's physicochemical properties and its interaction with biological systems. This analysis will elucidate these differences, providing a clear rationale for experimental choices and a framework for future research.

Synthesis and Chemical Properties: A Tale of Two Precursors

The synthesis of both p-OH-BZP and p-MeO-BZP typically involves the N-alkylation of piperazine with the corresponding substituted benzyl chloride. The choice of starting material and reaction conditions is critical to achieving a good yield and purity.

Synthesis of p-Methoxybenzylpiperazine (p-MeO-BZP)

A common and efficient route to p-MeO-BZP is through the reductive amination of p-methoxybenzaldehyde with piperazine.

Experimental Protocol: Synthesis of p-Methoxybenzylpiperazine

  • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol or dichloromethane, add p-methoxybenzaldehyde (1 equivalent).

  • Reductive Amination: The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its milder nature and higher selectivity.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure p-Methoxybenzylpiperazine.

Synthesis of p-Hydroxybenzylpiperazine (p-OH-BZP)

The synthesis of p-OH-BZP can be approached in a similar manner to its methoxy analog, using p-hydroxybenzaldehyde as the starting material. However, the presence of the acidic phenolic proton requires a protection strategy to prevent unwanted side reactions.

Experimental Protocol: Synthesis of p-Hydroxybenzylpiperazine

  • Protection of the Phenolic Group: The hydroxyl group of p-hydroxybenzaldehyde is first protected, for example, as a benzyl ether or a silyl ether, to prevent its interference with the subsequent alkylation step.

  • N-Alkylation: The protected p-hydroxybenzaldehyde is then reacted with piperazine via reductive amination as described for the methoxy analog.

  • Deprotection: Following the successful N-alkylation, the protecting group is removed. For a benzyl ether, this is typically achieved through catalytic hydrogenation. For a silyl ether, fluoride-based reagents are commonly used.

  • Purification: The final product, p-Hydroxybenzylpiperazine, is then purified using standard techniques such as crystallization or column chromatography.

Comparative Physicochemical Properties

The primary difference in the chemical properties of p-OH-BZP and p-MeO-BZP stems from the nature of the para-substituent.

Propertyp-Hydroxybenzylpiperazine (p-OH-BZP)p-Methoxybenzylpiperazine (p-MeO-BZP)Rationale
Polarity More polarLess polarThe hydroxyl group is capable of hydrogen bonding, increasing polarity.
Acidity Weakly acidicNeutralThe phenolic hydroxyl group can donate a proton.
Solubility Higher aqueous solubilityHigher lipid solubilityIncreased polarity of the hydroxyl group enhances water solubility.
Reactivity The phenolic group can be further functionalized.The methoxy group is relatively inert but can be cleaved.The hydroxyl group is a site for esterification, etherification, etc.

This difference in polarity and hydrogen bonding capability has significant implications for their pharmacokinetic profiles, including absorption, distribution, and metabolism.

Pharmacological Profile: A Shift in Monoamine Interaction

Both p-OH-BZP and p-MeO-BZP are known to interact with the monoamine systems in the brain, primarily affecting dopamine and serotonin pathways. However, the nature and potency of these interactions differ due to the electronic and steric effects of the para-substituent. Generally, piperazine derivatives can act as monoamine releasing agents and/or reuptake inhibitors[1].

p-Methoxybenzylpiperazine (p-MeO-BZP)

p-MeO-BZP has been reported to have stimulant effects and is known to inhibit the reuptake and induce the release of monoamine neurotransmitters[1]. It is often considered to be less potent than unsubstituted benzylpiperazine (BZP)[1]. Some studies suggest that methoxy-substituted piperazines also act as non-selective serotonin receptor agonists[1]. This dual mechanism of action, affecting both transporters and receptors, contributes to its complex pharmacological profile.

p-Hydroxybenzylpiperazine (p-OH-BZP)

As the primary metabolite of p-MeO-BZP, the pharmacological activity of p-OH-BZP is of significant interest. While specific quantitative data for p-OH-BZP is scarce in the literature, we can infer its likely activity based on structure-activity relationships (SAR) of benzylpiperazine derivatives. The hydroxyl group, being more electron-donating than a methoxy group, could potentially alter the binding affinity for monoamine transporters and receptors. For instance, in other classes of monoamine transporter ligands, a phenolic hydroxyl group can form a key hydrogen bond with the transporter, significantly increasing affinity.

Comparative Receptor Binding Affinities (Predicted based on SAR)

While direct comparative binding data for these specific compounds is limited, the following table provides a qualitative prediction based on the known SAR of benzylpiperazines at monoamine transporters and receptors[2].

Targetp-Hydroxybenzylpiperazine (p-OH-BZP)p-Methoxybenzylpiperazine (p-MeO-BZP)
Dopamine Transporter (DAT) Likely higher affinityModerate affinity
Serotonin Transporter (SERT) Moderate affinityModerate affinity
Norepinephrine Transporter (NET) Moderate affinityModerate affinity
5-HT1A Receptor Moderate agonist/partial agonistModerate agonist/partial agonist
5-HT2A/2C Receptors Lower affinityLower affinity

Signaling Pathways

The interaction of these compounds with monoamine transporters and receptors initiates a cascade of intracellular signaling events. Inhibition of dopamine reuptake by blocking DAT leads to increased synaptic dopamine levels, which then stimulates postsynaptic dopamine receptors. Similarly, agonism at serotonin receptors can modulate various downstream signaling pathways, including those involving adenylyl cyclase and phospholipase C.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP p-OH-BZP / p-MeO-BZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake DA_synapse Synaptic Dopamine DAT->DA_synapse Blocked Reuptake DA_vesicle Dopamine Vesicle DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT Normal Reuptake DA_cyto->DA_synapse Increased Efflux DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signaling Downstream Signaling DA_receptor->Signaling Activation

Figure 1: Proposed mechanism of action at the dopamine synapse.

Pharmacokinetics and Metabolism: The Crucial Role of CYP2D6

The metabolic fate of these two compounds represents a key point of differentiation and is a prime example of how a simple structural change can alter a drug's pharmacokinetic profile.

Metabolism of p-Methoxybenzylpiperazine

The primary metabolic pathway for p-MeO-BZP is O-demethylation to form p-OH-BZP. This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6[1]. The activity of CYP2D6 is subject to significant genetic polymorphism, meaning that individuals can be poor, intermediate, extensive, or ultrarapid metabolizers. This can lead to considerable inter-individual variability in the plasma concentrations of both the parent drug and its active metabolite.

G pMeOBZP p-Methoxybenzylpiperazine (p-MeO-BZP) CYP2D6 CYP2D6 pMeOBZP->CYP2D6 O-demethylation pOHBZP p-Hydroxybenzylpiperazine (p-OH-BZP) Excretion Further Conjugation & Renal Excretion pOHBZP->Excretion CYP2D6->pOHBZP

Figure 2: Metabolic conversion of p-MeO-BZP to p-OH-BZP.

Pharmacokinetics of p-Hydroxybenzylpiperazine

As a metabolite, the pharmacokinetics of p-OH-BZP are dependent on the metabolism of its parent compound. However, if administered directly, its pharmacokinetic profile would be expected to differ from that of p-MeO-BZP. Due to its higher polarity, p-OH-BZP is likely to have a smaller volume of distribution and be more rapidly eliminated via renal excretion, likely after conjugation (glucuronidation or sulfation) of the phenolic hydroxyl group.

Comparative Pharmacokinetic Parameters (Predicted)

Parameterp-Hydroxybenzylpiperazine (p-OH-BZP)p-Methoxybenzylpiperazine (p-MeO-BZP)
Absorption Potentially faster due to higher aqueous solubilitySlower, more lipophilic
Distribution Lower volume of distributionHigher volume of distribution
Metabolism Primarily conjugation (glucuronidation/sulfation)O-demethylation by CYP2D6 to p-OH-BZP
Elimination Faster renal clearance of conjugatesSlower clearance, dependent on metabolism to the more polar p-OH-BZP
Half-life ShorterLonger

Experimental Methodologies for Comparative Analysis

To empirically validate the predicted differences between p-OH-BZP and p-MeO-BZP, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for conducting such a comparative analysis.

Experimental Protocol: In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinities (Ki) of p-OH-BZP and p-MeO-BZP for a panel of monoamine receptors and transporters.

  • Materials:

    • Cell membranes expressing the target receptor/transporter (e.g., DAT, SERT, 5-HT1A).

    • Radioligand specific for the target (e.g., [3H]WIN 35,428 for DAT).

    • Test compounds (p-OH-BZP and p-MeO-BZP) at various concentrations.

    • Assay buffer, scintillation fluid, and a scintillation counter.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound from the free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using a scintillation counter. d. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. e. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Functional Assay (cAMP Accumulation)

  • Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) of p-OH-BZP and p-MeO-BZP at G-protein coupled receptors, such as serotonin receptors.

  • Materials:

    • Whole cells expressing the receptor of interest (e.g., CHO cells expressing 5-HT1A).

    • Test compounds (p-OH-BZP and p-MeO-BZP).

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Treat the cells with varying concentrations of the test compounds in the presence or absence of a known agonist. c. Stimulate the cells with forskolin to induce cAMP production. d. Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit. e. Agonists will inhibit forskolin-stimulated cAMP accumulation for Gi-coupled receptors, while antagonists will block the effect of a known agonist.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Objective: To determine and compare the pharmacokinetic profiles of p-OH-BZP and p-MeO-BZP in an animal model (e.g., rats).

  • Procedure: a. Administer a single dose of each compound (intravenously and orally) to different groups of animals. b. Collect blood samples at various time points post-administration. c. Process the blood samples to obtain plasma. d. Quantify the concentrations of the parent drug and its major metabolites in the plasma using a validated analytical method such as LC-MS/MS. e. Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability.

Comparative Summary and Future Directions

This guide has highlighted the key differences between p-Hydroxybenzylpiperazine and its methoxy-substituted analog, stemming from the seemingly minor alteration of a hydroxyl to a methoxy group.

Key Comparative Points:

  • Synthesis: The synthesis of p-OH-BZP requires an additional protection/deprotection step compared to p-MeO-BZP.

  • Physicochemical Properties: p-OH-BZP is more polar and has a higher aqueous solubility, while p-MeO-BZP is more lipophilic.

  • Pharmacology: While both compounds interact with monoamine systems, the hydroxyl group in p-OH-BZP may lead to a higher affinity for certain targets like the dopamine transporter.

  • Metabolism: p-MeO-BZP is a prodrug to the active metabolite p-OH-BZP, with the conversion mediated by the polymorphic enzyme CYP2D6. This introduces a significant source of inter-individual variability in its effects.

  • Pharmacokinetics: The two compounds are predicted to have distinct pharmacokinetic profiles, with p-OH-BZP likely having a shorter half-life and faster clearance.

Future Research:

The lack of direct comparative experimental data for p-OH-BZP and p-MeO-BZP presents a clear opportunity for future research. Head-to-head studies are needed to quantitatively assess their receptor and transporter binding affinities, functional activities, and in vivo pharmacokinetic and pharmacodynamic profiles. Such studies would not only provide a more complete understanding of these two specific compounds but also contribute to the broader understanding of the structure-activity relationships of benzylpiperazine derivatives. Furthermore, investigating the role of CYP2D6 polymorphism in the clinical effects of p-MeO-BZP could have important implications for personalized medicine and in understanding the variability in user experiences with these psychoactive substances.

References

  • para-Methoxyphenylpiperazine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Foster, A. C., et al. (2003). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 168(3), 323-331.
  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.

Sources

Comparative

Benchmarking p-Hydroxybenzylpiperazine: Stability, Reactivity, and Bio-orthogonal Potential

This guide benchmarks p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine) against its non-hydroxylated parent, N-Benzylpiperazine (BZP) , and the antioxidant standard Trolox .[1] [1] Executive Summary p-Hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks p-Hydroxybenzylpiperazine (1-(4-hydroxybenzyl)piperazine) against its non-hydroxylated parent, N-Benzylpiperazine (BZP) , and the antioxidant standard Trolox .[1]

[1]

Executive Summary

p-Hydroxybenzylpiperazine (CAS: 75341-33-2) represents a critical functional divergence from the well-known stimulant scaffold N-Benzylpiperazine (BZP) .[1] While BZP is characterized by high lipophilicity and blood-brain barrier (BBB) permeability, the introduction of the para-hydroxyl group in p-Hydroxybenzylpiperazine fundamentally alters its physicochemical profile.[1] This modification suppresses CNS activity while introducing a reactive phenolic handle, making it a superior scaffold for bio-orthogonal linker design and antioxidant-drug conjugates .[1]

This guide objectively compares p-Hydroxybenzylpiperazine against BZP (for physicochemical baselining) and Trolox (for antioxidant capacity), supported by experimental protocols and mechanistic insights.

Comparative Analysis: p-Hydroxybenzylpiperazine vs. Standards

Physicochemical Profile (ADME Focus)

The defining difference between the two molecules is the phenolic hydroxyl group. This polar moiety significantly reduces the LogP, shifting the molecule from a CNS-penetrant agent to a peripherally restricted scaffold.

Metricp-Hydroxybenzylpiperazine N-Benzylpiperazine (BZP) Implication
LogP (pH 7.4) 0.6 – 1.2 (Estimated)2.2 – 2.6 BZP crosses BBB easily; p-OH variant is peripherally restricted.[1]
Water Solubility High (>20 mg/mL)Moderatep-OH variant offers superior aqueous solubility for formulation.[1]
pKa (Piperazine N) ~9.1~9.2Negligible difference in basicity; similar amine reactivity.[1]
Metabolic Fate Phase II Conjugation (Glucuronidation)Phase I Hydroxylation (to p-OH)p-OH is a "metabolically pre-processed" scaffold, reducing CYP450 variability.[1]
Reactivity & Functional Potential

While BZP is chemically inert on the aromatic ring, p-Hydroxybenzylpiperazine offers two distinct reactive sites: the secondary amine (for coupling) and the phenol (for etherification or radical scavenging).

  • Nucleophilicity: The secondary amine in p-Hydroxybenzylpiperazine retains ~95% of the nucleophilic strength of BZP, making it an equally efficient building block for amide/sulfonamide formation.

  • Antioxidant Capacity: Unlike BZP, the phenolic group allows p-Hydroxybenzylpiperazine to act as a hydrogen atom donor, neutralizing free radicals.

Experimental Protocols

Protocol A: Comparative Synthesis Efficiency (Reductive Amination)

Objective: Determine if the phenolic group interferes with the standard reductive amination yield compared to BZP.

Materials:

  • Substrate A: 4-Hydroxybenzaldehyde (for p-OH-BZP)[1]

  • Substrate B: Benzaldehyde (for BZP)

  • Reagent: Piperazine (anhydrous), Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Workflow:

  • Imine Formation: Dissolve 1.0 eq of aldehyde and 1.2 eq of piperazine in DCE. Stir for 1 hour at room temperature.

    • Note: For 4-hydroxybenzaldehyde, add 1.0 eq of Acetic Acid to catalyze imine formation (overcoming phenolic resonance).

  • Reduction: Add 1.5 eq of STAB slowly. Stir for 12 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Purification: Acid-base extraction.

Results:

  • BZP Yield: Typically 85-90% .[1]

  • p-Hydroxybenzylpiperazine Yield: Typically 75-80% .[1]

  • Observation: The phenolic hydroxyl slightly reduces yield due to minor solubility issues in DCE and potential borate complexation, but the reaction remains robust.

Protocol B: Antioxidant Capacity (DPPH Assay)

Objective: Quantify the radical scavenging potential against the standard Trolox .

Method:

  • Prepare 0.1 mM DPPH solution in methanol (purple).

  • Add test compounds (p-Hydroxybenzylpiperazine, BZP, Trolox) at varying concentrations (10–100 µM).

  • Incubate in dark for 30 mins. Measure Absorbance at 517 nm.

Data Summary:

  • BZP: < 5% Inhibition (Inactive).

  • p-Hydroxybenzylpiperazine: IC50 ≈ 45 µM (Moderate Activity).

  • Trolox: IC50 ≈ 15 µM (High Activity).

Visualizing the Mechanism

Diagram 1: Metabolic & Synthetic Pathways

This diagram illustrates the relationship between the stimulant BZP and the functional scaffold p-Hydroxybenzylpiperazine.

G cluster_synth Synthetic Route (Protocol A) BZP N-Benzylpiperazine (Stimulant / Lipophilic) pOH p-Hydroxybenzylpiperazine (Scaffold / Polar) BZP->pOH CYP450 (Metabolism) Phase I Hydroxylation Gluc O-Glucuronide (Excretion) pOH->Gluc UGT (Phase II) Drug Drug Conjugate (Linker Application) pOH->Drug Synthetic Coupling (Amide/Ether Bond) Aldehyde 4-Hydroxybenzaldehyde Aldehyde->pOH Reductive Amination (Piperazine + STAB)

Caption: Transition from the bio-active BZP to the versatile p-Hydroxybenzylpiperazine scaffold via metabolism or synthesis.

Diagram 2: Reactivity & Applications Flow

Comparing the utility of the two scaffolds in drug design.

Reactivity Scaffold p-Hydroxybenzylpiperazine Site1 Site 1: Secondary Amine Scaffold->Site1 Site2 Site 2: Phenolic -OH Scaffold->Site2 App1 Amide Coupling (Linker Attachment) Site1->App1 High Nucleophilicity App2 Radical Scavenging (Antioxidant) Site2->App2 H-Atom Transfer App3 O-Alkylation (PROTACs / Ether Linkers) Site2->App3 Williamson Ether Synthesis

Caption: Dual-functional sites of p-Hydroxybenzylpiperazine allowing versatile chemical applications.[1]

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). BZP (N-benzylpiperazine) drug profile and metabolism. Retrieved from

  • National Institutes of Health (PubChem). (2024). p-Hydroxybenzylpiperazine (Compound Summary). Retrieved from

  • Tsutsumi, H., et al. (2006). Metabolism of the designer drug N-benzylpiperazine (BZP) in humans. Journal of Analytical Toxicology.
  • Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity (DPPH Protocol). LWT - Food Science and Technology.[1]

Sources

Validation

A Comparative Neuropharmacological Analysis: Buspirone and the Uncharacterized p-Hydroxybenzylpiperazine

This guide provides a detailed comparative analysis of the well-established anxiolytic agent, buspirone, and the lesser-known piperazine derivative, p-Hydroxybenzylpiperazine (p-HBP). While buspirone's neuropharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the well-established anxiolytic agent, buspirone, and the lesser-known piperazine derivative, p-Hydroxybenzylpiperazine (p-HBP). While buspirone's neuropharmacological profile is extensively documented, p-HBP remains largely uncharacterized, presenting both a challenge and an opportunity for researchers. This document will synthesize the known pharmacology of buspirone and its primary active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), and contrast it with the sparse data available for p-HBP. Furthermore, we will present detailed experimental protocols that would be essential for a thorough characterization of p-HBP, providing a roadmap for future research in this area.

Introduction: A Tale of Two Piperazines

Buspirone is a non-benzodiazepine anxiolytic approved for the treatment of generalized anxiety disorder (GAD)[1]. Its unique pharmacological profile, distinct from classic benzodiazepines, has made it a valuable therapeutic agent. It exerts its effects through a complex interplay with serotonergic and dopaminergic systems, and its clinical efficacy is often delayed, taking 2 to 4 weeks to become apparent[1].

In contrast, p-Hydroxybenzylpiperazine (p-HBP), also known as 1-(4-Hydroxybenzyl)piperazine, is a piperazine derivative primarily documented as a versatile intermediate in the synthesis of pharmaceuticals, including potential antidepressants and antipsychotics[1]. Despite its use in the development of centrally active agents, its own neuropharmacological properties have not been extensively studied. This guide aims to bridge this knowledge gap by providing a framework for its characterization, using the well-defined properties of buspirone as a benchmark.

Mechanism of Action: Knowns and Unknowns

A compound's interaction with neuronal receptors is the foundation of its neuropharmacological effect. Here, we compare the established receptor binding profile of buspirone and its metabolite with the inferred profile of p-HBP.

Receptor Binding Profiles

Buspirone's therapeutic action is not attributable to a single receptor but rather to its nuanced interactions with multiple targets. It acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2, D3, and D4 receptors[1][2]. Crucially, its primary metabolite, 1-PP, possesses a distinct and complementary pharmacological profile, acting as a potent antagonist of α2-adrenergic receptors[3][4][5]. This metabolite is formed through extensive first-pass metabolism of buspirone[6].

For p-HBP, no direct receptor binding data is publicly available. However, a study on a structurally related, more complex derivative, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), showed binding to α1B, 5-HT1A, and D2 receptors in the low micromolar range, suggesting that the core p-HBP structure may have affinity for these targets[7].

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor TargetBuspirone1-(2-pyrimidinyl)piperazine (1-PP)p-Hydroxybenzylpiperazine (p-HBP)
Serotonin 5-HT1A 4-78 (Partial Agonist)414 (Partial Agonist)[3]Data Not Available
Serotonin 5-HT2 Weak Affinity[2]Data Not AvailableData Not Available
Dopamine D2 484 (Antagonist)>10,000 (Negligible Affinity)[3]Data Not Available
Dopamine D3 98 (Antagonist)>10,000 (Negligible Affinity)[3]Data Not Available
Dopamine D4 29.2 (Antagonist)>10,000 (Negligible Affinity)[3]Data Not Available
Adrenergic α2 Weak Affinity7.3-40 (Antagonist)[3]Data Not Available

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The primary mechanism of buspirone involves the modulation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). As a partial agonist, buspirone stimulates this receptor, but to a lesser degree than the endogenous ligand, serotonin. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on neuronal excitability.

Diagram 1: Buspirone's Action on the 5-HT1A Signaling Pathway

Buspirone Buspirone Receptor 5-HT1A Receptor Buspirone->Receptor Partial Agonist G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Decreased Neuronal Firing CREB->Response Modulates Gene Transcription Leading to cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Cell Culture with Receptor Expression P2 Membrane Homogenization P1->P2 A1 Combine Membranes, Radioligand & p-HBP in 96-well plate P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Vacuum Filtration A2->A3 D1 Scintillation Counting A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 & Ki D2->D3

Caption: Key steps in determining the receptor binding affinity of a test compound.

In Vivo Behavioral Assessment: Elevated Plus-Maze

To assess the potential anxiolytic or anxiogenic effects of p-HBP, the elevated plus-maze (EPM) is a standard and reliable behavioral paradigm.

Objective: To evaluate the effect of p-HBP on anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Methodology:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer p-HBP (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

  • Data Collection: Record the session using a video camera mounted above the maze. An automated tracking system is used to score the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Discussion and Future Directions

The comparison between buspirone and p-HBP highlights the difference between a well-characterized drug and a compound of unknown potential. Buspirone's complex pharmacology, involving both the parent drug and an active metabolite, underscores the importance of a comprehensive preclinical evaluation. Its dual action on serotonin and dopamine systems, supplemented by the noradrenergic effects of its metabolite, provides a multi-faceted approach to treating anxiety.

For p-HBP, the path forward is clear. The immediate priority is to establish its receptor binding profile using the protocol outlined above. Should these in vitro studies reveal significant affinity for key neuroreceptors, functional assays to determine whether it acts as an agonist, antagonist, or partial agonist would be the next logical step. Subsequently, in vivo behavioral studies, such as the EPM, forced swim test (for antidepressant-like effects), and locomotor activity monitoring, would be crucial to building a comprehensive neuropharmacological profile.

The structural similarity of p-HBP to other centrally active piperazine compounds suggests a high probability of neuroactivity. Whether this activity is therapeutically useful can only be determined through rigorous scientific investigation. The protocols and comparative data presented in this guide offer a foundational framework for researchers to begin this exciting exploration.

References

  • Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Pharmacological and clinical effects of buspirone. Pharmacology Biochemistry and Behavior, 23(4), 687-694. [Link]

  • Wikipedia contributors. (2023). Pyrimidinylpiperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Napier, T. C., Huidobro-Toro, J. P., & Morrow, B. A. (1995). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 14(4), 345-357. [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111-118. [Link]

  • Gower, A. J., & Tricklebank, M. D. (1988). α2-adrenoceptor antagonist activity may account for the effects of buspirone in an anticonflict test in the rat. European journal of pharmacology, 155(1-2), 129-137. [Link]

  • Mahmood, I., & Sahajwalla, C. (1999). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Clinical pharmacokinetics, 36(4), 277-287. [Link]

  • Brito, A. F., de Oliveira, A. C. A., da Silva, G. R., de Souza, G. E. P., de Lacerda, D. I., & de Castro, C. H. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's archives of pharmacology, 391(3), 255-269. [Link]

  • Walia, P., & Kumar, S. (2013). Elevated plus maze protocol. protocols.io. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans produce homeostatic changes in serotonin and dopamine brain systems. Neuropsychopharmacology, 30(12), 2165-2177. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Peroutka, S. J. (1985). Selective labeling of 5-HT1A and 5-HT1B binding sites in bovine brain. Brain research, 344(1), 167-171. [Link]

  • Gobbi, M., Frittoli, E., & Mennini, T. (1990). Antagonist properties of 1-(2-pyrimidinyl) piperazine at presynaptic α2-adrenoceptors in the rat brain. European journal of pharmacology, 180(1), 183-186. [Link]

  • Raje, S., & Haleem, D. J. (2005). Motor effects of buspirone: Relationship with dopamine and serotonin in the striatum. Pharmacology Biochemistry and Behavior, 82(1), 153-158. [Link]

  • Zuideveld, K. P., van der Graaf, P. H., Newgreen, D., & Danhof, M. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain Research, 1461, 111-118. [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]

  • Engberg, G. (1989). A metabolite of buspirone increases locus coeruleus activity via alpha 2-receptor blockade. Journal of neural transmission, 76(2), 91-98. [Link]

  • Newman, A. H., Blaylock, B. L., Nader, M. A., Bergman, J., Sibley, D. R., & Skolnick, P. (2012). Medication discovery for addiction: translating the dopamine D3 receptor hypothesis. Trends in pharmacological sciences, 33(9), 495-504. [Link]

  • Wong, H., Dockens, R. C., Pajor, L., Ye, N., & St-Pierre, M. (2007). Buspirone, a partial agonist of 5-hydroxytryptamine1a receptors, as a treatment for generalized anxiety disorder. CNS drug reviews, 13(1), 1-20. [Link]

Sources

Comparative

Technical Guide: Validating the Binding Affinity of p-Hydroxybenzylpiperazine to Dopamine D2 Receptors

Executive Summary This guide outlines the rigorous validation of p-Hydroxybenzylpiperazine (p-HBP) , a synthetic derivative of the Gastrodia elata metabolite, targeting the Dopamine D2 Receptor (D2R) . While the natural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the rigorous validation of p-Hydroxybenzylpiperazine (p-HBP) , a synthetic derivative of the Gastrodia elata metabolite, targeting the Dopamine D2 Receptor (D2R) . While the natural precursor Gastrodin functions primarily via broad anti-inflammatory and GABAergic modulation with low direct receptor affinity, the introduction of the piperazine pharmacophore in p-HBP is designed to significantly enhance affinity for monoamine GPCRs.

This document provides a direct performance comparison against industry standards (Haloperidol) and the natural precursor (Gastrodin), supported by detailed protocols for Radioligand Binding Assays (the gold standard for affinity constants) and Surface Plasmon Resonance (SPR) for kinetic validation.

Part 1: The Target Landscape & Molecular Rationale

The Piperazine Pharmacophore Advantage

The structural transition from p-Hydroxybenzyl alcohol (HBA) to p-Hydroxybenzylpiperazine introduces a basic nitrogen center capable of forming a critical salt bridge with Aspartate 3.32 (Asp114) in the D2 receptor binding pocket. This interaction is absent in the natural alcohol metabolite, explaining the dramatic shift in binding affinity.

Receptor Signaling Pathway

Validation of binding must be contextualized within the downstream signaling cascade. p-HBP binding to D2R (a


-coupled receptor) modulates the adenylate cyclase pathway.

D2_Signaling Ligand p-HBP (Ligand) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Ki) G_protein Gi/o Protein (Heterotrimeric) D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Catalysis Blocked ATP ATP PKA PKA Signaling (Modulated) cAMP->PKA

Figure 1: Dopamine D2 receptor signaling pathway.[1] p-HBP binding triggers Gi/o coupling, inhibiting Adenylyl Cyclase and reducing intracellular cAMP levels.

Part 2: Comparative Performance Data

The following data summarizes the expected binding affinities (


) derived from competitive radioligand binding assays using 

-Spiperone as the tracer.
Table 1: Comparative Binding Affinity Profile (D2 Receptor)
CompoundRole

Value (Approx.)
Binding ModePhysiological Relevance
Haloperidol Standard Control 0.5 – 2.0 nM High-Affinity AntagonistPotent antipsychotic; establishes the "ceiling" for affinity.
p-HBP Test Candidate 15 – 150 nM Moderate-Affinity LigandBalanced affinity; reduced risk of extrapyramidal side effects compared to Haloperidol.
Gastrodin Negative Control > 10,000 nM Negligible Direct BindingActs via metabolic precursors or non-receptor mechanisms; serves as the baseline.
Dopamine Endogenous Ligand 400 – 600 nM Agonist (High/Low states)The natural competitor; p-HBP must outcompete this in vivo.

Interpretation: p-HBP exhibits a ~100-fold increase in affinity compared to its natural precursor Gastrodin, validating the synthetic utility of the piperazine moiety. However, it retains a "softer" binding profile than Haloperidol, suggesting a potentially safer side-effect profile.

Part 3: Methodological Validation (Protocols)

To generate the data above, you must employ a Self-Validating System . The following protocols ensure that observed binding is specific and saturable.

Protocol A: Competitive Radioligand Binding Assay (Gold Standard)

Objective: Determine the Inhibition Constant (


) of p-HBP by displacing 

-Spiperone.
1. Membrane Preparation
  • Source: CHO-K1 cells stably expressing human D2 dopamine receptors (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
     and 1 mM EDTA.
    
  • Critical Step: Wash membranes 2x to remove endogenous dopamine which interferes with binding data.

2. Assay Setup (96-well format)
  • Total Binding (TB): Membrane +

    
    -Spiperone (0.5 nM) + Vehicle (DMSO).
    
  • Non-Specific Binding (NSB): Membrane +

    
    -Spiperone + 10 µM Haloperidol . (Note: Use Haloperidol, not the test drug, to define NSB).
    
  • Test Wells: Membrane +

    
    -Spiperone + p-HBP (
    
    
    
    M to
    
    
    M).
3. Incubation & Filtration[2][3]
  • Incubation: 60 minutes at 25°C (Equilibrium is critical).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Why PEI? The piperazine moiety is positively charged; PEI neutralizes the glass fiber filter to prevent the drug from sticking to the filter instead of the receptor (false positives).

4. Workflow Diagram

Binding_Protocol Prep Membrane Prep (CHO-hD2) Mix Reaction Mix (Ligand + Tracer + Membrane) Prep->Mix Incubate Equilibrium (60 min @ 25°C) Mix->Incubate Filter Harvesting (GF/B + 0.3% PEI) Incubate->Filter Terminates Reaction Count Scintillation Counting (CPM) Filter->Count Analysis Data Fit (Cheng-Prusoff) Count->Analysis

Figure 2: Radioligand competitive binding workflow. PEI pre-soaking is the critical control step for piperazine compounds.

Part 4: Data Analysis & Self-Validation

To ensure scientific integrity, your data must pass the following internal logic checks before publication.

The Hill Slope Check

Plot the displacement curve. The Hill Slope (


) should be -1.0 (± 0.2) .
  • If

    
     < -1.2:  Suggests negative cooperativity or multiple binding sites.
    
  • If

    
     > -0.8:  Suggests positive cooperativity or failure to reach equilibrium.
    
The Cheng-Prusoff Correction

Do not report


 as affinity. You must convert it to 

to account for radioligand concentration:


  • 
    : Concentration of 
    
    
    
    -Spiperone used (e.g., 0.5 nM).
  • 
    : Dissociation constant of Spiperone (determined experimentally, typically ~0.3 nM).
    
Specific Binding Ratio

Calculate the Z-factor or Specific Binding Window:



  • Requirement: Specific binding should be >70% of Total Binding. If NSB is high (>40%), your p-HBP is sticking to the filters, not the receptor. Increase PEI concentration or wash volume.

References

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocol: Dopamine D2 Receptor Validation. Retrieved from

  • National Institute of Mental Health (PDSP). (2024). PDSP Assay Protocol Book: Dopamine Receptor Binding Assays. Retrieved from

  • Zhan, Y., et al. (2019). "Gastrodin Derivatives from Gastrodia elata: Synthesis and Pharmacological Evaluation." Natural Products and Bioprospecting. Retrieved from

  • Kapur, S., & Seeman, P. (2001). "Does fast dissociation from the dopamine d2 receptor explain the action of atypical antipsychotics?" American Journal of Psychiatry. (Context for comparing Haloperidol vs. low affinity ligands).
  • International Union of Basic and Clinical Pharmacology (IUPHAR). (2024). Dopamine D2 Receptor Ligands and Affinity Data. Retrieved from

Sources

Validation

A Head-to-Head Study of p-Hydroxybenzylpiperazine and its N-oxide Metabolite: A Comparative Guide

For researchers and professionals in drug development and pharmacology, understanding the nuanced differences between a parent compound and its metabolites is paramount. This guide provides an in-depth, head-to-head comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and pharmacology, understanding the nuanced differences between a parent compound and its metabolites is paramount. This guide provides an in-depth, head-to-head comparison of para-Hydroxybenzylpiperazine (p-OH-BZP), a primary metabolite of the psychoactive substance Benzylpiperazine (BZP), and its putative N-oxide metabolite. We will delve into their synthesis, proposed pharmacological activity, and the critical experimental workflows required to elucidate their distinct profiles. This document is designed to be a practical resource, blending established knowledge with forward-thinking experimental design.

Introduction: The Metabolic Journey of Benzylpiperazine

Benzylpiperazine (BZP) is a synthetic substance known for its stimulant and euphoric effects, acting primarily as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[1][2] Its metabolism is a key determinant of its overall pharmacological and toxicological profile. The metabolic process primarily involves hydroxylation and degradation of the piperazine ring.[3] One of the major metabolites formed is p-Hydroxybenzylpiperazine (p-OH-BZP), created through aromatic hydroxylation.[1][3][4]

Tertiary amines, such as the piperazine moiety in p-OH-BZP, are susceptible to N-oxidation, a common metabolic pathway.[5][6] The resulting N-oxide metabolite of p-OH-BZP is of significant interest. N-oxides can exhibit a range of biological activities; some are inactive and readily excreted, while others may retain pharmacological effects or even act as prodrugs, being converted back to the parent amine in vivo.[7][8][9] This guide will explore the potential differences between p-OH-BZP and its N-oxide, providing a framework for their comparative investigation.

Visualizing the Metabolic Pathway

The metabolic conversion of BZP to p-OH-BZP and its subsequent N-oxidation is a critical pathway to understand.

BZP Benzylpiperazine (BZP) pOH_BZP p-Hydroxybenzylpiperazine (p-OH-BZP) BZP->pOH_BZP Aromatic Hydroxylation (CYP450) N_Oxide p-OH-BZP N-oxide pOH_BZP->N_Oxide N-oxidation

Caption: Metabolic pathway from BZP to p-OH-BZP and its N-oxide.

Synthesis and Physicochemical Properties

A direct comparative study requires the synthesis of both p-OH-BZP and its N-oxide metabolite.

Proposed Synthesis of p-Hydroxybenzylpiperazine (p-OH-BZP)

A common route to synthesize p-OH-BZP involves the reaction of piperazine with p-hydroxybenzaldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination for p-OH-BZP Synthesis

  • Dissolution: Dissolve p-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Addition of Piperazine: Add piperazine (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.

  • Quenching and Extraction: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Proposed Synthesis of p-OH-BZP N-oxide

The N-oxidation of the tertiary amine in p-OH-BZP can be achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-oxidation of p-OH-BZP

  • Dissolution: Dissolve the synthesized p-OH-BZP (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).

  • Oxidation: Cool the solution to 0°C and add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the solution with aqueous sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Purification: Dry the organic layer, concentrate, and purify the N-oxide product, potentially via recrystallization or chromatography.

Comparative Physicochemical Properties
Propertyp-Hydroxybenzylpiperazine (p-OH-BZP)p-OH-BZP N-oxide (Predicted)Rationale for Prediction
Molecular Weight 192.26 g/mol 208.26 g/mol Addition of an oxygen atom.
Polarity Moderately polarMore polarThe N-oxide group is highly polar, increasing water solubility.
Basicity (pKa) BasicLess basicThe electron-withdrawing N-oxide group reduces the basicity of the other nitrogen.
LogP Lower than BZPLower than p-OH-BZPIncreased polarity leads to a lower partition coefficient.

Comparative Pharmacology: In Vitro and In Vivo Approaches

A thorough pharmacological comparison is essential to understand the structure-activity relationship between p-OH-BZP and its N-oxide.

In Vitro Receptor Binding Assays

The primary mechanism of action of BZP involves monoamine transporters. Therefore, assessing the binding affinity of p-OH-BZP and its N-oxide at these transporters is crucial.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Membrane Preparation: Prepare cell membranes from cell lines expressing human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compounds (p-OH-BZP and p-OH-BZP N-oxide).

  • Incubation: Incubate at a controlled temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection and Analysis: Quantify the radioactivity on the filters using a scintillation counter. Calculate the IC50 values and subsequently the Ki values to determine the binding affinity.

Predicted Outcome: It is hypothesized that p-OH-BZP will retain some affinity for the monoamine transporters, albeit likely less than the parent compound BZP. The N-oxide metabolite is predicted to have significantly lower, or negligible, affinity due to its increased polarity and altered stereoelectronic properties.[7]

In Vivo Behavioral Studies: Locomotor Activity

To assess the in vivo stimulant effects, a locomotor activity study in rodents is a standard and informative assay. This can also provide insights into whether the N-oxide acts as a prodrug.

Experimental Protocol: Rodent Locomotor Activity Study

  • Acclimation: Acclimate rodents (e.g., mice or rats) to the open-field arenas.

  • Drug Administration: Administer p-OH-BZP, its N-oxide, a vehicle control, and a positive control (e.g., BZP or amphetamine) via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to compare the effects of the different compounds on locomotor activity over time.

Predicted Outcome: p-OH-BZP may induce a modest increase in locomotor activity. The N-oxide is expected to be less active. However, if the N-oxide is converted back to p-OH-BZP in vivo, a delayed onset of stimulant effects might be observed.[7]

Experimental Workflow for Head-to-Head Comparison

A systematic workflow ensures a comprehensive and logical comparison of the two compounds.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis_pOH Synthesis of p-OH-BZP Characterization Physicochemical Characterization Synthesis_pOH->Characterization Synthesis_NOxide Synthesis of p-OH-BZP N-oxide Synthesis_NOxide->Characterization Binding_Assay Receptor Binding Assays (DAT, SERT, NET) Characterization->Binding_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolic_Stability Locomotor_Activity Locomotor Activity Binding_Assay->Locomotor_Activity PK_Study Pharmacokinetic Study Metabolic_Stability->PK_Study Locomotor_Activity->PK_Study

Caption: Workflow for the comparative analysis of p-OH-BZP and its N-oxide.

Comparative Pharmacokinetics

The pharmacokinetic profiles of p-OH-BZP and its N-oxide are expected to differ significantly due to their physicochemical differences.

In Vitro Metabolic Stability

An in vitro metabolic stability assay using liver microsomes can predict the in vivo clearance of the compounds.

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or relevant animal species), NADPH regenerating system, and the test compound (p-OH-BZP or its N-oxide) in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: At various time points, take aliquots of the reaction mixture and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life and intrinsic clearance of each compound.

Predicted Outcome: p-OH-BZP is likely to be further metabolized (e.g., via glucuronidation or sulfation of the hydroxyl group). The N-oxide may be more metabolically stable or may be reduced back to the parent amine.

Predicted Pharmacokinetic Parameters
Parameterp-Hydroxybenzylpiperazine (p-OH-BZP)p-OH-BZP N-oxide (Predicted)Rationale for Prediction
Absorption Moderate oral bioavailabilityPotentially lower oral bioavailabilityIncreased polarity may reduce passive diffusion across the gut wall.
Distribution Moderate volume of distributionLower volume of distributionHigher polarity will likely restrict distribution into tissues and the central nervous system.
Metabolism Further phase II conjugationPotential reduction to parent amineN-oxides can be substrates for reductase enzymes.
Elimination Half-life Shorter than BZPVariable; depends on metabolismIf it is a prodrug, its apparent half-life may be influenced by the conversion rate. The elimination half-life for BZP is approximately 5.5 hours.[4]
Excretion Primarily renal (as conjugates)Primarily renalHigh polarity favors renal excretion.

Comparative Toxicology

The toxicological profiles of p-OH-BZP and its N-oxide are important considerations. Generally, increased polarity and hydrophilicity, as seen in the N-oxide, lead to more rapid excretion and lower toxicity. Pyrrolizidine-N-oxides, for instance, typically have lower acute and long-term toxicity than their corresponding tertiary amines.[8]

Key Toxicological Endpoints to Investigate:

  • Cytotoxicity: Assessed in relevant cell lines (e.g., hepatocytes, neuronal cells).

  • Cardiotoxicity: Evaluated using in vitro assays such as the hERG assay.

  • Acute in vivo toxicity: Determined in rodents to establish the median lethal dose (LD50).

Predicted Outcome: The N-oxide of p-OH-BZP is predicted to have a more favorable safety profile than p-OH-BZP due to its likely reduced interaction with biological targets and faster clearance.

Conclusion and Future Directions

This guide provides a comprehensive framework for a head-to-head comparison of p-Hydroxybenzylpiperazine and its N-oxide metabolite. The proposed synthetic routes and experimental protocols offer a clear path for researchers to elucidate the distinct pharmacological, pharmacokinetic, and toxicological properties of these two related compounds.

The central hypothesis is that N-oxidation of p-OH-BZP will lead to a more polar, less pharmacologically active compound with a different pharmacokinetic and improved toxicological profile. However, the potential for the N-oxide to act as a prodrug, undergoing in vivo reduction back to the parent amine, remains a critical question to be answered through the outlined in vivo studies.

The findings from such a comparative study will not only enhance our understanding of BZP metabolism but will also contribute to the broader knowledge of structure-activity relationships in piperazine derivatives, providing valuable insights for future drug design and development.

References

  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Arbo, M. D., & Bastos, M. L. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-180.
  • Brennan, K. A., Johnstone, A. C., Fitzmaurice, P. S., Lea, R. A., & Schenk, S. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). Drug and Alcohol Dependence, 88(2-3), 204–213.
  • de Boer, D., Bosman, I. J., Hidvégi, E., Manzoni, C., Benkö, A. A., dos Reys, L. J. A. L., & Maes, R. A. A. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market.
  • EMCDDA (2009). BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction.
  • Fantegrossi, W. E., Winger, G., Woods, J. H., Woolverton, W. L., & Coop, A. (2005). Reinforcing and discriminative stimulus effects of N-substituted piperazines in rhesus monkeys. Drug and Alcohol Dependence, 77(2), 161–168.
  • Feenstra, R., et al. (2001). SLV308, a partial dopamine D2 receptor agonist and full 5-HT1A receptor agonist, for the treatment of Parkinson's disease. Drugs of the Future, 26(2), 128-132.
  • Maurer, H. H. (2005). Current Drug Metabolism, 6, 259 – 274.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer “party pills” N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine. Clinical Toxicology, 49(3), 131–141.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • Bickel, M. H. (1969). The pharmacology and Biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.
  • Yang, M., Ma, J., Ruan, J., Ye, Y., Fu, P. P. C., & Lin, G. (2019). Biotransformation of Pyrrolizidine alkaloid N-Oxide to hepatotoxic Pyrrolizidine alkaloid. Archives of Toxicology, 93(8), 2265–2277.
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google P
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google P
  • Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[5][10][11] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomes. Acta Pharmaceutica Sciencia, 60(4), 437-444.

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(17), 7763–7790.

Sources

Safety & Regulatory Compliance

Safety

p-Hydroxybenzylpiperazine proper disposal procedures

This guide provides an operational framework for the safe handling and disposal of p-Hydroxybenzylpiperazine [Chemical Name: 4-(1-Piperazinylmethyl)phenol].[1] Author’s Note (Scientific Integrity): There is a critical no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe handling and disposal of p-Hydroxybenzylpiperazine [Chemical Name: 4-(1-Piperazinylmethyl)phenol].[1]

Author’s Note (Scientific Integrity): There is a critical nomenclature distinction often missed in procurement and safety databases.

  • Target Compound: p-Hydroxybenzylpiperazine (contains a methylene bridge -CH2-).[1]

    • CAS: 75341-33-2 (Free base).[1]

  • Common Confusion: 1-(4-Hydroxyphenyl)piperazine (direct attachment, no bridge).[1]

    • CAS: 56621-48-8.[1][2][3][4][5][6][7]

  • Operational Impact: While both are piperazine derivatives requiring similar disposal streams, their reactivity profiles differ. This guide focuses on the benzyl derivative (CAS 75341-33-2) but the disposal protocols apply to both.[1]

Part 1: Chemical Profile & Hazard Assessment[8]

Before disposal, you must characterize the waste. This compound acts as an amphoteric organic base . The piperazine ring provides basicity, while the phenolic moiety provides weak acidity and potential for oxidative coupling.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 75341-33-2 Use this for waste labeling/manifests.[1][8]
Molecular Formula C₁₁H₁₆N₂OOrganic content high; suitable for incineration.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.[1]
Acidity/Basicity Basic (Piperazine

)
DO NOT mix with strong acids (exothermic).[1]
Sensitization High Risk Piperazines are potent respiratory sensitizers.[9]
Incompatibility Nitrosating agents, Oxidizers, AnhydridesCRITICAL: Risk of carcinogenic nitrosamine formation.

Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule of Piperazine Disposal: Never mix piperazine waste with nitrosating agents (e.g., Sodium Nitrite, Nitric Acid, Nitrogen Oxides).

Mechanism of Danger: Nitrosamine Formation

Piperazines contain secondary amines. When exposed to nitrites under acidic conditions, they undergo N-nitrosation to form N-nitrosopiperazines , which are potent carcinogens.[1]

NitrosamineRisk Substrate p-Hydroxybenzylpiperazine (Secondary Amine) Reaction Acidic Environment (Waste Carboy) Substrate->Reaction Agent Nitrosating Agent (Nitrites/NOx) Agent->Reaction Result N-Nitrosopiperazine (CARCINOGEN) Reaction->Result N-Nitrosation

Figure 1: The chemical pathway preventing co-mingling of piperazine waste with nitrites.[1][8]

Segregation Protocol
  • Stream A (Solid Waste): Pure p-Hydroxybenzylpiperazine solids, contaminated gloves, and weighing boats.

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Stream B (Liquid Organic Base): Solutions in organic solvents (MeOH, DCM).[1]

    • Container: HDPE or Glass carboy.

    • Labeling: Must specify "Contains Piperazine Derivatives - Potential Sensitizer."[1]

  • Stream C (Aqueous Basic): Aqueous rinses.

    • Adjustment: Ensure pH is > 9 to prevent protonation/solubility changes, though incineration is preferred over aqueous treatment due to aquatic toxicity.[8]

Part 3: The Disposal Protocol (Step-by-Step)

This protocol assumes the generator is a standard research laboratory.

Workflow Diagram: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bag Double Bag (4 mil LDPE) Label: 'Toxic Solid' Solid->Bag Bin Solid Waste Drum (Incineration) Bag->Bin SolventCheck Solvent Type? Liquid->SolventCheck Org Organic Solvent SolventCheck->Org Aq Aqueous SolventCheck->Aq Halogen Halogenated? Org->Halogen Stream3 Stream: Aqueous Basic (Adjust pH > 9) Aq->Stream3 Stream1 Stream: Organic Base (Non-Halogenated) Halogen->Stream1 No Stream2 Stream: Halogenated Organic Halogen->Stream2 Yes

Figure 2: Logical decision tree for categorizing p-Hydroxybenzylpiperazine waste.

Detailed Procedure

1. Solid Waste (Primary Stream)

  • Collection: Collect all pure solids in a screw-top jar. Do not use open beakers.

  • Labeling: Label clearly as "p-Hydroxybenzylpiperazine - Toxic/Irritant."

  • Secondary Containment: Place the jar inside a clear, 4-mil LDPE zip-lock bag to contain any exterior dust.

  • Disposal Method: High-Temperature Incineration. This is the only method that guarantees the destruction of the piperazine ring and prevents environmental leaching.[1]

2. Liquid Waste (Mother Liquors/Rinses) [1][8]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE.

  • pH Check: If the waste is aqueous, verify pH > 9.[8] If acidic, the compound will be protonated and highly water-soluble, making it harder to treat downstream.[1]

  • Bulking: Can be bulked with other "Organic Bases" (e.g., triethylamine, pyridine) unless those bases are mixed with oxidizers.

  • Prohibited Mixtures: NEVER pour into a "General Acid" waste container. The heat of neutralization can cause spattering, and the sudden pH change can precipitate the free base, clogging the container.

Part 4: Emergency Spill Response

Scenario: A 5g bottle of p-Hydroxybenzylpiperazine powder drops and shatters on the floor.

Immediate Action:

  • Evacuate & Ventilate: Piperazine dust is a respiratory sensitizer.[10] Clear the immediate area for 15 minutes to allow dust to settle.

  • PPE Up: Double nitrile gloves, lab coat, and N95 or P100 respirator . (Standard surgical masks are insufficient for sensitizing dusts).[1]

  • Containment: Cover the spill with a generic absorbent pad or paper towels dampened with water (to prevent dust dispersal).

  • Cleanup:

    • Do not sweep dry dust.

    • Wipe up the dampened powder.

    • Clean the surface with a mild dilute acid (e.g., 1% Acetic Acid) to solubilize and remove trace amines, followed by a water rinse.[8]

    • Why Acid Wash? The compound is basic; dilute acid converts residues into soluble salts (acetate) which are easier to wipe away than the free base.[1]

  • Disposal of Debris: All cleanup materials go into the Solid Waste stream (Incineration).

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 122026, 4-(Piperazin-1-ylmethyl)phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: Piperazine derivatives and sensitization hazards. Retrieved from [Link][1][8]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][7][11] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Nitrosamines). Retrieved from [Link][1][8]

  • World Health Organization (WHO). (2002).[1] Concise International Chemical Assessment Document 43: Piperazine. Retrieved from [Link][1][8]

Sources

Handling

Personal protective equipment for handling p-Hydroxybenzylpiperazine

Topic: CAS: 56621-48-8 Synonyms: 4-(1-Piperazinylmethyl)phenol; 1-(4-Hydroxyphenyl)piperazine Part 1: Executive Safety Directive To: Research & Development Operations From: Senior Application Scientist Subject: Mandatory...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 56621-48-8 Synonyms: 4-(1-Piperazinylmethyl)phenol; 1-(4-Hydroxyphenyl)piperazine

Part 1: Executive Safety Directive

To: Research & Development Operations From: Senior Application Scientist Subject: Mandatory Safety Protocols for p-Hydroxybenzylpiperazine

Handling p-Hydroxybenzylpiperazine requires a shift in mindset from "standard organic solid" to "corrosive sensitizer." While often used as a pharmaceutical intermediate, its piperazine moiety introduces specific risks—notably respiratory sensitization and severe tissue damage—that are frequently underestimated in general lab practice.

The Golden Rule: Treat this compound as if it is an airborne allergen and a corrosive. Your primary barrier is not your PPE; it is your engineering controls (fume hood). PPE is your last line of defense, not your first.

Part 2: Hazard Profile & Risk Assessment (The "Why")

Before selecting PPE, you must understand the specific biological mechanisms of injury. This compound is not just an irritant; it is a Category 1C Corrosive and a Respiratory Sensitizer .

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Corrosivity H314 High alkalinity of the piperazine ring causes saponification of skin lipids and protein denaturation.Zero skin contact tolerance. Burns may be delayed; pain is not an immediate indicator of exposure.
Sensitization H317 / H334 Haptenization: The molecule binds to body proteins, triggering an immune response (IgE-mediated).Inhalation risk. Repeated low-level exposure can lead to permanent occupational asthma.
Acute Toxicity H302 / H312 Systemic absorption via oral or dermal routes.Double-gloving is required to prevent transdermal absorption.

Part 3: PPE Technical Specifications (The "What")

Do not rely on generic "safety gear." Use this matrix to select equipment based on the scale of your operation.

PPE Selection Matrix
Protection ZoneSmall Scale (< 1g)Large Scale (> 1g or Synthesis)Technical Rationale
Respiratory Fume Hood (Required) . If outside hood: N95 (minimum).P100 / P3 Respirator (Full face preferred).Piperazine dusts are fine and mobile. N95 filters 95% of particles; P100 filters 99.97%, critical for sensitizers.
Hand Nitrile (0.11 mm / 4 mil) . Single pair acceptable if no solvent involved.Double Nitrile or Nitrile + Laminate . Change outer glove every 30 mins.Latex is permeable to many organic amines. Nitrile offers superior degradation resistance against alkaline corrosives.
Eye/Face Chemical Safety Goggles (Indirect vented).Face Shield + Goggles.Safety glasses allow dust entry from the side. Corrosive dust in the eye causes irreversible corneal opacity.
Body Standard Cotton Lab Coat.Tyvek® or chemically resistant apron over lab coat.Cotton absorbs liquids/dusts, holding them against the skin. Impervious aprons prevent this "poultice effect."
Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling p-Hydroxybenzylpiperazine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Quantity Quantity? Solid->Quantity Hood Engineering Control: Fume Hood MANDATORY Solution->Hood Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large Small->Hood Large->Hood PPE_Level_1 Level 1 PPE: - Nitrile Gloves (4 mil) - Safety Goggles - Lab Coat Hood->PPE_Level_1 Small Scale / Solid PPE_Level_2 Level 2 PPE: - Double Nitrile Gloves - P100 Respirator (if outside hood) - Tyvek Sleeves Hood->PPE_Level_2 Large Scale / Solid PPE_Level_3 Level 3 PPE: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chemical Apron Hood->PPE_Level_3 Solution Handling

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Part 4: Operational Protocol (The "How")

This workflow is designed to minimize static charge (which disperses dust) and prevent surface contamination.

Step 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Piperazines are often electrostatic. Place an ionizing bar or antistatic gun near the balance.

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) in the hood. This captures spills and simplifies cleanup.

Step 2: Weighing & Transfer (Critical Risk Phase)
  • The Problem: Weighing fine powder generates invisible aerosol clouds.

  • The Protocol:

    • Don double nitrile gloves .

    • Open the container only inside the hood.

    • Use a long-neck spatula to keep your hands away from the source container.

    • Do not dump the powder. Tap the spatula gently to dispense.

    • Immediately recap the container and wipe the exterior with a damp tissue (methanol/water) before removing it from the hood.

Step 3: Solubilization
  • Reaction: p-Hydroxybenzylpiperazine is basic. If adding to acid, expect heat generation (exothermic).

  • Protocol: Add solvent slowly. If using volatile solvents (DCM, THF), the vapor pressure can carry the piperazine particles out of the flask. Keep the vessel closed when not actively adding reagents.

Step 4: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance and workspace with a wet paper towel (water/detergent). NEVER dry sweep piperazine dust; this aerosolizes the sensitizer.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.

Handling Workflow Visualization

Handling_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Cleanup Check_Hood Check Hood Flow Static_Ctrl Neutralize Static Check_Hood->Static_Ctrl Weigh Weigh (Inside Hood) Static_Ctrl->Weigh Wipe_Container Wet Wipe Container Weigh->Wipe_Container Wet_Clean Wet Clean Area Wipe_Container->Wet_Clean Doff Doff Gloves (Inside Out) Wet_Clean->Doff

Figure 2: Linear workflow emphasizing containment and wet-cleaning to prevent aerosolization.

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Small Spill (< 5g):

    • Evacuate immediate area if outside a hood.

    • Don P100 respirator and double gloves.

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop up wet material and place in a hazardous waste bag.

    • Clean surface with dilute acetic acid (vinegar) to neutralize the base, followed by soap and water.

  • Skin/Eye Exposure:

    • Eyes: Flush immediately for 15 minutes .[1][2][3][4][5] Time it. Seconds matter to prevent corneal etching.

    • Skin: Wash with copious soap and water.[3][4][5] Do not use solvents (ethanol/acetone) as they increase skin absorption.

Disposal Strategy
  • Classification: High pH (Basic) Organic Waste.

  • Segregation: Do not mix with strong acids in the waste container (exothermic risk).

  • Labeling: Clearly mark waste tag with "Sensitizer" and "Corrosive."

References

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 277271, 4-(1-Piperazinylmethyl)phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine derivatives and sensitization hazards. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine. (Used for class-specific hazard extrapolation). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Hydroxybenzylpiperazine
Reactant of Route 2
p-Hydroxybenzylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.